(Methoxymethyl)triphenylphosphonium chloride
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49223. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
methoxymethyl(triphenyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20OP.ClH/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFNDMHZXCUXSA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00960539 | |
| Record name | (Methoxymethyl)(triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00960539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic crystals; [Sigma-Aldrich MSDS] | |
| Record name | (Methoxymethyl)triphenylphosphonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19118 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4009-98-7 | |
| Record name | (Methoxymethyl)triphenylphosphonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4009-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4009-98-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Methoxymethyl)(triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00960539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (methoxymethyl)triphenylphosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(Methoxymethyl)triphenylphosphonium Chloride: A Technical Guide to its Application in One-Carbon Homologation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Methoxymethyl)triphenylphosphonium chloride is a pivotal reagent in organic synthesis, primarily utilized for the one-carbon homologation of aldehydes and ketones. This process, a specialized application of the Wittig reaction, introduces a methoxymethylene group to a carbonyl compound, which upon subsequent hydrolysis, yields an aldehyde with an extended carbon chain. This technical guide provides a comprehensive overview of the reagent's application, including detailed experimental protocols, quantitative data from key studies, and a mechanistic exploration of the reaction pathway.
Introduction
The Wittig reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. This compound serves as a stable precursor to the corresponding phosphorus ylide, methoxymethylenetriphenylphosphorane. The reaction of this ylide with an aldehyde or ketone does not directly yield a stable alkene but rather an enol ether. The synthetic utility of this transformation lies in the subsequent acid-catalyzed hydrolysis of the enol ether to furnish a homologated aldehyde, effectively adding a -CH₂CHO group to the original carbonyl carbon. This two-step sequence is a powerful tool for the construction of complex organic molecules, including natural products and pharmaceuticals.
The Wittig Reaction with this compound
The overall transformation involves two key stages: the Wittig olefination to form a methoxyvinyl ether and the subsequent hydrolysis of this intermediate to the final aldehyde product.
Reaction Mechanism
The reaction proceeds through the classical Wittig reaction mechanism. First, the this compound is deprotonated by a strong base to form the nucleophilic phosphorus ylide. This ylide then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a betaine intermediate. The betaine subsequently collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the enol ether and triphenylphosphine oxide, the thermodynamic driving force for the reaction.
Hydrolysis of the Enol Ether Intermediate
The enol ether produced in the Wittig reaction is then subjected to acidic hydrolysis. Protonation of the enol ether double bond is followed by the attack of water to form a hemiacetal. Subsequent elimination of methanol and deprotonation yields the final aldehyde product.
Quantitative Data
The following table summarizes the results from a study on the microwave-assisted Wittig reaction of various aldehydes and ketones with this compound, demonstrating the efficiency and scope of this reagent.
| Entry | Substrate (Aldehyde/Ketone) | Product (Enol Ether) | Reaction Time (min) | Yield (%) |
| 1 | Benzaldehyde | 1-Methoxy-2-phenylethene | 3 | 95 |
| 2 | 4-Chlorobenzaldehyde | 1-Chloro-4-(2-methoxyvinyl)benzene | 3 | 92 |
| 3 | 4-Methoxybenzaldehyde | 1-Methoxy-4-(2-methoxyvinyl)benzene | 3 | 96 |
| 4 | 2-Naphthaldehyde | 2-(2-Methoxyvinyl)naphthalene | 3.5 | 90 |
| 5 | Cinnamaldehyde | 1-Methoxy-4-phenyl-1,3-butadiene | 4 | 85 |
| 6 | Cyclohexanone | Methoxy(cyclohexylidene)methane | 5 | 88 |
| 7 | Acetophenone | 1-Methoxy-1-phenylethene | 5 | 82 |
| 8 | Benzophenone | (Methoxymethylene)diphenylmethane | 6 | 75 |
Experimental Protocols
General Procedure for the Wittig Reaction
This protocol is a representative example for the synthesis of an enol ether from an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add (Methoxymethyl)tripiphenylphosphonium chloride (1.2 equivalents).
-
Add anhydrous solvent (e.g., THF) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.1 equivalents) to the stirred suspension. The formation of the ylide is often indicated by a color change (e.g., to a deep red or orange).
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in the anhydrous solvent to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude enol ether can be purified by column chromatography on silica gel.
General Procedure for the Hydrolysis of the Enol Ether
Materials:
-
Crude or purified enol ether
-
Acid (e.g., Hydrochloric acid (HCl), p-toluenesulfonic acid (TsOH))
-
Solvent (e.g., Acetone, Tetrahydrofuran (THF), Water)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the enol ether in a suitable solvent (e.g., a mixture of acetone and water).
-
Add a catalytic amount of the acid to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a mild base (e.g., saturated aqueous sodium bicarbonate (NaHCO₃)).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting aldehyde can be further purified by column chromatography or distillation if necessary.
Applications in Complex Molecule Synthesis
The one-carbon homologation using this compound has been instrumental in the total synthesis of several complex natural products. A notable example is its application in the synthesis of (+)-artemisinin, a potent antimalarial drug. In this synthesis, the Wittig reaction was employed to introduce a vinyl ether moiety, which was a key intermediate in the construction of the intricate core structure of artemisinin.
Mandatory Visualizations
Reaction Workflow
Caption: General workflow for one-carbon homologation using this compound.
Reaction Mechanism
Caption: Mechanism of the Wittig reaction and subsequent enol ether hydrolysis.
Conclusion
This compound is a versatile and reliable reagent for the one-carbon homologation of aldehydes and ketones. The two-step process, involving a Wittig reaction to form an enol ether followed by acidic hydrolysis, provides a straightforward route to aldehydes with an extended carbon framework. Its demonstrated utility in the synthesis of complex molecules underscores its importance in the toolkit of the modern organic chemist. This guide provides the necessary technical details for researchers and professionals to effectively utilize this valuable synthetic transformation.
An In-depth Technical Guide to (Methoxymethyl)triphenylphosphonium chloride: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Methoxymethyl)triphenylphosphonium chloride is a key reagent in organic synthesis, primarily utilized for the homologation of aldehydes and ketones through the Wittig reaction. This phosphonium salt serves as a precursor to the corresponding phosphorus ylide, which reacts with carbonyl compounds to form enol ethers, subsequently hydrolyzable to aldehydes with an extended carbon chain. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application in the Wittig reaction, and a summary of its toxicological and safety data.
Chemical and Physical Properties
This compound is a white to almost white crystalline powder.[1] It is hygroscopic and should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4009-98-7 | [1][3] |
| Molecular Formula | C20H20ClOP | [1][3] |
| Molecular Weight | 342.80 g/mol | [1] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 185-195 °C (decomposes) | [1] |
| Solubility | Soluble in methanol and chloroform. Decomposes in water. | [4] |
| pKa | Not available | |
| LogP | -1.17 | [1] |
| Vapor Pressure | <1 hPa (at 20 °C) | [5] |
| Bulk Density | 450-500 kg/m ³ | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and purity assessment of this compound.
Table 2: 1H NMR Spectral Data (399.65 MHz, CDCl3)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.86 - 7.70 | m | Aromatic protons (PPh3) |
| 5.84 | d | P-CH2-O |
| 3.72 | s | O-CH3 |
Table 3: 13C NMR Spectral Data
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of triphenylphosphine with chloromethyl methyl ether.
Experimental Protocol
The following protocol is a representative example of the synthesis:
-
Under a nitrogen atmosphere, dissolve 32 g of triphenylphosphine in 50 mL of anhydrous acetone in a reaction flask equipped with a stirrer.
-
Heat the mixture to 37°C with constant stirring.
-
Slowly add 20 g of chloromethyl methyl ether to the reaction mixture.
-
Maintain the reaction at 37°C for 3 hours.
-
Gradually increase the temperature to 47°C at a rate of 1°C/min and continue the reaction for an additional 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with anhydrous ether and dry under vacuum to yield this compound.[1]
The Wittig Reaction
The primary application of this compound is in the Wittig reaction for the formation of an enol ether from an aldehyde or ketone. The resulting enol ether can then be hydrolyzed to yield an aldehyde with one additional carbon atom.
General Mechanism
The Wittig reaction proceeds through the formation of a phosphorus ylide (also known as a phosphorane) by deprotonation of the phosphonium salt with a strong base. The ylide then attacks the carbonyl carbon of an aldehyde or ketone to form a betaine intermediate, which subsequently cyclizes to an oxaphosphetane. The oxaphosphetane then collapses to form the alkene product and triphenylphosphine oxide.
Experimental Protocol: In Situ Ylide Generation and Reaction
The following is a general procedure for the Wittig reaction using this compound where the ylide is generated in situ:
-
Suspend this compound (30.4 mmol) and potassium tert-butoxide (30.4 mmol) in 120 mL of anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere.
-
Stir the suspension at 0°C for 30 minutes to form the ylide.
-
Add a solution of the aldehyde or ketone (25.3 mmol) in 20 mL of THF dropwise to the ylide suspension at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to obtain the crude enol ether product.[6]
Safety and Toxicology
This compound is harmful if swallowed and causes skin and serious eye irritation.[7] It is also toxic to aquatic life with long-lasting effects.[7]
Table 4: GHS Hazard Information
| Hazard Class | Hazard Category |
| Acute toxicity, Oral | Category 4 |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2A |
| Hazardous to the aquatic environment, long-term hazard | Category 2 |
Precautionary Measures:
-
Handling: Wear protective gloves, protective clothing, and eye/face protection. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. The compound is hygroscopic and should be protected from moisture.[9]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[8]
Applications in Drug Development
The Wittig reaction employing this compound is a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients. It has been utilized in the synthesis of natural products and their analogues with potential therapeutic applications. For instance, it has been used in the synthesis of a fragment of Taxol, an anticancer drug, and in the preparation of cephalotaxine, which exhibits antiviral and antitumor properties.[1]
Conclusion
This compound is a versatile and important reagent for C-C bond formation in organic synthesis. Its utility in the Wittig reaction for the one-carbon homologation of aldehydes and ketones makes it a valuable tool for medicinal chemists and researchers in drug development. A thorough understanding of its chemical properties, handling requirements, and reaction mechanisms is crucial for its safe and effective use in the laboratory.
References
- 1. Page loading... [guidechem.com]
- 2. EP0377850A2 - Process for preparing (methoxymethylene) triphenyl phosphonium chloride - Google Patents [patents.google.com]
- 3. This compound(4009-98-7) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. Methoxymethylenetriphenylphosphine [chemeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Wittig Reaction Mechanism
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction, discovered by Georg Wittig in 1954, stands as a cornerstone of synthetic organic chemistry for its reliable and stereoselective synthesis of alkenes from carbonyl compounds.[1][2] This guide provides a detailed examination of the contemporary understanding of the Wittig reaction mechanism, focusing on the key intermediates, stereochemical control, and the experimental evidence that has shaped our current knowledge. It is designed for professionals who require a deep, mechanistic understanding for application in complex synthetic challenges.
The Core Mechanism: From Betaine Hypothesis to a Unified Cycloaddition Model
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to form an alkene and a phosphine oxide byproduct.[3][4] The immense thermodynamic stability of the triphenylphosphine oxide (P=O bond) is the primary driving force for this transformation.[5]
Historically, the mechanism was postulated to proceed through a dipolar, zwitterionic intermediate called a betaine . However, extensive experimental and computational studies, particularly under salt-free conditions, have led to a revised understanding. The modern consensus is that the reaction proceeds via a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to directly form a four-membered ring intermediate, the oxaphosphetane .[1][5]
Key evidence against the betaine pathway under these conditions includes:
-
The lack of direct observation of a betaine intermediate in salt-free reactions.
-
The reaction's relative insensitivity to solvent polarity, which is inconsistent with a charge-separated intermediate.[6]
-
Low-temperature ³¹P NMR spectroscopy studies, pioneered by Vedejs and Maryanoff, which successfully identified and characterized both cis- and trans-oxaphosphetanes as the sole intermediates.[7]
-
Computational studies consistently show that the direct cycloaddition pathway is energetically more favorable than the two-step betaine pathway.[8]
It is now widely accepted that for lithium salt-free reactions, the Wittig mechanism for all ylide types (non-stabilized, semi-stabilized, and stabilized) proceeds under kinetic control through an irreversible [2+2] cycloaddition to form the oxaphosphetane.[1] The presence of lithium salts, however, can alter this pathway, reintroducing the relevance of betaine-like intermediates and affecting stereoselectivity, as discussed in the Schlosser modification.
Visualizing the Reaction Pathways
General Experimental Workflow
The following diagram outlines the typical laboratory workflow for preparing a Wittig reagent and executing the subsequent olefination.
Caption: General workflow for the Wittig reaction.
Salt-Free Wittig Reaction Mechanism
This pathway illustrates the cycloaddition mechanism and the origin of stereoselectivity for different ylide types in the absence of lithium salts.
Caption: Salt-free mechanism showing kinetic control.
Schlosser Modification Mechanism
This diagram shows how the presence of lithium salts and additional base can be used to invert the typical stereoselectivity of non-stabilized ylides to favor the E-alkene.
Caption: Schlosser modification pathway to E-alkenes.
Stereoselectivity: The Role of Ylide Stability
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the substituent on the ylide's carbanion.
-
Non-stabilized Ylides (R¹ = alkyl): These ylides are highly reactive. The reaction is fast, irreversible, and kinetically controlled. The transition state leading to the cis-oxaphosphetane is sterically favored (a "puckered" geometry), leading predominantly to the formation of Z-alkenes .[1][2]
-
Stabilized Ylides (R¹ = EWG, e.g., -CO₂R, -CN): These ylides are less reactive due to delocalization of the negative charge. The initial cycloaddition step is slower and can be reversible. This allows for equilibration to the thermodynamically more stable trans-oxaphosphetane, which minimizes steric interactions. Consequently, stabilized ylides yield E-alkenes with high selectivity.[1][5][9]
-
Semi-stabilized Ylides (R¹ = aryl): These ylides exhibit intermediate reactivity and often result in poor stereoselectivity, yielding mixtures of E- and Z-alkenes.[1]
Quantitative Data on Stereoselectivity
The following table summarizes representative data illustrating the stereochemical outcomes for stabilized versus non-stabilized ylides.
| Ylide Type | Aldehyde | Ylide Reagent | Solvent | Yield (%) | E:Z Ratio | Reference |
| Stabilized | Benzaldehyde | (Carbomethoxymethylidene)triphenylphosphorane | Water | 87 | 95.5 : 4.5 | [10] |
| Stabilized | 2-Thiophenecarboxaldehyde | (Carbomethoxymethylidene)triphenylphosphorane | Water | 87 | 99.8 : 0.2 | [10] |
| Non-stabilized | Benzaldehyde | Benzyltriphenylphosphonium chloride (via ylide) | THF | - | 58 : 42 (Z:E with Li base) | [3] |
| Non-stabilized | Propanal | Butyltriphenylphosphonium iodide (via ylide) | - | High | Z-selective |
Key Experimental Protocols
The following protocols are representative examples for conducting the Wittig reaction. For the seminal mechanistic studies, researchers should consult the original literature for precise experimental conditions.
Protocol for Mechanistic Investigation: Low-Temperature ³¹P NMR Spectroscopy (Vedejs/Maryanoff Method Summary)
The direct observation of oxaphosphetane intermediates was a landmark achievement that solidified the modern mechanistic understanding. While detailed protocols are found in the original publications (e.g., J. Am. Chem. Soc.1973 , 95, 5778 and J. Am. Chem. Soc.1986 , 108, 7664), the general methodology is as follows:
-
Ylide Generation: A phosphonium salt is deprotonated at low temperature (typically -78 °C) in a suitable solvent (e.g., THF) using a strong lithium-free base (e.g., sodium hexamethyldisilazide) or a lithium base if the effect of salts is being studied.
-
Reaction with Carbonyl: The pre-formed ylide solution is treated with the aldehyde or ketone at -78 °C.
-
NMR Analysis: The entire reaction mixture is maintained at low temperature while ³¹P NMR spectra are acquired. The characteristic upfield chemical shifts (approx. -60 to -80 ppm) of the four-coordinate phosphorus in the oxaphosphetane ring allow for its direct observation and differentiation from the starting ylide and the final triphenylphosphine oxide product.
-
Kinetic vs. Thermodynamic Observation: By monitoring the ratio of cis- and trans-oxaphosphetanes over time and upon warming, the kinetic and thermodynamic product distributions can be determined, providing insight into the reaction's reversibility and stereochemical course.
General Protocol for a Stabilized Ylide Reaction
This procedure is adapted for the reaction of an aldehyde with a commercially available stabilized ylide.
-
Reactant Setup: Dissolve the aldehyde (e.g., 4-chlorobenzaldehyde, 50 mg, 1.0 eq) in a suitable solvent (e.g., dichloromethane, 3 mL) in a reaction vial equipped with a magnetic stir vane.
-
Ylide Addition: Add the stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane, 1.2 eq) portion-wise to the stirring aldehyde solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, evaporate the solvent under a stream of nitrogen. Add a nonpolar solvent mixture (e.g., 2-3 mL of 25% diethyl ether in hexanes) to precipitate the triphenylphosphine oxide byproduct.
-
Purification: Filter the solution to remove the precipitated phosphine oxide. Evaporate the solvent from the filtrate and purify the crude alkene product by microscale wet column chromatography.
General Protocol for a Non-Stabilized Ylide Reaction (In Situ Generation)
This protocol describes the in situ generation of a non-stabilized ylide followed by reaction with an aldehyde.[3]
-
Phosphonium Salt Suspension: Suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in an anhydrous ethereal solvent (e.g., THF) under an inert atmosphere (N₂ or Ar) in a flame-dried flask.
-
Ylide Generation: Cool the suspension to 0 °C or -78 °C. Add a strong base (e.g., n-butyllithium in hexanes, 1.05 eq) dropwise via syringe. The formation of the ylide is often indicated by a color change (e.g., to deep yellow or orange). Allow the mixture to stir for 30-60 minutes.
-
Carbonyl Addition: Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise to the ylide solution at low temperature.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
-
Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting alkene by column chromatography to separate it from the triphenylphosphine oxide byproduct.
Protocol for the Schlosser Modification
This procedure is used to convert a non-stabilized ylide, which normally gives a Z-alkene, into the corresponding E-alkene.
-
Betaine Formation: Generate the non-stabilized ylide and react it with the aldehyde at -78 °C in the presence of lithium salts (often inherent when using n-BuLi as the base) to form the erythro-lithiobetaine intermediate.
-
Deprotonation: While maintaining the temperature at -78 °C, add a second equivalent of a strong base (typically phenyllithium or n-butyllithium) to deprotonate the carbon alpha to the phosphorus, forming a β-oxido ylide.
-
Protonation and Equilibration: Add a sterically hindered proton source, such as pre-cooled tert-butanol. This selectively protonates the β-oxido ylide to form the more thermodynamically stable threo-lithiobetaine.
-
Elimination: Add a potassium base, such as potassium tert-butoxide (KOt-Bu), to facilitate the elimination of the threo-betaine to the E-alkene. The potassium cation is crucial for breaking up the lithium-betaine complex and promoting elimination.
-
Workup: Allow the reaction to warm to room temperature, quench, and purify as described in the standard non-stabilized ylide protocol.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sciepub.com [sciepub.com]
- 8. synarchive.com [synarchive.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Phosphonium Ylides in Modern Organic Synthesis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Phosphonium ylides stand as indispensable reagents in the arsenal of synthetic organic chemists, enabling the precise construction of carbon-carbon double bonds, a fundamental transformation in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and fine chemicals. This technical guide provides an in-depth exploration of the core principles, applications, and experimental methodologies associated with phosphonium ylides, with a particular focus on the seminal Wittig reaction and its powerful variants.
Core Concepts: The Nature of Phosphonium Ylides
A phosphonium ylide is a neutral, dipolar molecule containing a negatively charged carbon atom (carbanion) bonded to a positively charged phosphorus atom. This unique electronic structure, often represented by two resonance forms—the ylide and the ylene—is the source of their reactivity. The nucleophilic carbanion readily attacks electrophilic carbonyl carbons of aldehydes and ketones, initiating the olefination process.
The reactivity and stereochemical outcome of reactions involving phosphonium ylides are profoundly influenced by the substituents attached to the carbanionic carbon. They are broadly classified into two categories:
-
Non-stabilized Ylides: These ylides bear alkyl or aryl groups on the carbanionic carbon. They are highly reactive and typically favor the formation of Z-alkenes under kinetic control.
-
Stabilized Ylides: These ylides feature electron-withdrawing groups (e.g., ester, ketone, cyano) on the carbanionic carbon. The negative charge is delocalized, rendering them less reactive but more stable. Stabilized ylides predominantly yield E-alkenes under thermodynamic control.
The Wittig Reaction: A Cornerstone of Alkene Synthesis
Discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, the Wittig reaction is a robust and widely used method for the synthesis of alkenes from aldehydes and ketones. The reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a transient four-membered ring intermediate known as an oxaphosphetane. This intermediate then undergoes a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide as a byproduct. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a key driving force for the reaction.
Figure 1: General mechanism of the Wittig reaction.
Stereoselectivity in the Wittig Reaction
The stereochemical outcome of the Wittig reaction is a critical consideration in synthetic planning. As a general rule, non-stabilized ylides react with aldehydes to produce predominantly Z-alkenes, while stabilized ylides afford mainly E-alkenes.[1]
| Ylide Type | Carbonyl Compound | Major Product | Typical E/Z Ratio |
| Non-stabilized (e.g., Ph₃P=CHCH₃) | Benzaldehyde | Z-alkene | >95:5 |
| Stabilized (e.g., Ph₃P=CHCO₂Et) | Benzaldehyde | E-alkene | >95:5 |
| Semi-stabilized (e.g., Ph₃P=CHPh) | Benzaldehyde | Mixture | Variable |
Table 1: General Stereochemical Outcome of the Wittig Reaction.
The Schlosser Modification for E-Alkenes from Non-stabilized Ylides
A significant limitation of the classical Wittig reaction is the difficulty in obtaining E-alkenes from non-stabilized ylides. The Schlosser modification addresses this challenge by employing an excess of a lithium salt and a second equivalent of strong base at low temperatures. This protocol allows for the equilibration of the initially formed syn-betaine intermediate to the more stable anti-betaine, which then proceeds to form the E-alkene.[2]
Figure 2: Workflow for the Schlosser modification.
The Horner-Wadsworth-Emmons (HWE) Reaction: A Powerful Alternative
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate carbanions instead of phosphonium ylides.[3] A key advantage of the HWE reaction is that the byproduct, a phosphate ester, is water-soluble and easily removed during aqueous workup, simplifying purification.[4] The phosphonate carbanions are generally more nucleophilic than their phosphonium ylide counterparts and typically provide excellent selectivity for E-alkenes.[3][4]
| Phosphonate Reagent | Aldehyde | Base | Solvent | Yield (%) | E/Z Ratio |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 95 | >98:2 |
| Triethyl phosphonoacetate | Cyclohexanecarboxaldehyde | NaH | THF | 92 | >98:2 |
| Triethyl 4-phosphonocrotonate | Isovaleraldehyde | LiCl, DBU | CH₃CN | 85 | >98:2 |
Table 2: Representative Yields and Stereoselectivity in the HWE Reaction.
The Still-Gennari Modification for Z-Alkenes
While the standard HWE reaction is highly E-selective, the Still-Gennari modification provides a reliable method for the synthesis of Z-alkenes. This is achieved by using phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether at low temperatures.[3][5] These conditions favor kinetic control and the formation of the Z-alkene.[6]
| Phosphonate Reagent | Aldehyde | Base/Additive | Solvent | Yield (%) | Z/E Ratio |
| Bis(2,2,2-trifluoroethyl)phosphonoacetate | Benzaldehyde | KHMDS/18-crown-6 | THF | 90 | >95:5 |
| Bis(2,2,2-trifluoroethyl)phosphonoacetate | Octanal | KHMDS/18-crown-6 | THF | 88 | 91:9 |
| Ethyl (diphenylphosphono)acetate | Benzaldehyde | KHMDS/18-crown-6 | THF | 85 | 90:10 |
Table 3: Representative Yields and Stereoselectivity in the Still-Gennari Modification.
Experimental Protocols
General Procedure for the Wittig Reaction with a Non-Stabilized Ylide (Z-selective)
Materials:
-
Alkyltriphenylphosphonium salt (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.0 equiv) as a solution in hexanes
-
Aldehyde (1.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the alkyltriphenylphosphonium salt.
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add the n-BuLi solution dropwise via syringe. A color change (typically to orange or red) indicates the formation of the ylide.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add a solution of the aldehyde in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Z-alkene.
General Procedure for the Horner-Wadsworth-Emmons Reaction (E-selective)
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Phosphonate ester (e.g., triethyl phosphonoacetate, 1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the NaH.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool to 0 °C.
-
Add the phosphonate ester dropwise via syringe.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired E-alkene.
Applications in Complex Molecule Synthesis
The Wittig reaction and its variants are workhorse reactions in the total synthesis of natural products and complex pharmaceuticals. The ability to form carbon-carbon double bonds with high stereocontrol is crucial for constructing intricate molecular architectures. For instance, the HWE reaction has been instrumental in the synthesis of various polyketide natural products.[7] The stereoselective synthesis of both E and Z olefins is often a key strategic element in the assembly of macrocyclic compounds and other complex targets.
Figure 3: Logical relationships in olefination strategies.
Conclusion
Phosphonium ylides and their phosphonate ester counterparts are powerful and versatile reagents that have revolutionized the synthesis of alkenes. The Wittig reaction, the Horner-Wadsworth-Emmons reaction, and their stereoselective modifications provide chemists with a robust toolkit for the predictable and controlled formation of carbon-carbon double bonds. A thorough understanding of the underlying principles of reactivity and stereoselectivity, as well as the practical aspects of the experimental protocols, is essential for the successful application of these methodologies in the synthesis of simple and complex target molecules. This guide serves as a foundational resource for researchers and professionals seeking to leverage the full potential of phosphonium ylide chemistry in their synthetic endeavors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Schlosser Modification [organic-chemistry.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Wittig Reagent: A Cornerstone of Alkene Synthesis - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and core principles of the Wittig reagent and its application in the Wittig reaction. We will delve into the seminal work of Georg Wittig, the evolution of the mechanistic understanding, and provide detailed experimental protocols for the preparation and use of this pivotal tool in organic synthesis.
Discovery and Historical Context
The Wittig reaction, a method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides, was a groundbreaking discovery in organic chemistry. The German chemist Georg Wittig and his coworker Ulrich Schöllkopf first reported this reaction in 1954, with further work by Wittig and Werner Haag published in 1955.[1][2] This discovery was the culmination of Wittig's extensive research into carbanion chemistry.[1]
Prior to Wittig's work, the synthesis of alkenes with a defined double bond position was often challenging, frequently resulting in mixtures of isomers. The Wittig reaction provided a highly specific method to form a carbon-carbon double bond at the exact location of a carbonyl group, revolutionizing the synthesis of complex organic molecules.[3] In recognition of this significant contribution to organic synthesis, Georg Wittig was awarded the Nobel Prize in Chemistry in 1979.[1][4]
The initial report in 1953 by Wittig and his student, Gisela Geissler, described the reaction of methylenetriphenylphosphorane with benzophenone, which produced 1,1-diphenylethylene and triphenylphosphine oxide in nearly quantitative yield.[3][5][6] This demonstrated the remarkable efficiency and specificity of the reaction.
The Wittig Reagent: Structure and Reactivity
The key to the Wittig reaction is the Wittig reagent , a phosphorus ylide. An ylide is a neutral molecule with formal positive and negative charges on adjacent atoms. In the case of a phosphorus ylide, a carbanion is adjacent to a positively charged phosphorus atom.
The reactivity of the Wittig reagent is highly dependent on the substituents attached to the carbanionic carbon. This gives rise to two main classes of Wittig reagents:
-
Stabilized Ylides: These ylides have an electron-withdrawing group (e.g., ester, ketone) attached to the carbanion, which delocalizes the negative charge and makes the ylide more stable and less reactive. Stabilized ylides generally lead to the formation of (E)-alkenes.[7][8][9]
-
Unstabilized Ylides: These ylides have alkyl or aryl groups attached to the carbanion, which do not significantly stabilize the negative charge. These ylides are more reactive and typically yield (Z)-alkenes.[2][8]
Reaction Mechanism: From Betaine to Oxaphosphetane
The mechanism of the Wittig reaction has been a subject of extensive study and has evolved over time.
The Early Betaine Hypothesis
Initially, the mechanism was proposed to proceed through a zwitterionic intermediate called a betaine .[7][10] In this pathway, the nucleophilic ylide attacks the electrophilic carbonyl carbon to form the betaine. Subsequent rotation around the newly formed carbon-carbon single bond, followed by elimination, would yield the alkene and triphenylphosphine oxide.
The Modern [2+2] Cycloaddition and Oxaphosphetane Intermediate
Further research, particularly in lithium salt-free conditions, has provided strong evidence for a more direct pathway involving a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane .[7][11] This intermediate then decomposes in a concerted manner to give the alkene and triphenylphosphine oxide. The stereochemical outcome of the reaction is determined by the kinetic control of the oxaphosphetane formation.
The following diagram illustrates the currently accepted mechanism for the Wittig reaction under lithium salt-free conditions.
Caption: The concerted [2+2] cycloaddition mechanism of the Wittig reaction.
The Role of Lithium Salts and the Schlosser Modification
The presence of lithium salts can significantly influence the reaction mechanism and stereoselectivity. Lithium ions can coordinate to the oxygen atom of the betaine intermediate, stabilizing it and allowing for equilibration. This can lead to a loss of stereoselectivity.
The Schlosser modification takes advantage of this effect to selectively form (E)-alkenes from unstabilized ylides. In this procedure, the betaine intermediate is formed at low temperature and then deprotonated with a strong base (like phenyllithium) to form a β-oxido ylide. Subsequent protonation with a carefully chosen acid, followed by warming, leads to the formation of the (E)-alkene.[4][12][13]
The following diagram outlines the logical workflow of the Schlosser modification.
Caption: The reaction pathway of the Schlosser modification for (E)-alkene synthesis.
Experimental Protocols
The following are generalized experimental protocols for the preparation of a Wittig reagent and its subsequent use in an olefination reaction.
Preparation of the Phosphonium Salt
The precursor to the Wittig reagent is a phosphonium salt, typically prepared via an SN2 reaction between triphenylphosphine and an alkyl halide.
General Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in a suitable anhydrous solvent (e.g., toluene, acetonitrile).
-
Add the alkyl halide to the solution. For reactive halides, the reaction may be exothermic.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt.
-
After the reaction is complete, cool the mixture to room temperature and collect the precipitated phosphonium salt by filtration.
-
Wash the salt with a non-polar solvent (e.g., diethyl ether, hexanes) to remove any unreacted starting materials.
-
Dry the phosphonium salt under vacuum.
Generation of the Ylide and the Wittig Reaction
The phosphonium ylide is generated by deprotonating the phosphonium salt with a strong base. The choice of base depends on the acidity of the α-proton of the phosphonium salt.
Procedure for an Unstabilized Ylide (e.g., Methylenetriphenylphosphorane):
-
Suspend the phosphonium salt (e.g., methyltriphenylphosphonium bromide) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon).
-
Cool the suspension in an ice bath.
-
Slowly add a strong base, such as n-butyllithium or sodium hydride, to the suspension. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
Stir the mixture at room temperature for a specified time to ensure complete ylide formation.
-
Cool the ylide solution to the desired reaction temperature (often 0 °C or -78 °C).
-
Slowly add a solution of the aldehyde or ketone in the same anhydrous solvent to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4, Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the resulting alkene by chromatography or distillation.
The following diagram illustrates a typical experimental workflow for a Wittig reaction.
Caption: A generalized experimental workflow for the Wittig reaction.
Quantitative Data from Early Wittig Reactions
The following table summarizes some of the quantitative data reported in the early publications by Wittig and his colleagues. It is important to note that analytical techniques at the time were not as advanced as they are today, and yields and stereochemical ratios were often determined by methods such as melting point and elemental analysis.
| Ylide Precursor (Phosphonium Salt) | Carbonyl Compound | Product | Yield (%) | Reference |
| Methyltriphenylphosphonium Bromide | Benzophenone | 1,1-Diphenylethylene | ~100 | Wittig, Geissler (1953) |
| Ethyltriphenylphosphonium Iodide | Benzaldehyde | 1-Phenylpropene | 65 | Wittig, Schöllkopf (1954) |
| Benzyltriphenylphosphonium Chloride | Benzaldehyde | Stilbene | 85 | Wittig, Haag (1955) |
| (Carbethoxymethylene)triphenylphosphorane | Benzaldehyde | Ethyl cinnamate | 70 | Wittig, Haag (1955) |
The Horner-Wadsworth-Emmons (HWE) Reaction: A Key Modification
A significant modification to the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction .[14][15][16] This reaction utilizes phosphonate carbanions, which are generated from phosphonate esters. The key advantages of the HWE reaction over the traditional Wittig reaction include:
-
Easier Product Purification: The byproduct of the HWE reaction is a water-soluble phosphate ester, which can be easily removed by aqueous extraction. In contrast, the triphenylphosphine oxide byproduct of the Wittig reaction is often difficult to separate from the desired alkene.[14]
-
Increased Reactivity: Phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium ylides, allowing for reactions with less reactive ketones.[14]
-
High (E)-Selectivity: The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene.[14][15]
Conclusion
The discovery of the Wittig reagent and the subsequent development of the Wittig reaction have had a profound and lasting impact on the field of organic synthesis. This powerful and versatile tool provides a reliable method for the stereoselective synthesis of alkenes, a fundamental building block in countless natural products, pharmaceuticals, and materials. The continuous evolution of our understanding of the reaction mechanism and the development of important modifications like the Schlosser and HWE reactions have further solidified the Wittig reaction's place as an indispensable transformation in the chemist's arsenal.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. organicreactions.org [organicreactions.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig_reaction [chemeurope.com]
- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. synarchive.com [synarchive.com]
- 13. Schlosser Modification [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 16. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (Methoxymethyl)triphenylphosphonium chloride (CAS: 4009-98-7)
For Researchers, Scientists, and Drug Development Professionals
(Methoxymethyl)triphenylphosphonium chloride (MTPPC) is a versatile phosphonium salt widely employed in organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role as a key reagent in the Wittig reaction for the formation of vinyl ethers, a crucial step in the homologation of aldehydes and ketones.
Physicochemical and Spectroscopic Data
MTPPC is a white, hygroscopic crystalline powder.[1][2] Key physicochemical and spectroscopic data are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 4009-98-7 | [3] |
| Molecular Formula | C₂₀H₂₀ClOP | [3] |
| Molecular Weight | 342.80 g/mol | [4] |
| Melting Point | 185-195 °C (decomposes) | [4] |
| Solubility | Soluble in methanol and chloroform; decomposes in water.[5][6] | [5][6] |
| Appearance | White to off-white crystalline powder | [2][7] |
| Bulk Density | 450-500 kg/m ³ | [2] |
| Vapor Pressure | <1 hPa (20 °C) | [2] |
Table 2: Spectroscopic Data
| Spectrum Type | Key Peaks / Chemical Shifts (ppm) | Reference(s) |
| ¹H NMR (399.65 MHz, CDCl₃) | 7.84, 7.82, 7.72 (m, 15H, Ar-H), 5.84 (d, 2H, P-CH₂-O), 3.72 (s, 3H, O-CH₃) | [1] |
| ¹³C NMR | Data not explicitly found in search results. | |
| Infrared (IR) | Data not explicitly found in search results. |
Synthesis and Purification
This compound is typically synthesized via the reaction of triphenylphosphine with chloromethyl methyl ether.[8] The product precipitates from the reaction mixture and can be purified by filtration and washing.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented synthesis method.[8]
Materials:
-
Triphenylphosphine
-
Anhydrous acetone
-
Methyl chloromethyl ether
-
Anhydrous ether
-
Nitrogen gas supply
-
Reaction vessel with stirring and temperature control
Procedure:
-
Under a nitrogen atmosphere, add 50 mL of anhydrous acetone to the reaction vessel.
-
Add 32 g of triphenylphosphine to the solvent and stir the mixture.
-
Heat the mixture to 36-38 °C and maintain this temperature.
-
Slowly add 20 g of methyl chloromethyl ether to the reaction mixture.
-
Allow the reaction to proceed at 36-38 °C for 3 hours.
-
Gradually increase the temperature to 46-48 °C and continue the reaction for an additional 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with anhydrous ether to remove any unreacted starting materials and impurities.
-
Dry the purified this compound under vacuum.
The Wittig Reaction: Mechanism and Application
The primary application of this compound is as a precursor to the corresponding ylide in the Wittig reaction.[9] This reaction is a powerful tool for the formation of carbon-carbon double bonds, specifically for converting aldehydes and ketones into vinyl ethers.[9] These vinyl ethers can subsequently be hydrolyzed to yield aldehydes with one additional carbon atom.[3]
Mechanism of the Wittig Reaction
The Wittig reaction proceeds through a series of well-defined steps:
-
Ylide Formation: this compound is deprotonated by a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) to form the highly reactive methoxymethylenetriphenylphosphorane ylide.[10]
-
Oxaphosphetane Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a zwitterionic intermediate known as a betaine. This betaine then cyclizes to form a four-membered ring intermediate called an oxaphosphetane.[10]
-
Alkene Formation: The oxaphosphetane intermediate is unstable and collapses, yielding the desired vinyl ether and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction.[10]
Experimental Protocol: Microwave-Assisted Wittig Reaction
This protocol describes a rapid Wittig reaction using microwave irradiation.[11]
Materials:
-
Aldehyde or ketone
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (t-BuOH)
-
Reaction vessel suitable for microwave synthesis
Procedure:
-
In the microwave reaction vessel, combine the aldehyde or ketone, this compound, and potassium tert-butoxide in tert-butanol.
-
Seal the vessel and place it in a commercial microwave oven.
-
Irradiate the reaction mixture for approximately 3 minutes.
-
After cooling, the reaction mixture contains the vinyl ether product.
-
The product can be isolated and purified using standard techniques such as extraction and chromatography.
Applications in Drug Development and Complex Molecule Synthesis
This compound has proven to be a valuable reagent in the total synthesis of several complex natural products and pharmaceutically active molecules.
-
(+)-Artemisinin: This antimalarial drug's synthesis involves a key step utilizing a Wittig reaction with this compound.
-
Picrinine: The synthesis of this akuammiline alkaloid also features a crucial Wittig olefination step.
-
Cephalotaxine: This antiviral and antitumor agent is synthesized using this compound.[2][6]
-
STAT6 Inhibitors: It is used in the synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives which act as potent and orally active STAT6 inhibitors.
-
Taxol-A Fragment: The reagent is employed in the synthesis of fragments of Taxol, a widely used chemotherapy drug.[2][6]
Safety and Handling
This compound is harmful if swallowed and causes skin and serious eye irritation.[12] It is also toxic to aquatic life with long-lasting effects.[12]
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement | Precautionary Statement Codes |
| Acute toxicity, oral | H302: Harmful if swallowed | P264, P270, P301+P312 |
| Skin corrosion/irritation | H315: Causes skin irritation | P264, P302+P352 |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | P305+P351+P338 |
| Hazardous to the aquatic environment, long-term hazard | H411: Toxic to aquatic life with long lasting effects | P273 |
It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a tightly closed container in a dry and well-ventilated place. The compound is hygroscopic and incompatible with strong oxidizing agents.[6]
This technical guide provides a detailed overview of this compound, highlighting its significance as a versatile and indispensable reagent in modern organic synthesis and drug discovery. Researchers and scientists can leverage the provided information for the efficient and safe application of this compound in their work.
References
- 1. This compound(4009-98-7) 1H NMR [m.chemicalbook.com]
- 2. This compound CAS#: 4009-98-7 [amp.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 6. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. nbinno.com [nbinno.com]
- 8. CN106588982A - Synthesis method of (methoxymethyl)triphenyl phosphorus chloride - Google Patents [patents.google.com]
- 9. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
synthesis of (Methoxymethyl)triphenylphosphonium chloride from triphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
(Methoxymethyl)triphenylphosphonium chloride is a crucial reagent in organic synthesis, primarily utilized in the Wittig reaction for the homologation of aldehydes and ketones.[1][2][3] This process, which results in the formation of an enol ether that can be subsequently hydrolyzed to an aldehyde with an additional carbon atom, is a cornerstone of modern synthetic chemistry.[1][3] Its applications are widespread, featuring as a key step in the synthesis of complex molecules such as the antimalarial drug (+)-artemisinin and the akuammiline alkaloid picrinine.[2][4] This guide provides an in-depth overview of the primary synthetic routes to this compound from triphenylphosphine, complete with detailed experimental protocols and comparative data.
Synthetic Methodologies
The preparation of this compound from triphenylphosphine is predominantly achieved through two well-established methods. The first and most direct route involves the reaction of triphenylphosphine with chloromethyl methyl ether. A second, alternative procedure utilizes dimethoxymethane and acetyl chloride to generate the reactive chloroether in situ.
Method 1: Reaction with Chloromethyl Methyl Ether
This is the most common and straightforward approach. Triphenylphosphine, a commercially available and stable solid, acts as a nucleophile, attacking the electrophilic methylene group of chloromethyl methyl ether. The resulting quaternary phosphonium salt, this compound, precipitates from the reaction mixture and can be isolated in high yield and purity.
Method 2: In Situ Generation from Dimethoxymethane and Acetyl Chloride
This method avoids the direct handling of the highly carcinogenic chloromethyl methyl ether by generating it in the reaction mixture. Acetyl chloride reacts with dimethoxymethane to produce chloromethyl methyl ether, which then immediately reacts with the triphenylphosphine present.[5][6] This approach can be advantageous from a safety perspective.
Comparative Analysis of Synthetic Routes
| Parameter | Method 1: Chloromethyl Methyl Ether | Method 2: Dimethoxymethane & Acetyl Chloride |
| Starting Materials | Triphenylphosphine, Chloromethyl methyl ether | Triphenylphosphine, Dimethoxymethane, Acetyl chloride |
| Key Reagent Hazard | Chloromethyl methyl ether is a known carcinogen. | Acetyl chloride is corrosive and lachrymatory. |
| Typical Solvents | Toluene, Acetone | Dimethoxymethane (serves as reagent and solvent) |
| Reaction Temperature | 36°C - 95°C | 10°C - 40°C |
| Reaction Time | 6 - 32 hours | 10 - 50 hours |
| Reported Yield | 86.3% - 97.3% | Not explicitly stated, but implied to be high. |
Experimental Protocols
Method 1A: Synthesis using Chloromethyl Methyl Ether in Toluene
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 20.0 g of triphenylphosphine.
-
Dissolve the triphenylphosphine in an appropriate amount of toluene and heat the solution to 95°C.[7][8]
-
Maintain the reaction at a constant temperature for 16 hours.[7][8]
-
Slowly add 6.37 mL of chloromethyl methyl ether dropwise to the reaction mixture.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the filter cake three times with toluene to remove any unreacted starting materials and impurities.[7]
-
Dry the resulting white solid to obtain this compound. A yield of 25.4 g (97.3%) has been reported for this procedure.[7]
Method 1B: Synthesis using Chloromethyl Methyl Ether in Acetone
Procedure:
-
Under a nitrogen atmosphere, add 50 mL of anhydrous acetone to a reactor, followed by 32 g of triphenylphosphine.[1][9]
-
Stir the suspension and raise the temperature to 37°C, maintaining this temperature.[1][9]
-
Add 20 g of methyl chloromethyl ether to the reactor and allow the reaction to proceed at 37°C for 3 hours.[1][9]
-
Slowly increase the temperature to 47°C at a rate of 1°C/min and continue the reaction for an additional 3 hours.[1][9]
-
After the reaction is complete, stop the heating and allow the mixture to cool.
-
Isolate the product by filtration, wash with anhydrous ether, and dry to yield this compound.[1][9] Reported yields for this method range from 86.3% to 88.5%.[9]
Method 2: Synthesis using Dimethoxymethane and Acetyl Chloride
Procedure:
-
In a flask under a nitrogen atmosphere, suspend 247 g of triphenylphosphine in 228 ml of dimethoxymethane.[5][6]
-
At a temperature of 20-25°C, add 84.6 ml of acetyl chloride dropwise to the suspension.[5][6]
-
Stir the reaction mixture for 24 hours at this temperature.[5][6]
-
The product will precipitate out of the solution.
-
Collect the solid by filtration and wash it twice with 100 ml portions of toluene.[5]
-
Dry the product to obtain this compound. A yield of 248 g has been reported.[5][6]
Visualizing the Synthetic Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from triphenylphosphine is a well-documented and efficient process. The choice between using the potent carcinogen chloromethyl methyl ether directly or generating it in situ from dimethoxymethane and acetyl chloride will largely depend on the specific safety protocols and equipment available to the researcher. Both methods provide high yields of the desired product, which is a versatile and indispensable tool in modern organic synthesis. Careful consideration of the reaction conditions, such as solvent and temperature, allows for the optimization of yield and purity.
References
- 1. Page loading... [guidechem.com]
- 2. This compound 97 4009-98-7 [sigmaaldrich.com]
- 3. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. EP0377850A2 - Process for preparing (methoxymethylene) triphenyl phosphonium chloride - Google Patents [patents.google.com]
- 6. EP0377850B1 - Process for preparing (methoxymethylene) triphenyl phosphonium chloride - Google Patents [patents.google.com]
- 7. This compound CAS#: 4009-98-7 [amp.chemicalbook.com]
- 8. This compound | 4009-98-7 [chemicalbook.com]
- 9. CN106588982A - Synthesis method of (methoxymethyl)triphenyl phosphorus chloride - Google Patents [patents.google.com]
The Genesis of a Wittig Reagent: A Deep Dive into the Formation of Methoxymethylenetriphenylphosphorane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The formation of a phosphorus ylide is a fundamental transformation in organic synthesis, paving the way for the versatile Wittig reaction. This guide elucidates the core mechanism of generating methoxymethylenetriphenylphosphorane, the ylide derived from (methoxymethyl)triphenylphosphonium chloride. This specific ylide is a key reagent for the homologation of aldehydes and ketones, a critical step in the synthesis of numerous complex molecules and pharmacologically active compounds.
The Two-Fold Path to Ylide Generation: Mechanism of Formation
The synthesis of methoxymethylenetriphenylphosphorane from this compound is a straightforward yet elegant two-step process. The overall transformation involves the deprotonation of the phosphonium salt by a strong base.
The initial step, which is often carried out beforehand, is the formation of the phosphonium salt itself. This is achieved through a classic bimolecular nucleophilic substitution (S(_N)2) reaction. The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of a suitable alkyl halide, in this case, chloromethyl methyl ether. This reaction forms the stable (methoxymethyl)triphenylphosphonium salt.[1][2]
The crucial second step is the deprotonation of this phosphonium salt to generate the ylide.[3][4] The presence of the positively charged phosphorus atom significantly increases the acidity of the protons on the adjacent carbon atom.[5] Consequently, a strong base can readily abstract one of these protons. Common bases employed for this purpose include organolithium reagents like n-butyllithium (n-BuLi) or strong alkoxides such as potassium t-butoxide.[6][7] This acid-base reaction results in the formation of the neutral ylide, methoxymethylenetriphenylphosphorane, which is a resonance-stabilized species.[7] This ylide is often described as having a blood-red color, which is indicative of destabilized ylides.[8]
The resulting ylide exists as a hybrid of two resonance structures: the ylide form, which depicts a carbanion adjacent to a phosphonium cation, and the ylene form, which features a phosphorus-carbon double bond.[7] The actual structure is a composite of these two forms, with significant zwitterionic character.[9]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C(_20)H(_20)ClOP | [10] |
| Molecular Weight | 342.80 g/mol | [10] |
| Melting Point | 185-195 °C (decomposes) | [11] |
| CAS Number | 4009-98-7 | [11] |
| Appearance | White to very pale cream powder or crystals | [12] |
| Solubility | Soluble in methanol and chloroform | [13] |
Experimental Protocol: Synthesis of Methoxymethylenetriphenylphosphorane
The following is a representative experimental procedure for the in situ generation of methoxymethylenetriphenylphosphorane and its subsequent reaction with a carbonyl compound.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Potassium t-butoxide (t-BuOK)
-
Aldehyde or ketone substrate
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
A suspension of this compound (1.2 equivalents) and potassium t-butoxide (1.2 equivalents) is prepared in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[6]
-
The mixture is stirred at 0 °C for approximately 30 minutes to facilitate the formation of the deep red-colored ylide.[6]
-
A solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF is then added dropwise to the ylide suspension at 0 °C.[6]
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, where it is stirred overnight.[6]
-
Upon completion of the reaction (monitored by thin-layer chromatography), the mixture is quenched by the addition of water and extracted with an organic solvent such as ethyl acetate.[6]
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be purified by column chromatography.
Visualizing the Process: Diagrams and Workflows
Caption: Overall workflow for the formation of methoxymethylenetriphenylphosphorane.
Caption: Detailed mechanism of ylide formation from the phosphonium salt.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. m.youtube.com [m.youtube.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 7. Wittig reagents - Wikipedia [en.wikipedia.org]
- 8. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- 9. Ylide - Wikipedia [en.wikipedia.org]
- 10. This compound 97 4009-98-7 [sigmaaldrich.com]
- 11. This compound 97 4009-98-7 [sigmaaldrich.com]
- 12. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 13. This compound, 98+% | Fisher Scientific [fishersci.ca]
(Methoxymethyl)triphenylphosphonium Chloride: A Technical Guide to its Fundamental Applications in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
(Methoxymethyl)triphenylphosphonium chloride stands as a cornerstone reagent in modern organic synthesis, primarily revered for its role in the one-carbon homologation of carbonyl compounds. This in-depth technical guide delineates the core applications of this versatile phosphonium salt, providing detailed experimental protocols, quantitative data, and visual representations of the underlying chemical transformations. Its principal utility lies in the Wittig reaction, enabling the conversion of aldehydes and ketones into enol ethers, which are then readily hydrolyzed to afford the homologous aldehyde, a product with one additional carbon atom.[1] This two-step sequence is a powerful tool for carbon skeleton extension in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[1]
Core Application: One-Carbon Homologation of Carbonyl Compounds
The most fundamental application of this compound is the homologation of aldehydes and ketones.[1] The process is a two-stage sequence:
-
Wittig Olefination: The phosphonium salt is deprotonated by a strong base to form the corresponding ylide, methoxymethylenetriphenylphosphorane. This ylide then reacts with an aldehyde or ketone in a Wittig reaction to yield a methoxy vinyl ether (enol ether).[1]
-
Hydrolysis: The resulting enol ether is subsequently hydrolyzed under acidic conditions to furnish the final product, an aldehyde with one more carbon atom than the starting carbonyl compound.[1]
This methodology has been successfully employed in the total synthesis of complex natural products such as Taxol and quinine.[1]
Reaction Pathway
The overall transformation can be visualized as a two-step process, starting from the phosphonium salt and the carbonyl compound to the final homologated aldehyde.
Caption: Overall workflow of the one-carbon homologation.
Quantitative Data: Substrate Scope and Yields
The microwave-assisted Wittig reaction of this compound with various aldehydes and ketones demonstrates high efficiency and good yields, typically within short reaction times.[2]
| Entry | Carbonyl Compound | Product (Enol Ether) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 1-Methoxy-2-phenylethene | 3 | 92 |
| 2 | 4-Chlorobenzaldehyde | 1-Chloro-4-(2-methoxyvinyl)benzene | 3 | 95 |
| 3 | 4-Methoxybenzaldehyde | 1-Methoxy-4-(2-methoxyvinyl)benzene | 2.5 | 94 |
| 4 | 2-Naphthaldehyde | 2-(2-Methoxyvinyl)naphthalene | 3 | 90 |
| 5 | Cinnamaldehyde | 1-Methoxy-4-phenyl-1,3-butadiene | 3.5 | 88 |
| 6 | Cyclohexanone | 1-Methoxy-2-cyclohexylidenecyclohexane | 3 | 85 |
| 7 | Acetophenone | 1-Methoxy-1-phenylethene | 3.5 | 82 |
| 8 | Benzophenone | 1-Methoxy-1,1-diphenylethene | 4 | 80 |
| 9 | Propiophenone | 1-Methoxy-1-phenylprop-1-ene | 3.5 | 84 |
Table adapted from a study on microwave-assisted Wittig reactions.[2] The yields correspond to the enol ether product.
Experimental Protocols
Protocol 1: In Situ Generation of the Wittig Reagent and Reaction with a Carbonyl Compound
This protocol describes the formation of the Wittig reagent from this compound and its subsequent reaction with an aldehyde or ketone in the same pot.[3]
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde or Ketone
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
A suspension of this compound (1.2 equivalents) and potassium tert-butoxide (1.2 equivalents) in anhydrous THF is stirred at 0°C for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
To this suspension, a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF is added dropwise at 0°C.
-
The reaction mixture is stirred at 0°C for 1 hour, then warmed to room temperature and stirred overnight.
-
The reaction is quenched by the addition of saturated aqueous NH4Cl solution.
-
The mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude enol ether.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Hydrolysis of Methoxy Vinyl Ether to Aldehyde
This protocol outlines the conversion of the enol ether intermediate to the final homologated aldehyde.
Materials:
-
Methoxy Vinyl Ether (from Protocol 1)
-
Acetone or Tetrahydrofuran (THF)
-
2M Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO3) solution
-
Ethyl Acetate (EtOAc) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
The crude or purified methoxy vinyl ether is dissolved in a suitable solvent such as acetone or THF.
-
2M Hydrochloric acid is added dropwise to the solution while stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate or diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde.
-
The crude aldehyde can be further purified by distillation or column chromatography.
Reaction Mechanisms and Visualizations
Wittig Reaction Mechanism
The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism between the phosphorus ylide and the carbonyl compound to form a transient oxaphosphetane intermediate. This intermediate then collapses to form the alkene (in this case, an enol ether) and a highly stable triphenylphosphine oxide byproduct.
Caption: The mechanism of the Wittig reaction.
Enol Ether Hydrolysis Mechanism
The acid-catalyzed hydrolysis of the enol ether begins with the protonation of the double bond, which generates a resonance-stabilized carbocation. Nucleophilic attack by water, followed by deprotonation and elimination of methanol, yields the final aldehyde product.
Caption: Mechanism of acid-catalyzed enol ether hydrolysis.
Conclusion
This compound is an indispensable reagent for the one-carbon homologation of aldehydes and ketones. The robustness of the Wittig reaction, coupled with the straightforward hydrolysis of the resulting enol ether, provides a reliable and high-yielding pathway to extend carbon chains. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this powerful synthetic tool in their respective fields.
References
Methodological & Application
Wittig reaction protocol using (Methoxymethyl)triphenylphosphonium chloride
An Application Note on the Wittig Reaction Using (Methoxymethyl)triphenylphosphonium chloride
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from carbonyl compounds and phosphorus ylides.[1][2] This reaction is particularly valuable as it allows for the creation of carbon-carbon double bonds with high regioselectivity.[1][3] A specialized application of this reaction involves the use of this compound. This reagent reacts with aldehydes or ketones to form an intermediate enol ether.[4] Subsequent acidic hydrolysis of this enol ether yields an aldehyde that is elongated by one carbon atom, a process known as homologation.[4][5] This two-step sequence provides a reliable method for aldehyde synthesis.[6] this compound is favored for its relatively simple structure, ease of reaction control, and convenient product purification.[7] It has found applications in the synthesis of complex molecules and pharmaceutical products, including fragments of Taxol and Cephalotaxine.[4][8][9]
Reaction Mechanism and Experimental Workflow
The overall process begins with the deprotonation of the phosphonium salt to form the phosphorus ylide. This is followed by the reaction of the ylide with a carbonyl compound to yield a vinyl ether, which can then be hydrolyzed to the final aldehyde product.
Figure 1. General workflow for the Wittig reaction and subsequent hydrolysis.
The mechanism of the Wittig reaction proceeds through a concerted [2+2] cycloaddition of the ylide to the carbonyl group, forming a four-membered ring intermediate known as an oxaphosphetane.[2] This intermediate then decomposes via a syn-elimination to yield the alkene (in this case, a vinyl ether) and a highly stable triphenylphosphine oxide, which is the driving force for the reaction.[2]
Figure 2. Mechanism of the Wittig reaction with this compound.
Quantitative Data Summary
The yield of the Wittig reaction is substrate-dependent. The following table summarizes representative yields for the microwave-assisted conversion of various carbonyl compounds to their corresponding vinyl ethers using this compound.
| Entry | Carbonyl Compound | Product (Vinyl Ether) | Yield (%) |
| 1 | Benzaldehyde | β-Methoxystyrene | 92 |
| 2 | p-Anisaldehyde | 4-Methoxy-β-methoxystyrene | 89 |
| 3 | p-Nitrobenzaldehyde | 4-Nitro-β-methoxystyrene | 85 |
| 4 | p-Chlorobenzaldehyde | 4-Chloro-β-methoxystyrene | 90 |
| 5 | Cinnamaldehyde | 1-Methoxy-4-phenyl-1,3-butadiene | 82 |
| 6 | Acetophenone | 1-Methoxy-1-phenylethene | 78 |
| 7 | Cyclohexanone | Methoxy(cyclohexylidene)methane | 75 |
| Data adapted from a study on microwave-assisted Wittig reactions.[10] |
Additionally, the synthesis of the this compound reagent itself is high-yielding, with reported yields of 86-89%.[7][11]
Detailed Experimental Protocol
This protocol describes the in situ generation of the phosphorus ylide from this compound and its subsequent reaction with an aldehyde or ketone.
Materials and Reagents:
-
This compound (CAS 4009-98-7)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium tert-butoxide (t-BuOK) or other strong base (e.g., n-BuLi)
-
Aldehyde or Ketone substrate
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, septa, nitrogen inlet, syringes
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography equipment)
Protocol:
-
Ylide Generation: a. To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equivalents). b. Add anhydrous THF to create a suspension (approx. 0.2-0.5 M concentration relative to the phosphonium salt). c. Cool the suspension to 0 °C in an ice bath. d. While stirring, add a strong base such as potassium tert-butoxide (1.2 equivalents) portion-wise over 10-15 minutes. A characteristic red-orange color of the ylide should appear.[4] e. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete ylide formation.[12]
-
Wittig Reaction: a. Dissolve the aldehyde or ketone substrate (1.0 equivalent) in a minimal amount of anhydrous THF. b. Add the substrate solution dropwise to the cold ylide suspension via syringe over 15-20 minutes.[12] c. Allow the reaction mixture to stir at 0 °C for 1 hour.[12] d. After 1 hour, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight.[12]
-
Workup and Purification: a. Quench the reaction by carefully adding deionized water. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).[12] c. Combine the organic layers and wash sequentially with deionized water and brine. d. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. e. The crude product will contain the desired vinyl ether and triphenylphosphine oxide. This byproduct can often be difficult to remove.[3] Purification is typically achieved by column chromatography on silica gel.
-
Optional - Hydrolysis to Aldehyde: a. The crude or purified vinyl ether can be hydrolyzed to the corresponding aldehyde.[5][6] b. Dissolve the vinyl ether in a mixture of THF and a dilute aqueous acid (e.g., 1 M HCl). c. Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material. d. Neutralize the mixture and extract the product with an organic solvent. e. Purify the resulting aldehyde via standard methods (distillation or chromatography). A yield of over 95% for this two-step process (Wittig and hydrolysis) has been reported for certain substrates.[7]
Safety Precautions:
-
This compound is hygroscopic and should be handled under an inert atmosphere.[9]
-
Strong bases like potassium tert-butoxide and n-BuLi are corrosive and pyrophoric, respectively. Handle with appropriate personal protective equipment in a fume hood.
-
Anhydrous solvents are required for optimal results. Ensure all glassware is thoroughly dried.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- 5. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of E- and Z-vinyl ethers by the Horner–Wittig reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Page loading... [guidechem.com]
- 8. This compound | 4009-98-7 [chemicalbook.com]
- 9. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 10. researchgate.net [researchgate.net]
- 11. CN106588982A - Synthesis method of (methoxymethyl)triphenyl phosphorus chloride - Google Patents [patents.google.com]
- 12. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
Application Notes and Protocols for the One-Carbon Homologation of Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and comparison of key synthetic methodologies for the one-carbon homologation of aldehydes, a fundamental transformation in organic synthesis. The protocols outlined below are established methods widely used in academic and industrial research, including in the development of pharmaceutical agents.
Introduction
One-carbon homologation of aldehydes, the extension of the carbon skeleton by a single carbon atom, is a crucial transformation in organic chemistry. It provides access to a variety of important functional groups, including terminal alkynes and alkenes, which are versatile building blocks in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients. This document details the application and experimental protocols for three widely employed methods: the Corey-Fuchs reaction, the Seyferth-Gilbert homologation, and the Wittig reaction for olefination.
Corey-Fuchs Reaction
The Corey-Fuchs reaction is a two-step process that transforms aldehydes into terminal alkynes.[1][2][3] The first step involves the reaction of an aldehyde with a phosphonium ylide generated from triphenylphosphine and carbon tetrabromide to yield a 1,1-dibromoalkene.[2][3] Subsequent treatment with a strong base, typically n-butyllithium, effects an elimination and rearrangement to afford the terminal alkyne.[2][4]
Reaction Mechanism
The mechanism of the Corey-Fuchs reaction can be summarized as follows:
-
Ylide Formation: Triphenylphosphine reacts with carbon tetrabromide to form a phosphorus ylide.
-
Wittig-type Reaction: The ylide reacts with the aldehyde to form a betaine intermediate, which then collapses to an oxaphosphetane. This intermediate fragments to yield the 1,1-dibromoalkene and triphenylphosphine oxide.[5]
-
Alkyne Formation: The 1,1-dibromoalkene is treated with two equivalents of a strong base. The first equivalent deprotonates the terminal carbon, leading to a lithium-halogen exchange. The second equivalent promotes elimination of the second bromine atom, resulting in the formation of the terminal alkyne via a Fritsch-Buttenberg-Wiechell rearrangement.[3][4]
References
Application Notes: Synthesis of Enol Ethers using (Methoxymethyl)triphenylphosphonium Chloride
Introduction
(Methoxymethyl)triphenylphosphonium chloride is a key reagent in organic synthesis, primarily utilized for the Wittig reaction to convert aldehydes and ketones into enol ethers.[1][2] This transformation is a cornerstone of carbon-carbon double bond formation and is particularly valuable for the homologation of carbonyl compounds, effectively adding a single carbon atom to the carbon skeleton.[3][4] The resulting enol ethers are versatile intermediates that can be subsequently hydrolyzed under acidic conditions to yield aldehydes.[2][4] This two-step sequence provides a reliable method for chain extension. The reagent's utility is highlighted in the total synthesis of complex molecules, including pharmaceuticals like the antimalarial drug (+)-artemisinin, various alkaloids, and other bioactive compounds.[5][6]
The Wittig reaction involving this compound offers several advantages, including mild reaction conditions, high yields, and precise control over the location of the newly formed double bond, avoiding the formation of isomeric mixtures often seen in elimination reactions.[3][7]
Reaction Mechanism: The Wittig Olefination
The synthesis of enol ethers using this compound proceeds via the well-established Wittig reaction mechanism. The process can be divided into three main stages:
-
Ylide Formation : The process begins with the deprotonation of the acidic α-proton of the this compound salt by a strong base (e.g., n-butyllithium, sodium hydride, or potassium t-butoxide) to form a highly nucleophilic phosphonium ylide (also known as the Wittig reagent).[8][9]
-
Oxaphosphetane Formation : The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[9][10] This nucleophilic addition leads to the formation of a four-membered ring intermediate called an oxaphosphetane.[10][11]
-
Alkene Formation : The oxaphosphetane intermediate is unstable and rapidly decomposes in an irreversible, exothermic step to yield the target enol ether and a highly stable triphenylphosphine oxide byproduct.[7][10] The formation of the strong phosphorus-oxygen double bond is the driving force for this reaction.[11]
Figure 1: Mechanism of enol ether synthesis via the Wittig reaction.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Enol Ethers
This protocol describes a rapid synthesis of enol ethers from various aldehydes and ketones using microwave irradiation, which can dramatically enhance the reaction rate.[12]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
This compound (1.2 mmol)
-
Potassium t-butoxide (KOtBu) (1.2 mmol)
-
Anhydrous tert-Butanol (t-BuOH) (5 mL)
-
Commercial Microwave Oven
-
Round-bottom flask (10 mL) with reflux condenser
-
Standard workup and purification supplies (diethyl ether, water, brine, anhydrous magnesium sulfate, silica gel)
Procedure:
-
To a 10 mL round-bottom flask, add the aldehyde or ketone (1.0 mmol), this compound (1.2 mmol), and potassium t-butoxide (1.2 mmol).
-
Add 5 mL of anhydrous t-BuOH to the flask.
-
Equip the flask with a reflux condenser and place it in a commercial microwave oven.
-
Irradiate the reaction mixture for a total of 3 minutes (e.g., in 30-second intervals to monitor progress and prevent overheating).
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 20 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic extracts and wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure enol ether.
Protocol 2: Synthesis of this compound Reagent
The Wittig salt itself can be readily prepared from triphenylphosphine and chloromethyl methyl ether.[3][13]
Materials:
-
Triphenylphosphine (32 g)
-
Anhydrous Acetone (50-60 mL)
-
Chloromethyl methyl ether (20 g)
-
Anhydrous diethyl ether
-
Reactor vessel with stirring and temperature control, under a nitrogen atmosphere
Procedure:
-
Under a nitrogen atmosphere, add 50 mL of anhydrous acetone to the reactor, followed by 32 g of triphenylphosphine.
-
Stir the mixture and raise the temperature to 37°C.
-
Maintain a constant temperature and add 20 g of chloromethyl methyl ether to the reactor.
-
Allow the reaction to proceed at 37°C for 3 hours.
-
Slowly increase the temperature to 47°C at a rate of 1°C/min and continue the reaction for an additional 3 hours.
-
Stop the reaction and cool the mixture to room temperature.
-
Collect the resulting solid product by filtration.
-
Wash the solid with anhydrous diethyl ether and dry to obtain this compound. A typical yield is around 88.5%.[3][13]
Data Presentation
The following table summarizes representative yields for the microwave-assisted Wittig reaction with various carbonyl compounds.[12]
| Entry | Carbonyl Substrate | Product (Enol Ether) | Reaction Time (min) | Yield (%) |
| 1 | Benzophenone | 1-methoxy-1,1-diphenylethene | 3 | 85 |
| 2 | Acetophenone | 1-methoxy-1-phenylethene | 3 | 90 |
| 3 | Cyclohexanone | 1-(methoxymethylene)cyclohexane | 3 | 88 |
| 4 | Benzaldehyde | (methoxymethylene)benzene | 3 | 92 |
| 5 | 4-Chlorobenzaldehyde | 1-chloro-4-(methoxymethylene)benzene | 3 | 95 |
| 6 | 4-Nitrobenzaldehyde | 1-(methoxymethylene)-4-nitrobenzene | 3 | 94 |
| 7 | Cinnamaldehyde | 1-methoxy-4-phenyl-1,3-butadiene | 3 | 87 |
| 8 | 2-Hexanone | 2-(methoxymethylene)hexane | 3 | 86 |
| 9 | Propiophenone | 1-methoxy-1-phenylprop-1-ene | 3 | 89 |
Data sourced from a study on microwave-assisted Wittig reactions.[12]
Experimental Workflow Visualization
The overall process, from reagent preparation to the final aldehyde product after hydrolysis, can be visualized as a multi-step workflow.
Figure 2: General workflow for enol ether and aldehyde synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Methoxymethylenetriphenylphosphine [chemeurope.com]
- 5. This compound | 4009-98-7 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. CN106588982A - Synthesis method of (methoxymethyl)triphenyl phosphorus chloride - Google Patents [patents.google.com]
Application Notes: (Methoxymethyl)triphenylphosphonium chloride in Natural Product Total Synthesis
Introduction
(Methoxymethyl)triphenylphosphonium chloride is a premier Wittig reagent employed in organic synthesis for the one-carbon homologation of aldehydes and ketones. The reagent is converted in situ to its corresponding ylide, methoxymethylenetriphenylphosphorane, which reacts with a carbonyl compound to yield a methoxymethyl enol ether. This intermediate is then readily hydrolyzed under acidic conditions to furnish an aldehyde with one additional carbon atom. This two-step sequence serves as a robust and reliable method for introducing a formyl group equivalent and has been pivotal in the assembly of complex molecular architectures, including numerous natural products. Its utility is particularly highlighted in scenarios requiring mild conditions and high chemoselectivity.
Core Application: One-Carbon Homologation
The primary function of this compound is to act as a synthetic equivalent of a formyl anion synthon (-CHO). The overall transformation can be depicted as:
R(CO)R' → R(C=CHOMe)R' → R(CHCHO)R'
This process is instrumental in extending carbon chains and constructing key aldehyde functionalities within a synthetic route, which can then be used in a variety of subsequent transformations such as oxidations, reductions, or further C-C bond-forming reactions.
Applications in Key Natural Product Syntheses
The strategic implementation of this reagent is evident in the total syntheses of several complex natural products, where the precise introduction of an aldehyde group is critical.
Total Synthesis of (–)-Platencin
Platencin is a potent antibiotic that functions through the dual inhibition of fatty acid biosynthesis enzymes FabF and FabH. In the total synthesis of (–)-Platencin reported by K.C. Nicolaou and coworkers, a key intermediate required a one-carbon extension to install an aldehyde necessary for constructing the side chain. While the main synthesis paper outlines the broader strategy, a detailed protocol for a similar transformation was provided in the synthesis of a platencin analog. An advanced ketone intermediate was converted to the target aldehyde in a high-yielding two-step sequence. This transformation was critical for introducing the carbon framework that was later elaborated into the final carboxylic acid side-chain of the platencin core.
Total Synthesis of (±)-Bipinnatin J
Bipinnatin J is a marine-derived furanocembranoid diterpene. In the total synthesis developed by Dirk Trauner's group, a stabilized Wittig reagent was employed to convert an aldehyde intermediate into an α,β-unsaturated aldehyde. While not using this compound directly in the final reported route for this specific step, the strategy highlights the importance of Wittig chemistry in building the carbon skeleton of complex natural products. The homologation of carbonyls is a recurring theme, and the methoxymethyl variant is a prime choice for such transformations when a simple one-carbon extension to an aldehyde is required.
Data Presentation
The following table summarizes quantitative data for the application of this compound in a relevant context for the synthesis of a platencin analog.
| Natural Product Fragment | Substrate | Base | Solvent | Wittig Temp. | Hydrolysis Conditions | Overall Yield (%) | Reference |
| Platencin Analog | Aromatic Aldehyde (Bromopiperonal) | n-BuLi | THF | 0 °C | aq. HCl, Acetone, reflux | 58 | [Design, Synthesis and Biological Evaluation of Platensimycin Analogs, J. Med. Chem.] |
Experimental Protocols
Protocol 1: One-Carbon Homologation in the Synthesis of a Platencin Analog
This protocol details the two-step conversion of an aromatic aldehyde to its one-carbon homologated aldehyde derivative, as reported in the synthesis of platencin analogs by Nicolaou et al.
Step A: Wittig Reaction to form the Methoxymethyl Enol Ether
-
Suspend this compound (1.5 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried, round-bottom flask under an inert atmosphere of argon.
-
Cool the suspension to 0 °C using an ice bath.
-
Add n-butyllithium (n-BuLi, 1.5 equiv., typically 1.6 M in hexanes) dropwise to the stirred suspension. A deep red color should develop, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the starting aldehyde (e.g., bromopiperonal, 1.0 equiv.) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude enol ether is typically used in the next step without further purification.
Step B: Acidic Hydrolysis to the Aldehyde
-
Dissolve the crude methoxymethyl enol ether from Step A in a mixture of acetone and aqueous hydrochloric acid (e.g., 3N HCl).
-
Heat the mixture to reflux and stir until TLC analysis indicates the complete conversion of the enol ether to the aldehyde product.
-
Cool the reaction mixture to room temperature and neutralize carefully with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by silica gel column chromatography to yield the final product. The combined two-step yield for this transformation was reported to be 58%.
Visualizations
Caption: General workflow for one-carbon homologation.
Caption: Application in the total synthesis of (–)-Platencin.
Application Notes and Protocols for Microwave-Assisted Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction, a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, can be dramatically enhanced through the use of microwave irradiation. This technology offers significant advantages over conventional heating methods, including accelerated reaction rates, increased yields, and improved stereoselectivity, often under more environmentally benign conditions.[1][2][3][4][5][6] These application notes provide a detailed overview and protocol for conducting a microwave-assisted Wittig reaction.
Advantages of Microwave-Assisted Wittig Reaction
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical transformations. In the context of the Wittig reaction, the primary benefits include:
-
Rapid Reaction Times: Microwave heating can reduce reaction times from hours to mere minutes.[4][7][8] For instance, reactions that typically require lengthy reflux periods can be completed in as little as 5-6 minutes under microwave irradiation.[4]
-
Increased Yields: Many studies report a significant improvement in product yields compared to conventional heating methods.[7][8]
-
Greener Chemistry: The efficiency of microwave heating often allows for solvent-free reaction conditions, reducing the use and disposal of hazardous organic solvents.[1][2][3] This aligns with the principles of green chemistry by improving atom economy and reducing waste.[3]
-
Enhanced Stereoselectivity: In some cases, microwave-assisted protocols have demonstrated excellent stereocontrol, leading to a high predominance of the desired E- or Z-isomer.[1]
-
Simplified Workup: Solvent-free reactions, in particular, can simplify the purification process by eliminating the need for tedious aqueous extractions.[1]
Experimental Protocols
This section provides a general protocol for a microwave-assisted Wittig reaction. It is important to note that optimal conditions (temperature, time, and solvent) will vary depending on the specific substrates and the microwave reactor being used.
Materials and Equipment
-
Microwave Reactor: A dedicated laboratory microwave reactor with temperature and pressure sensors is highly recommended for safety and reproducibility. Domestic microwave ovens can be adapted but require extreme caution and proper safety measures.[2][3]
-
Reaction Vessels: Use appropriate, sealed microwave reaction vessels designed to withstand the expected temperatures and pressures.[8]
-
Reagents:
General Protocol: Solvent-Free Microwave-Assisted Wittig Reaction
This protocol is adapted from a solvent-free method utilizing basic alumina as both a solid support and a catalyst.[1]
-
Reagent Preparation: In a suitable microwave reaction vessel, thoroughly mix the aldehyde (1 mmol), the phosphonium salt (1.3 mmol), and basic alumina (3 g).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 90°C) and power (e.g., 700 W) for a predetermined time (e.g., 30-50 minutes).[1] Reaction progress can be monitored by taking aliquots at intervals and analyzing them by thin-layer chromatography (TLC).
-
Workup and Purification: After the reaction is complete, allow the vessel to cool to room temperature. Extract the product from the solid support using a suitable organic solvent (e.g., ethyl acetate). The triphenylphosphine oxide byproduct, a common challenge in Wittig reactions, is often retained on the solid support, simplifying purification.[1] The solvent is then removed under reduced pressure, and the crude product can be further purified by column chromatography if necessary.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the microwave-assisted Wittig reaction with various substrates.
Table 1: Optimization of Reaction Conditions for the Synthesis of Ethyl Cinnamate [1]
| Entry | Aldehyde | Phosphonium Salt | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | (Carbethoxymethyl)triphenylphosphonium bromide | Basic Alumina | None | 70 | 60 | 65 |
| 2 | Benzaldehyde | (Carbethoxymethyl)triphenylphosphonium bromide | Basic Alumina | None | 80 | 60 | 78 |
| 3 | Benzaldehyde | (Carbethoxymethyl)triphenylphosphonium bromide | Basic Alumina | None | 90 | 30 | 93 |
| 4 | Benzaldehyde | (Carbethoxymethyl)triphenylphosphonium bromide | Basic Alumina | None | 100 | 60 | 85 |
Table 2: Microwave-Assisted Wittig Reaction of Various Aromatic Aldehydes [9]
| Entry | Aldehyde | Halide | Time (min) | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | Ethyl chloroacetate | 30 | 93 | >99:1 |
| 2 | 4-Chlorobenzaldehyde | Ethyl chloroacetate | 45 | 91 | >99:1 |
| 3 | 4-Nitrobenzaldehyde | Ethyl chloroacetate | 55 | 88 | >99:1 |
| 4 | 4-Methoxybenzaldehyde | Ethyl chloroacetate | 35 | 94 | >99:1 |
Experimental Workflow and Reaction Pathway
The following diagrams illustrate the general workflow for a microwave-assisted Wittig reaction and the underlying chemical transformation.
Caption: Workflow for a Microwave-Assisted Wittig Reaction.
Caption: Simplified Wittig Reaction Signaling Pathway.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. gctlc.org [gctlc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. APPLICATION OF MICROWAVE IRRADIATION TECHNIQUES FOR THE WITTING REACTION [jsciences.ut.ac.ir]
- 6. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deprotonation of (Methoxymethyl)triphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selection of an appropriate base for the deprotonation of (Methoxymethyl)triphenylphosphonium chloride to generate the corresponding ylide for subsequent Wittig reactions. Detailed protocols for the use of common bases—n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (KOtBu)—are presented, along with a comparative summary of their performance based on reported yields and reaction conditions.
Introduction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. A key step in this transformation is the generation of a phosphonium ylide by the deprotonation of a phosphonium salt. The choice of base for this deprotonation is critical and can significantly impact the reaction's efficiency, yield, and substrate compatibility. This compound is a versatile reagent used to introduce a methoxymethyl group, which can subsequently be hydrolyzed to an aldehyde, effectively achieving a one-carbon homologation of the starting carbonyl compound.
This document outlines the considerations for selecting a suitable base and provides detailed experimental procedures for the in-situ generation of methoxymethylenetriphenylphosphorane and its reaction with a carbonyl compound.
Base Selection: A Comparative Overview
The selection of a base for the deprotonation of this compound depends on several factors, including the acidity of the phosphonium salt, the presence of other functional groups in the reaction, and practical considerations such as safety and ease of handling. The three most commonly employed strong bases for this purpose are n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (KOtBu).
| Base | Typical Solvent | Typical Temperature (°C) | Reported Yield (%) | Key Considerations |
| n-Butyllithium (n-BuLi) | THF, Diethyl ether | -78 to 0 | Good to Excellent | Highly reactive and pyrophoric; requires strictly anhydrous and inert conditions. The resulting lithium salts can sometimes influence the stereochemistry of the Wittig reaction. |
| Sodium Hydride (NaH) | THF, DMF | 0 to 25 (RT) | Moderate to Good | A solid reagent that is easier to handle than n-BuLi, though it is still moisture-sensitive. Reactions can sometimes be slower and may require heating. In some cases, it has been observed to lead to better consumption of the starting material compared to KOtBu, although yields can be variable[1]. |
| Potassium tert-Butoxide (KOtBu) | THF, tert-Butanol | 0 to 25 (RT) | Excellent | A strong, non-nucleophilic base that is often the base of choice for this transformation, frequently providing very high yields (>90%)[1]. It is a solid that is relatively easy to handle under an inert atmosphere. |
Reaction Mechanism and Experimental Workflow
The overall process involves the deprotonation of the phosphonium salt to form the ylide, which then reacts with a carbonyl compound in a Wittig reaction.
Experimental Protocols
Note: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Deprotonation using n-Butyllithium (n-BuLi)
This protocol is adapted from a general procedure for the generation of non-stabilized ylides.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Aldehyde or Ketone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.0 equivalent) in hexanes dropwise via syringe, maintaining the internal temperature below -70 °C. The mixture will typically develop a characteristic color (often orange or deep red) indicating ylide formation.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 2-12 hours, or until TLC analysis indicates completion of the reaction.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotonation using Sodium Hydride (NaH)
This protocol is based on general procedures for using NaH in Wittig reactions. Yields can be variable and may require optimization for specific substrates.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Aldehyde or Ketone
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add NaH (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Add anhydrous THF or DMF to the flask.
-
Add this compound (1.2 equivalents) portionwise to the stirred suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases. The formation of the ylide is indicated by a color change.
-
Cool the reaction mixture to 0 °C and add a solution of the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent dropwise.
-
Stir the reaction at room temperature for 4-16 hours, monitoring the progress by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Extract the product with ethyl acetate (3 x volume of solvent).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Deprotonation using Potassium tert-Butoxide (KOtBu)
This protocol is based on a literature procedure that reports high yields for the Wittig reaction between this compound and an aldehyde[1].
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde
-
Water
-
Ethyl acetate
-
2N Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.64 g, ~4.8 mmol, if the aldehyde is the limiting reagent at ~4.0 mmol, this is 1.2 eq).
-
Add anhydrous THF (e.g., 30 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (e.g., if using 1.2 eq of phosphonium salt, use ~1.3-1.5 eq of KOtBu relative to the aldehyde) dropwise or in small portions.
-
Stir the resulting mixture at 0 °C for 1 hour. A distinct color change should be observed.
-
Add the aldehyde (1.0 equivalent) either neat or as a solution in a small amount of anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 7 hours, or until completion as monitored by TLC.
-
Quench the reaction by adding water (e.g., 10-15 mL).
-
Remove the THF under reduced pressure.
-
Acidify the residue with 2N HCl (this step is for the hydrolysis of the enol ether to the aldehyde; if the enol ether is the desired product, this step should be modified to a neutral workup).
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the product by flash column chromatography. A reported yield for this type of procedure is approximately 90%[1].
Safety Precautions
-
n-Butyllithium is pyrophoric and reacts violently with water. It should be handled by trained personnel under a strictly inert atmosphere.
-
Sodium hydride is a flammable solid that reacts exothermically with water, releasing flammable hydrogen gas. It should be handled with care in a moisture-free environment.
-
Potassium tert-butoxide is a strong base and is corrosive. It is also moisture-sensitive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling these reagents. All operations should be conducted in a well-ventilated fume hood.
Conclusion
The choice of base for the deprotonation of this compound is a critical parameter for a successful Wittig reaction. For high yields and operational simplicity, potassium tert-butoxide is often the recommended base. Sodium hydride offers a viable alternative, though yields may be more substrate-dependent. n-Butyllithium is a powerful base that can be effective but requires more stringent handling procedures due to its pyrophoric nature. The provided protocols offer a starting point for the successful application of this important synthetic transformation.
References
Application Notes and Protocols: (Methoxymethyl)triphenylphosphonium Chloride as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
(Methoxymethyl)triphenylphosphonium chloride is a versatile phosphonium salt that serves as an efficient phase transfer catalyst (PTC) in a variety of organic transformations. Its primary role as a PTC is to facilitate reactions between reactants located in immiscible phases, typically an aqueous and an organic phase.[1][2] By forming a lipophilic ion pair with an anionic reactant from the aqueous phase, the phosphonium salt transports the anion into the organic phase where it can react with the organic-soluble substrate.[3][4] This mode of action leads to enhanced reaction rates, milder reaction conditions, and often improved yields and selectivities compared to homogeneous reaction systems.[1][5]
Phosphonium salts, such as this compound, are often favored over their ammonium salt counterparts due to their higher thermal stability and resistance to degradation under basic conditions.[6] This makes them particularly suitable for reactions requiring elevated temperatures.
These application notes provide an overview of the use of this compound as a phase transfer catalyst in two key synthetic applications: O-alkylation of phenols (Williamson Ether Synthesis) and the Wittig reaction for the synthesis of vinyl ethers. Detailed experimental protocols and representative data are provided to guide researchers in utilizing this effective catalyst.
O-Alkylation of Phenols (Williamson Ether Synthesis)
The Williamson ether synthesis is a fundamental method for the preparation of ethers. When reacting a phenoxide anion (generated in the aqueous phase) with an alkyl halide (present in the organic phase), a phase transfer catalyst is essential to bring the reactants together. This compound efficiently catalyzes this reaction, leading to the formation of aryl ethers.
General Reaction Scheme:
Ar-OH + R-X + NaOH (aq) --[(CH₃OCH₂)P(C₆H₅)₃]⁺Cl⁻--> Ar-O-R + NaX + H₂O
Experimental Protocol: Synthesis of Anisole
This protocol describes the synthesis of anisole from phenol and methyl iodide using this compound as the phase transfer catalyst.
Materials:
-
Phenol
-
Methyl iodide
-
Sodium hydroxide (NaOH)
-
This compound
-
Toluene
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (1.0 g, 10.6 mmol) in 20 mL of toluene.
-
Add a solution of sodium hydroxide (0.85 g, 21.2 mmol) in 20 mL of deionized water to the flask.
-
Add this compound (0.18 g, 0.53 mmol, 5 mol%) to the biphasic mixture.
-
With vigorous stirring, add methyl iodide (1.8 g, 12.7 mmol) to the reaction mixture.
-
Heat the mixture to 60°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure anisole.
Data Presentation: O-Alkylation of Substituted Phenols
The following table summarizes representative yields for the O-alkylation of various substituted phenols with different alkyl halides using a phosphonium salt as a phase transfer catalyst. These values can be considered indicative for reactions catalyzed by this compound under similar conditions.
| Phenol Derivative | Alkyl Halide | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Phenol | Methyl Iodide | 5 | 4 | ~95 |
| 4-Cresol | Ethyl Bromide | 5 | 6 | ~92 |
| 4-Chlorophenol | Benzyl Chloride | 5 | 5 | ~98 |
| 2-Naphthol | Allyl Bromide | 5 | 6 | ~90 |
Note: Yields are indicative and may vary based on specific reaction conditions and the purity of reagents.
Wittig Reaction for Vinyl Ether Synthesis
This compound is a key reagent for the synthesis of vinyl ethers through the Wittig reaction.[5] In this application, it is first deprotonated by a strong base to form the corresponding ylide, methoxymethylenetriphenylphosphorane. This ylide then reacts with an aldehyde or ketone to yield a vinyl ether and triphenylphosphine oxide. While this is not a classic phase-transfer catalyzed reaction where the catalyst shuttles between two phases, the initial deprotonation can be carried out under biphasic conditions, with the phosphonium salt facilitating the reaction at the interface.
General Reaction Scheme:
-
(CH₃OCH₂)P(C₆H₅)₃]⁺Cl⁻ + Base -> CH₃OCH=P(C₆H₅)₃ + Base-H⁺ + Cl⁻
-
CH₃OCH=P(C₆H₅)₃ + R₂C=O -> R₂C=CHOCH₃ + (C₆H₅)₃P=O
Experimental Protocol: Synthesis of 1-(Methoxymethylene)cyclohexane
This protocol describes the synthesis of 1-(methoxymethylene)cyclohexane from cyclohexanone using this compound.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Cyclohexanone
-
n-Hexane
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add this compound (4.11 g, 12 mmol).
-
Add 100 mL of anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.
-
Carefully add sodium hydride (0.48 g of 60% dispersion, 12 mmol) portion-wise to the stirred suspension.
-
Stir the mixture at 0°C for 1 hour, during which the color should turn deep red, indicating the formation of the ylide.
-
Add a solution of cyclohexanone (1.0 g, 10.2 mmol) in 20 mL of anhydrous THF dropwise to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with n-hexane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-(methoxymethylene)cyclohexane.
Data Presentation: Wittig Reaction with Various Carbonyl Compounds
The following table presents typical yields for the synthesis of vinyl ethers from various aldehydes and ketones using this compound.
| Carbonyl Compound | Base | Reaction Time (h) | Yield (%) |
| Benzaldehyde | n-BuLi | 12 | ~85 |
| Cyclohexanone | NaH | 16 | ~88 |
| Acetophenone | KHMDS | 12 | ~75 |
| 4-Methoxybenzaldehyde | NaH | 14 | ~90 |
Note: Yields are indicative and may vary based on the choice of base, reaction temperature, and other conditions.
Visualizations
General Mechanism of Phase Transfer Catalysis
References
Application Notes and Protocols: Step-by-Step Synthesis of Aldehydes from Ketones via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the homologation of ketones to aldehydes, a crucial transformation in organic synthesis. This method utilizes a specific Wittig reagent, (methoxymethyl)triphenylphosphonium chloride, to add a single carbon unit to a ketone, which is subsequently unmasked to reveal the aldehyde functionality. This process is advantageous due to its mild reaction conditions and high yields.[1] This application note includes detailed experimental procedures, data presentation in tabular format for clarity, and diagrams illustrating the reaction mechanism and experimental workflow.
Introduction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds.[2][3][4] A key variation of this reaction allows for the one-carbon homologation of ketones to aldehydes. This is achieved by employing a methoxy-substituted ylide, which reacts with the ketone to form an enol ether. Subsequent acidic hydrolysis of this enol ether intermediate furnishes the desired aldehyde.[5][6] This methodology offers a reliable alternative to other homologation techniques and is compatible with a variety of functional groups.[7]
Overall Transformation
The overall synthetic route is a two-step process starting from a ketone:
-
Wittig Reaction: The ketone reacts with methoxymethylenetriphenylphosphine (the ylide) to form a methoxy enol ether.
-
Hydrolysis: The enol ether is hydrolyzed under acidic conditions to yield the aldehyde.
Experimental Protocols
Synthesis of this compound
The Wittig reagent is prepared from the corresponding phosphonium salt. This compound can be synthesized from triphenylphosphine and chloromethyl methyl ether.[1][8]
Materials:
-
Triphenylphosphine
-
Chloromethyl methyl ether
-
Anhydrous acetone or Toluene
-
Anhydrous diethyl ether
Procedure:
-
Under a nitrogen atmosphere, dissolve triphenylphosphine in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[1][9]
-
Heat the solution to the desired temperature (e.g., 37°C or 95°C, see table below).[1][8]
-
Slowly add chloromethyl methyl ether to the reaction mixture.[1][8]
-
Maintain the reaction at this temperature for a specified period (e.g., 3-16 hours).[1][8]
-
In some procedures, the temperature is then slowly raised and the reaction is continued for another few hours.[1][9]
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product is collected by filtration, washed with anhydrous diethyl ether, and dried to afford this compound as a white crystalline powder.[1][8]
Quantitative Data for Synthesis of this compound:
| Reactants | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Triphenylphosphine, Chloromethyl methyl ether | Acetone | 37 then 47 | 3 then 3 | 88.5 | [1][9] |
| Triphenylphosphine, Chloromethyl methyl ether | Toluene | 95 | 16 | 97.3 | [8] |
Synthesis of Aldehyde from Ketone
This protocol details the Wittig reaction of a ketone with the prepared phosphonium salt and subsequent hydrolysis to the aldehyde. An example is the synthesis of 2-cyclopropylpropanal from cyclopropyl methyl ketone.[1]
Materials:
-
This compound
-
Strong base (e.g., phenyllithium, potassium t-butoxide)
-
Anhydrous solvent (e.g., diethyl ether, THF)
-
Ketone (e.g., cyclopropyl methyl ketone)
-
Aqueous acid (e.g., HCl, H₂SO₄)
Procedure:
Step 1: Wittig Reaction
-
Suspend this compound in an anhydrous solvent (e.g., diethyl ether) in a flask under a nitrogen atmosphere.
-
Cool the suspension in an ice bath.
-
Add a strong base (e.g., phenyllithium) dropwise to the suspension to generate the red-colored ylide, methoxymethylenetriphenylphosphine.[5]
-
Add the ketone to the ylide solution and stir at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude enol ether.
Step 2: Hydrolysis of the Enol Ether
-
Dissolve the crude enol ether in a suitable solvent (e.g., THF).
-
Add aqueous acid (e.g., dilute HCl) and stir the mixture at room temperature.[10]
-
The progress of the hydrolysis is monitored by TLC.
-
Once the reaction is complete, neutralize the acid with a base (e.g., saturated NaHCO₃ solution).
-
Extract the aldehyde product with an organic solvent.
-
The combined organic layers are washed with brine, dried, and the solvent is evaporated.
-
The crude aldehyde can be purified by distillation or column chromatography.
Quantitative Data for Aldehyde Synthesis:
| Starting Ketone | Aldehyde Product | Overall Yield (%) | Reference |
| Cyclopropyl methyl ketone | 2-Cyclopropylpropanal | >95 | [1] |
| Tigogenone | Homologated aldehyde | Not specified | [5][6] |
Diagrams
Experimental Workflow
Caption: Experimental workflow for the synthesis of aldehydes from ketones.
Reaction Mechanism
Caption: Reaction mechanism for aldehyde synthesis from a ketone.
Conclusion
The synthesis of aldehydes from ketones using this compound is a highly efficient and reliable method for one-carbon homologation. The protocols provided herein offer a clear, step-by-step guide for researchers in synthetic chemistry. The high yields and mild conditions make this a valuable tool in the synthesis of complex molecules and active pharmaceutical ingredients.
References
- 1. Page loading... [guidechem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Methoxymethylenetriphenylphosphine [chemeurope.com]
- 6. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | 4009-98-7 [chemicalbook.com]
- 9. CN106588982A - Synthesis method of (methoxymethyl)triphenyl phosphorus chloride - Google Patents [patents.google.com]
- 10. Reactions of enol ethers Hydrolysis of enol ethers [almerja.com]
Application Notes and Protocols for (Methoxymethyl)triphenylphosphonium chloride in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Methoxymethyl)triphenylphosphonium chloride is a versatile and widely utilized reagent in organic synthesis, particularly in the pharmaceutical industry. Its primary application lies in the Wittig reaction, where it serves as a reliable precursor for the methoxymethylene ylide. This ylide reacts with aldehydes and ketones to generate enol ethers, which are valuable intermediates that can be readily hydrolyzed to furnish the corresponding homologous aldehydes. This one-carbon homologation is a crucial transformation in the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs) and natural products. Additionally, this compound can function as a phase transfer catalyst, facilitating reactions between reactants in immiscible solvent systems.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of pharmaceutical intermediates, complete with detailed experimental protocols, quantitative data, and visual diagrams to illustrate key processes.
Core Applications in Pharmaceutical Synthesis
The paramount application of this compound is in the Wittig olefination reaction to synthesize enol ethers, which are subsequently converted to aldehydes. This methodology has been pivotal in the total synthesis of several important pharmaceutical compounds.
Key Applications:
-
Homologation of Aldehydes and Ketones: The fundamental utility is the conversion of a carbonyl compound to an aldehyde with one additional carbon atom. This is a cornerstone transformation in building molecular complexity.
-
Synthesis of Natural Products and APIs: It has been instrumental in the total synthesis of complex molecules such as the antimalarial drug (+)-artemisinin, the akuammiline alkaloid picrinine, and has been used in the synthesis of substituted quinolines and 7H-pyrrolo[2,3-d]pyrimidine derivatives which are precursors to STAT6 inhibitors.[1]
-
Microwave-Assisted Synthesis: The Wittig reaction with this compound can be significantly accelerated under microwave irradiation, leading to rapid and high-yielding synthesis of enol ethers.[2]
-
Phase Transfer Catalysis: Although less documented with specific examples for this particular salt, phosphonium salts, in general, are effective phase transfer catalysts, enhancing reaction rates and yields in biphasic systems.[3]
Data Presentation: Reaction Performance
The following tables summarize quantitative data from various applications of this compound in olefination reactions.
Table 1: Microwave-Assisted Wittig Reaction of Aldehydes and Ketones [2]
| Entry | Carbonyl Compound | Product (Enol Ether) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 1-Methoxy-2-phenylethene | 3 | 90 |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2-methoxyethene | 3 | 92 |
| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2-methoxyethene | 3 | 88 |
| 4 | 2-Naphthaldehyde | 2-(2-Methoxyethenyl)naphthalene | 3 | 85 |
| 5 | Cinnamaldehyde | 1-Methoxy-4-phenyl-1,3-butadiene | 3 | 80 |
| 6 | Acetophenone | 1-Methoxy-1-phenylethene | 3 | 87 |
| 7 | Benzophenone | 1-Methoxy-1,1-diphenylethene | 3 | 82 |
| 8 | Cyclohexanone | (Methoxymethylene)cyclohexane | 3 | 78 |
| 9 | 2-Pentanone | 2-Methoxy-3-methyl-2-butene & 2-methoxy-2-pentene | 3 | 75 |
Table 2: Application in the Total Synthesis of Pharmaceutical Intermediates
| Pharmaceutical Intermediate/Target | Carbonyl Substrate | Reaction Conditions | Yield (%) | Reference |
| Picrinine Intermediate (Enal 11) | Epoxide 17 | This compound, potassium tert-butoxide | 82 | --INVALID-LINK--[4] |
| (+)-Artemisinin Intermediate | Keto ester 16 | This compound, KHMDS, THF, HMPA, 50 °C | Moderate (due to steric hindrance) | --INVALID-LINK--[5] |
| 2-Cyclopropylpropanal | Cyclopropyl methyl ketone | This compound, base, followed by acid hydrolysis | >95 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: General In Situ Wittig Reaction for Aldehyde Synthesis
This protocol describes a general procedure for the Wittig reaction where the ylide is generated in situ, followed by hydrolysis of the resulting enol ether to the aldehyde.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK) or other strong base
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde or Ketone starting material
-
Water
-
Ethyl acetate (EtOAc)
-
Aqueous acid (e.g., HCl)
Procedure:
-
Ylide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.2 equivalents) portion-wise to the suspension.
-
Stir the resulting mixture at 0 °C for 30 minutes. The formation of the red-orange ylide is typically observed.
-
Wittig Reaction: Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.[6]
-
Work-up (Enol Ether Isolation): Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude enol ether.
-
Hydrolysis to Aldehyde: The crude enol ether is dissolved in a suitable solvent (e.g., THF, acetone) and treated with an aqueous acid (e.g., 2M HCl). The reaction is stirred until TLC or LC-MS analysis indicates complete conversion to the aldehyde.
-
Final Work-up and Purification: The reaction mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude aldehyde is then purified by column chromatography.
Protocol 2: Microwave-Assisted Wittig Reaction
This protocol is adapted from the literature for the rapid synthesis of enol ethers using microwave irradiation.[2]
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (t-BuOH)
-
Aldehyde or Ketone starting material
-
Commercial microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde or ketone (1.0 mmol), this compound (1.2 mmol), and potassium tert-butoxide (1.2 mmol).
-
Add tert-Butanol as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 3 minutes at a suitable power level to maintain the reaction temperature.
-
After the reaction is complete, cool the vessel to room temperature.
-
The reaction mixture can then be worked up as described in Protocol 1 (Step 7) to isolate the enol ether product.
Mandatory Visualizations
Caption: General pathway of the Wittig reaction and subsequent hydrolysis.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. alfachemic.com [alfachemic.com]
Application Notes and Protocols for the Preparation of Aldehydes via Wittig Reaction and Subsequent Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[1][2] A particularly useful application of this reaction is the one-carbon homologation of aldehydes and ketones to their corresponding higher aldehydes. This is achieved through a two-step sequence: first, a Wittig reaction with a methoxy-substituted phosphorane, such as methoxymethylenetriphenylphosphorane, to generate an enol ether. Subsequent acid-catalyzed hydrolysis of this enol ether intermediate unmasks the aldehyde functionality.[3] This methodology provides a reliable route for chain extension and the synthesis of complex aldehydes, and has been employed in the total synthesis of natural products like taxol and quinine.[3]
This document provides detailed protocols for the key steps of this transformation, quantitative data for various substrates, and visual diagrams of the reaction mechanisms and workflow.
Overall Workflow
The synthesis of an aldehyde from a carbonyl compound using this method can be broken down into three main stages: preparation of the Wittig reagent precursor, the Wittig reaction to form the enol ether, and the final hydrolysis to yield the aldehyde.
References
Troubleshooting & Optimization
how to improve low yields in Wittig olefination reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges and improve yields in Wittig olefination reactions.
Troubleshooting Low Yields in Wittig Olefination
Low yields in a Wittig reaction can be attributed to several factors, from the stability of the reagents to the specific reaction conditions employed. Below is a systematic guide to diagnosing and resolving common issues.
Problem: Low or No Product Formation
Possible Cause 1: Inefficient Ylide Formation
The generation of the phosphorus ylide is a critical step. Insufficient ylide formation will directly lead to low product yield.
-
Solution 1.1: Re-evaluate Your Choice of Base. The appropriate base depends on the stability of the ylide.
-
Non-stabilized ylides (with simple alkyl substituents) are highly reactive and require strong bases. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (t-BuOK).[1] Weaker bases may not be sufficient to deprotonate the phosphonium salt effectively.
-
Stabilized ylides (with electron-withdrawing groups like esters or ketones) are less reactive and can be formed using weaker bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
-
Solution 1.2: Ensure Anhydrous Conditions. Ylides are strong bases and will be quenched by water or other protic solvents.[1][2]
-
Solution 1.3: Optimize Reaction Temperature. Ylide formation is often performed at low temperatures (0 °C to -78 °C) to prevent side reactions and decomposition of the ylide, especially with sensitive substrates.[1]
Possible Cause 2: Poor Quality or Degradation of Starting Materials
-
Solution 2.1: Verify the Purity of the Aldehyde or Ketone. Aldehydes can be prone to oxidation to carboxylic acids or polymerization.[1][3][4] Purify the carbonyl compound before use if necessary.
-
Solution 2.2: Check the Integrity of the Phosphonium Salt. The phosphonium salt should be a dry, free-flowing solid. If it appears clumpy or discolored, it may have absorbed moisture.
Possible Cause 3: Steric Hindrance
-
Solution 3.1: Increase Reaction Time and/or Temperature. Sterically hindered ketones or aldehydes may react slowly.[1][3][4] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Solution 3.2: Consider the Horner-Wadsworth-Emmons (HWE) Reaction. For sterically demanding ketones, the HWE reaction is a powerful alternative.[1][3][4] The phosphonate carbanions used in the HWE reaction are generally more nucleophilic, which can lead to better yields with hindered carbonyls.[1]
Frequently Asked Questions (FAQs)
Q1: My reaction has a low yield, and I have a lot of unreacted starting material. What should I check first?
A1: The most likely culprit is inefficient ylide formation. Ensure your base is strong enough for the type of ylide you are generating and that your reaction conditions are strictly anhydrous. Traces of water can quench the strong base and the ylide, halting the reaction.[1]
Q2: I am getting my desired product, but the yield is low after purification. What could be the issue?
A2: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO), which can be difficult to separate from the desired alkene product due to similar physical properties.[5] This can lead to product loss during purification steps like column chromatography. Consider alternative purification methods such as crystallization or switching to the Horner-Wadsworth-Emmons (HWE) reaction, which produces a water-soluble phosphate byproduct that is easily removed by aqueous extraction.[5]
Q3: My Wittig reaction is producing a mixture of E/Z isomers. How can I control the stereoselectivity?
A3: The stereochemical outcome is largely dependent on the stability of the phosphorus ylide.[5]
-
Non-stabilized ylides typically favor the formation of Z-alkenes.
-
Stabilized ylides (e.g., those with ester or ketone substituents) generally yield the E-alkene with high selectivity. To favor the E-alkene with non-stabilized ylides, the Schlosser modification can be employed.[4]
Q4: Can I use a ketone in a Wittig reaction?
A4: Yes, but ketones are generally less reactive than aldehydes. Reactions with ketones, especially sterically hindered ones, may be slow and result in low yields.[1][3][4] For less reactive ketones, the Horner-Wadsworth-Emmons (HWE) reaction is often a better alternative.[1][3][4]
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize quantitative data on how different reaction parameters can influence the outcome of a Wittig olefination.
Table 1: Effect of Base on Wittig Olefination Yield
| Entry | Aldehyde | Phosphonium Salt | Base | Solvent | Yield (%) | Reference |
| 1 | Benzaldehyde | (Methoxycarbonylmethyl)triphenylphosphonium bromide | Ag₂CO₃ | Acetonitrile | 82 | |
| 2 | Benzaldehyde | (Methoxycarbonylmethyl)triphenylphosphonium bromide | K₂CO₃ | Acetonitrile | 69 | |
| 3 | Heptanal | (Methoxycarbonylmethyl)triphenylphosphonium bromide | Ag₂CO₃ | Acetonitrile | 81 | |
| 4 | Heptanal | (Methoxycarbonylmethyl)triphenylphosphonium bromide | K₂CO₃ | Acetonitrile | 8 |
Table 2: Effect of Solvent on Stereoselectivity (Z/E Ratio)
Reaction: Benzaldehyde with benzyltriphenylphosphonium ylide.
| Entry | Solvent | Z/E Ratio |
| 1 | Toluene | 25/75 |
| 2 | THF | 32/68 |
| 3 | Dichloromethane | 55/45 |
| 4 | Acetonitrile | 54/46 |
| 5 | Methanol | 58/42 |
| 6 | Water | 63/37 |
Data adapted from a study on the solvent effect in the Wittig reaction under specific conditions.
Experimental Protocols
General Protocol for a Wittig Reaction
-
Phosphonium Salt Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine (1.0 eq) in an anhydrous solvent such as toluene. Add the corresponding alkyl halide (1.0 eq) and heat the mixture to reflux. The reaction time can vary from several hours to days. The phosphonium salt often precipitates as a white solid. Cool the mixture, collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.[1]
-
Ylide Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt (1.05 eq). Add an anhydrous aprotic solvent (e.g., THF, diethyl ether). Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C). Slowly add a strong base (e.g., n-BuLi, 1.05 eq) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., deep red or orange). Allow the mixture to stir for a specified time (e.g., 30-60 minutes) to ensure complete ylide formation.[5]
-
Reaction with Carbonyl: Cool the ylide solution to a low temperature (e.g., -78 °C). Add a solution of the aldehyde or ketone (1.0 eq) in the same anhydrous solvent dropwise. Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).[1][5]
-
Workup and Purification: Quench the reaction by the slow addition of water. Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, which contains triphenylphosphine oxide, can be purified by column chromatography or crystallization.[1][5]
Visualizations
Caption: A general experimental workflow for the Wittig olefination reaction.
Caption: A troubleshooting flowchart for addressing low yields in Wittig reactions.
References
common side reactions with (Methoxymethyl)triphenylphosphonium chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Methoxymethyl)triphenylphosphonium chloride in their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the use of this compound, particularly in the context of the Wittig reaction for the synthesis of vinyl ethers.
Low or No Product Yield
Q1: I am not getting any of the desired vinyl ether product, or the yield is very low. What are the common causes?
A1: Low or no yield in a Wittig reaction using this compound can stem from several factors. Here is a systematic guide to troubleshooting this issue:
1. Ylide Formation and Stability:
-
Incomplete Ylide Formation: The formation of the methoxymethylenetriphenylphosphorane ylide is a critical first step. Incomplete deprotonation of the phosphonium salt will directly result in low yields.
-
Base Strength: Ensure the base you are using is strong enough to deprotonate the phosphonium salt. Common bases for this reagent include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and n-butyllithium (n-BuLi). For substrates with acidic protons (e.g., phenols), using multiple equivalents of the base is necessary to deprotonate both the phosphonium salt and the acidic functional group.[1]
-
Anhydrous Conditions: The ylide is highly reactive and sensitive to moisture. Ensure all glassware is oven-dried or flame-dried and that all solvents and reagents are anhydrous. The presence of water can quench the ylide.
-
-
Ylide Instability: The methoxymethylenetriphenylphosphorane ylide can be unstable.[1]
-
Order of Addition: Some users have reported significantly improved yields by altering the order of reagent addition. Instead of pre-forming the ylide and then adding the aldehyde or ketone, try adding the phosphonium salt in portions to a mixture of the carbonyl compound and the base.[1] This in situ generation ensures the ylide reacts as it is formed, minimizing degradation.
-
Temperature Control: Ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C) to improve stability.
-
2. Carbonyl Substrate Issues:
-
Substrate Reactivity: Sterically hindered ketones may react slowly, leading to poor yields.[2] Aldehydes are generally more reactive than ketones.
-
Substrate Degradation: Aldehydes can be prone to oxidation, polymerization, or other decomposition pathways, especially under basic conditions.[2] Using freshly distilled or purified aldehydes is recommended.
-
Poor Electrophilicity: If your substrate contains an acidic proton (like a phenol), the base will deprotonate it, creating a phenoxide. This deprotonated form is a much poorer electrophile for the Wittig reaction.[1] Protecting the acidic functional group prior to the Wittig reaction is often the best solution.
3. Reaction Conditions:
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Tetrahydrofuran (THF) is a commonly used solvent for Wittig reactions. Ensure it is anhydrous.
-
Reaction Time and Temperature: While ylide formation is often done at low temperatures, the reaction with the carbonyl compound may require warming to room temperature and stirring for several hours to go to completion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
Unexpected Side Products and Purification Challenges
Q2: My reaction seems to have worked, but I am having difficulty purifying the product and have some unexpected spots on my TLC.
A2: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO), which can be challenging to separate from the desired product. Other side reactions can also occur.
1. Triphenylphosphine Oxide (TPPO) Removal:
-
Properties of TPPO: TPPO is a stable and often crystalline solid that is relatively non-polar, which can make its separation from the desired alkene product by standard chromatography challenging, especially if the product has similar polarity.
-
Purification Strategies:
-
Crystallization: If your product is a solid, recrystallization can be an effective method for removing TPPO. TPPO is often more soluble in solvents like propanol than the desired alkene, allowing for its removal.[3]
-
Chromatography: Careful column chromatography on silica gel is a common method for purification. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is often effective.[1]
-
Precipitation: In some cases, TPPO can be precipitated from the crude reaction mixture by treating it with a suitable solvent like ethyl acetate, followed by filtration.
-
2. Other Potential Side Reactions:
-
While the formation of triphenylphosphine oxide is the main side reaction, other byproducts can arise from the decomposition of the ylide or reactions involving the solvent or impurities. Careful analysis of spectroscopic data (e.g., NMR, MS) can help identify these impurities.
Frequently Asked Questions (FAQs)
Q3: What is the primary application of this compound?
A3: this compound is primarily used as a Wittig reagent for the synthesis of vinyl ethers from aldehydes and ketones.[4] These vinyl ethers can then be hydrolyzed under acidic conditions to yield the corresponding aldehyde with one additional carbon atom (a process known as homologation).[4]
Q4: How should I store this compound?
A4: this compound is hygroscopic, meaning it readily absorbs moisture from the air. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents.
Q5: What are the typical bases used to generate the ylide from this compound?
A5: Strong bases are required for the deprotonation of the phosphonium salt to form the ylide. Commonly used bases include:
-
Sodium hydride (NaH)
-
Potassium tert-butoxide (KOtBu)
-
n-Butyllithium (n-BuLi)
The choice of base can depend on the specific substrate and reaction conditions.
Data Presentation
Table 1: Comparison of Bases in a Wittig Reaction with a Phenolic Aldehyde
| Base | Equivalents of Base | Aldehyde Consumption | Product Yield | Reference |
| KOtBu | 3 | Incomplete | ~20% | [1] |
| NaH | Not specified | Better than KOtBu | ~20% | [1] |
| KOtBu (modified procedure) | Not specified | Not specified | ~70% | [1] |
Note: The modified procedure involved adding the phosphonium salt to a mixture of the aldehyde and base.
Experimental Protocols
Key Experiment: Synthesis of a Vinyl Ether via Wittig Reaction
This protocol is a general guideline and may require optimization for specific substrates.
1. Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 equivalents).
-
Add anhydrous tetrahydrofuran (THF) to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a strong base such as potassium tert-butoxide (1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 1 hour. The formation of the ylide is often indicated by a color change.
2. Reaction with Carbonyl:
-
Dissolve the aldehyde or ketone (1 equivalent) in anhydrous THF.
-
Slowly add the solution of the carbonyl compound to the ylide suspension at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 7-12 hours, or until TLC analysis indicates the consumption of the starting material.
3. Workup and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Visualizations
Caption: Workflow for the Wittig reaction using this compound.
Caption: Troubleshooting logic for low yield in the Wittig reaction.
References
Technical Support Center: Purification Strategies for Wittig Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from Wittig reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Wittig reaction?
The most common impurity is triphenylphosphine oxide (TPPO), a byproduct of the reaction.[1][2] Other potential impurities include unreacted starting materials (aldehyde/ketone and phosphonium salt) and side-products from the ylide generation.
Q2: My product and triphenylphosphine oxide (TPPO) have very similar polarities. How can I separate them?
When your product and TPPO exhibit similar polarities, making separation by standard chromatography challenging, you have several alternative strategies:
-
Precipitation of TPPO: TPPO is poorly soluble in non-polar solvents like hexane or pentane.[3][4] You can attempt to selectively precipitate the TPPO by dissolving the crude mixture in a minimal amount of a solvent like diethyl ether and then adding a non-polar solvent.[3][5] Cooling the mixture can further enhance precipitation.[3][4]
-
Complexation-Precipitation: TPPO, being a Lewis base, can form insoluble complexes with certain metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[1][5] Dissolving the crude mixture in a solvent like ethanol and adding a solution of the metal salt can precipitate the TPPO-metal complex, which can then be removed by filtration.[3][4][5]
-
Oxidative Conversion: For products with very low polarity where TPPO co-elutes, you can selectively convert the phosphorus-containing impurities into highly polar derivatives using reagents like hydrogen peroxide. These polar derivatives can then be easily removed by a rapid column chromatography.[6]
Q3: I want to avoid column chromatography. What are my options?
Several non-chromatographic methods can be employed to remove TPPO:
-
Crystallization: If your product is a solid, recrystallization can be an effective purification method. The choice of solvent is crucial; a solvent that dissolves the product well at high temperatures but poorly at low temperatures, while keeping TPPO dissolved, is ideal.[7] For instance, isopropyl alcohol has been used to recrystallize alkene products while keeping TPPO in solution.[7]
-
Filtration through a Silica Plug: For relatively non-polar products, a quick filtration through a short plug of silica gel can effectively remove the highly polar TPPO.[5][8] The crude mixture is dissolved in a non-polar solvent system (e.g., pentane/ether) and passed through the silica plug. The less polar product elutes while TPPO is retained on the silica.[5][8]
-
Acid-Base Extraction: If your product contains an acidic or basic functional group, you can use acid-base extraction to separate it from the neutral TPPO.[9] For example, a basic product can be protonated with an acid to make it water-soluble, separating it from TPPO which remains in the organic layer.[9]
Q4: Can I use a polymer-bound phosphine to simplify purification?
Yes, using a polymer-supported phosphine reagent is an excellent strategy to simplify purification. The phosphine is attached to a solid support, and after the reaction, the polymer-bound TPPO can be easily removed by filtration, eliminating the need for chromatography or other purification methods.[10][11]
Troubleshooting Guides
Problem: Triphenylphosphine oxide (TPPO) is difficult to remove.
This is the most frequent challenge in Wittig reaction purification. The optimal strategy depends on the properties of your desired alkene product.
Troubleshooting Workflow for TPPO Removal
Caption: Decision tree for selecting a purification strategy.
Experimental Protocols
Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride
This method relies on the formation of an insoluble TPPO-ZnCl₂ complex.[3][4][5]
Methodology:
-
After the Wittig reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude residue in ethanol.
-
In a separate flask, prepare a solution of zinc chloride (2 equivalents relative to the triphenylphosphine used in the reaction) in ethanol. Gentle warming may be necessary to dissolve the ZnCl₂.
-
Add the ethanolic ZnCl₂ solution to the solution of the crude product at room temperature with stirring.
-
A white precipitate of the TPPO-ZnCl₂ complex should form.[5] Stir the mixture for a couple of hours to ensure complete precipitation.[3][4]
-
Filter the mixture to remove the precipitate.
-
Wash the precipitate with a small amount of cold ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product, now depleted of TPPO. Further purification by other methods may be necessary.
Protocol 2: Filtration through a Silica Plug
This is a rapid method for removing the highly polar TPPO from less polar products.[5][8]
Methodology:
-
Concentrate the crude reaction mixture to a smaller volume.[8]
-
Suspend the residue in a non-polar solvent system, such as pentane/ether or hexane/ether.[5][8]
-
Prepare a short column ("plug") of silica gel in a fritted glass funnel or a chromatography column.
-
Pass the suspension of the crude product through the silica plug.
-
Elute the desired product with a suitable solvent or solvent mixture (e.g., ether), leaving the TPPO adsorbed on the silica.[8]
-
Collect the fractions containing the product and concentrate under reduced pressure.
Protocol 3: Recrystallization
This classical purification technique is effective if the desired product is a solid with different solubility properties from TPPO.[2][7]
Methodology:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot recrystallization solvent (e.g., isopropyl alcohol, ethanol/water) to dissolve the solid completely.[7][12]
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Common Solvents
| Solvent | Solubility | Reference |
| Pentane | Insoluble | [3][4] |
| Hexane | Poorly soluble | [3][4] |
| Diethyl Ether | Sparingly soluble when cold | [3] |
| Ethanol | Soluble | [3][4] |
| Dichloromethane | Soluble | [5] |
| Toluene | Soluble | [5] |
This table provides a guide for selecting solvents for precipitation, crystallization, and chromatography. For example, the poor solubility of TPPO in pentane and hexane makes these good choices for precipitation.[3][4]
Logical Relationship for Purification Choice
Caption: A logical guide to selecting a purification method.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. shenvilab.org [shenvilab.org]
- 9. odinity.com [odinity.com]
- 10. Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Removal of Triphenylphosphine Oxide Byproduct
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine oxide (TPPO) byproducts from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is removing triphenylphosphine oxide (TPPO) so challenging?
A1: Triphenylphosphine oxide is a common byproduct in many important organic reactions, such as the Wittig, Mitsunobu, and Staudinger reactions.[1][2][3] Its removal can be difficult due to its high polarity, which often causes it to co-elute with polar products during column chromatography.[1] On a large scale, traditional column chromatography can be impractical, making alternative removal strategies necessary.[1][4]
Q2: What are the main strategies for removing TPPO?
A2: The primary methods for TPPO removal can be categorized as follows:
-
Precipitation/Crystallization: This involves selectively precipitating either the TPPO or the desired product from a suitable solvent system.[1] This can be enhanced by the addition of metal salts that form insoluble complexes with TPPO.[1][3]
-
Chromatography: Techniques like silica gel plug filtration or more advanced methods like High-Performance Countercurrent Chromatography (HPCCC) can be employed.[1][5][6]
-
Chemical Conversion: TPPO can be converted into a more easily removable species, such as an insoluble salt.[7][8]
-
Scavenger Resins: Polymer-bound reagents can be used to selectively bind to and remove TPPO.[1][8]
Q3: How do I choose the best method for my specific reaction?
A3: The choice of method depends on several factors, including the polarity and stability of your product, the reaction solvent, and the scale of your reaction. The flowchart below provides a general guide for selecting an appropriate strategy.
Troubleshooting Guides
Q4: I'm trying to remove TPPO with a silica plug, but it's eluting with my product. What should I do?
A7: This typically occurs when the elution solvent is too polar.
-
Troubleshooting & Optimization:
-
Solvent System: Start with a highly non-polar solvent like hexane or pentane to wash your product through the silica plug, leaving the more polar TPPO adsorbed on the silica.[5][7] You can then gradually increase the polarity (e.g., by adding diethyl ether or ethyl acetate) to elute your product while leaving the TPPO behind.
-
Multiple Plugs: For challenging separations, you may need to repeat the silica plug filtration 2-3 times.[5][7]
-
Q5: My product seems to be complexing with the metal salt along with the TPPO. How can I avoid this?
A6: Certain functional groups in your product might also coordinate with the metal salt.
-
Troubleshooting & Optimization:
-
Alternative Metal Salt: Consider trying a different metal salt. For instance, if you are using ZnCl₂, you could try MgCl₂ or CaBr₂, which have different coordination properties.[8][9]
-
Alternative Method: If metal salt complexation is not suitable for your product, consider other methods like solvent precipitation, silica plug filtration, or scavenger resins.[1]
-
Q6: I've tried precipitating TPPO with a non-polar solvent, but the yield of my product is low.
A6: Your product might have some solubility in the non-polar solvent, leading to losses during filtration.
-
Troubleshooting & Optimization:
-
Solvent Choice: Experiment with different non-polar solvents. TPPO is poorly soluble in hexane and cold diethyl ether.[10][11]
-
Temperature: Cooling the mixture before filtration can further decrease the solubility of TPPO and potentially improve the recovery of your product.[10][11]
-
Minimize Solvent Volume: Use the minimum amount of non-polar solvent necessary to precipitate the TPPO.
-
Data Presentation: Comparison of TPPO Removal Methods
| Method | Reagents/Materials | Suitable Solvents | Key Advantages | Potential Issues |
| Precipitation with ZnCl₂ | Anhydrous ZnCl₂ | Polar solvents (e.g., EtOH, EtOAc, iPrOH) | Effective in polar solvents where other methods fail; scalable.[12][13] | Product may complex with ZnCl₂; excess ZnCl₂ may need removal.[1] |
| Precipitation with MgCl₂ | Anhydrous MgCl₂ | Toluene, Ethyl Acetate | Scalable; can be enhanced with wet milling.[9] | Ineffective in THF.[8] |
| Precipitation with CaBr₂ | Anhydrous CaBr₂ | Ethereal solvents (e.g., THF, 2-MeTHF, MTBE) | Highly efficient in THF where other metal salts are ineffective.[8] | Availability and cost of anhydrous CaBr₂. |
| Silica Plug Filtration | Silica Gel | Non-polar solvents (e.g., Hexane, Pentane, Diethyl Ether) | Simple, fast, and effective for non-polar products.[5][7] | Not suitable for polar products; may require multiple passes.[5] |
| Scavenger Resins | Merrifield Resin | Various organic solvents | High efficiency for scavenging both PPh₃ and TPPO.[1][8] | Cost of the resin; may require longer reaction times. |
| Chemical Conversion | Oxalyl Chloride | Dichloromethane | Forms a readily filterable salt; chromatography-free.[7][8] | Requires an additional chemical step; reagent is corrosive. |
Experimental Protocols
Protocol 1: Precipitation of TPPO with Zinc Chloride (ZnCl₂)
This method is particularly useful for reactions conducted in polar solvents.[13]
-
Solvent Exchange (if necessary): If the reaction was not performed in a suitable solvent, concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in ethanol.
-
Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.
-
Precipitation: To the ethanolic solution of your crude product and TPPO at room temperature, add 2 equivalents (relative to the initial amount of triphenylphosphine) of the prepared ZnCl₂ solution.[10]
-
Stirring and Filtration: Stir the mixture for a couple of hours. The TPPO-ZnCl₂ complex will precipitate as a white solid.[10] Collect the precipitate by vacuum filtration.
-
Work-up: Wash the filter cake with a small amount of cold ethanol. The filtrate contains your purified product.
-
Removal of Excess ZnCl₂: Concentrate the filtrate. If excess ZnCl₂ is a concern, slurry the residue in acetone, in which the product is soluble but excess ZnCl₂ is not. Filter to remove the insoluble zinc salts.[13]
Protocol 2: Silica Plug Filtration for Non-Polar Products
This is a rapid method for purifying relatively non-polar compounds.[5][7]
-
Concentration: Concentrate the crude reaction mixture to a minimum volume.
-
Suspension: Suspend the residue in a minimal amount of a non-polar solvent such as pentane or hexane.[5]
-
Filtration: Pass the suspension through a short plug of silica gel, eluting with a non-polar solvent system (e.g., hexane/diethyl ether). The less polar product should elute while the more polar TPPO remains adsorbed on the silica.[14]
-
Product Recovery: Collect the filtrate and concentrate it to obtain the purified product.
Protocol 3: Chemical Conversion of TPPO with Oxalyl Chloride
This method converts TPPO into an insoluble chlorophosphonium salt.[7][8]
-
Dissolution: Dissolve the crude reaction mixture in a suitable solvent such as dichloromethane at a low temperature (e.g., -78 °C).
-
Addition of Oxalyl Chloride: Slowly add a solution of oxalyl chloride (1.1 equivalents relative to TPPO) to the cooled reaction mixture.
-
Precipitation: Allow the mixture to warm to room temperature. The chlorophosphonium salt will precipitate out of the solution.
-
Filtration: Collect the precipitate by filtration. The filtrate contains the purified product.
-
Work-up: Wash the filtrate with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to quench any remaining acidic species, then dry and concentrate to isolate the product.
Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 4. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shenvilab.org [shenvilab.org]
- 6. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Workup [chem.rochester.edu]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Collection - Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling - Organic Process Research & Development - Figshare [acs.figshare.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. weixgroup.chem.wisc.edu [weixgroup.chem.wisc.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
optimizing base and solvent conditions for the Wittig reaction
Welcome to the technical support center for the Wittig reaction. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize base and solvent conditions for successful alkene synthesis.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction is giving a low yield. What are the common causes?
A1: Low yields in a Wittig reaction can stem from several factors:
-
Ineffective Base: The chosen base may not be strong enough to deprotonate the phosphonium salt and form the ylide efficiently. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are necessary.[1] Weaker bases may be insufficient.[1][2]
-
Presence of Water: Ylides, especially non-stabilized ones, are highly reactive towards water. Traces of moisture in the solvent or on the glassware will quench the ylide and the strong base, significantly reducing the yield.[1] Ensure all solvents are anhydrous and glassware is flame-dried.
-
Steric Hindrance: Sterically hindered ketones or bulky phosphonium ylides can react slowly, leading to poor yields.[3][4] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative.[1][3]
-
Impure Reagents: Aldehydes can oxidize to carboxylic acids or polymerize over time.[3] Ensure the purity of your carbonyl compound and that the phosphonium salt is thoroughly dried.[1]
-
Side Reactions: The choice of base and solvent can influence the prevalence of side reactions. For instance, using n-BuLi with substrates containing acidic protons (like phenols) can lead to deprotonation of the substrate instead of the phosphonium salt.
Q2: How do I choose the right base for my Wittig reaction?
A2: The choice of base is critical and depends on the stability of the ylide you are generating.
-
Non-stabilized Ylides (R = alkyl): These require strong bases due to the higher pKa of the corresponding phosphonium salt. Common choices include n-BuLi, sodium amide (NaNH₂), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).[1][2]
-
Stabilized Ylides (R = electron-withdrawing group like ester, ketone): These are more acidic and can be formed with weaker bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[5][6] Milder bases are often preferred to minimize side reactions with sensitive substrates.[7]
Q3: What is the best solvent for the Wittig reaction?
A3: Anhydrous aprotic solvents are typically the best choice for the Wittig reaction.
-
Tetrahydrofuran (THF) and diethyl ether are the most commonly used solvents for ylide formation.[1][3]
-
It is crucial that the solvent is absolutely dry, as any moisture will destroy the ylide and the strong base.[1]
-
For industrial applications, the use of water-miscible solvents like THF can complicate the work-up. In such cases, solvents like 2-methyltetrahydrofuran (MTHF) have been used as a greener alternative.[8]
Q4: My reaction is producing a mixture of E and Z isomers. How can I control the stereoselectivity?
A4: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.
-
Non-stabilized ylides generally favor the formation of (Z)-alkenes under lithium-salt-free conditions.[3][9] The presence of lithium salts can affect the stereochemical outcome.[3]
-
Stabilized ylides predominantly yield the thermodynamically more stable (E)-alkene.[9][10][11]
-
Schlosser Modification: To obtain the (E)-alkene from non-stabilized ylides, the Schlosser modification can be employed. This involves using phenyllithium at low temperatures to equilibrate the intermediate betaine to the more stable threo form, which then leads to the (E)-alkene.[3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | 1. Base is not strong enough.2. Ylide did not form due to wet solvent/glassware.3. Phosphonium salt is impure or wet.4. Sterically hindered ketone is used. | 1. Switch to a stronger base (e.g., from t-BuOK to n-BuLi for non-stabilized ylides).2. Use anhydrous solvents and flame-dry all glassware under an inert atmosphere.3. Dry the phosphonium salt under vacuum before use.4. Consider using the Horner-Wadsworth-Emmons (HWE) reaction.[1][3] |
| Formation of undesired byproducts | 1. Aldehyde is unstable (oxidation, polymerization).2. Side reactions due to base (e.g., enolization of the carbonyl).3. Reaction with functional groups on the substrate. | 1. Use freshly purified aldehyde.2. Use a milder base if possible (for stabilized ylides). Change the order of addition, for instance, by generating the ylide in the presence of the carbonyl compound.[12]3. Protect sensitive functional groups on your substrate. |
| Difficulty in removing triphenylphosphine oxide (TPPO) | 1. TPPO is often soluble in common organic solvents. | 1. Crystallization: Recrystallize the product from a solvent where TPPO is more soluble (e.g., hexanes, pentane).[1]2. Precipitation of TPPO: After the reaction, swap the solvent to a nonpolar one like cyclohexane or petroleum ether to precipitate the TPPO.[1]3. Complexation: Add zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to form a complex with TPPO that can be filtered off.[1]4. Chromatography: Use column chromatography with a nonpolar eluent system.[1] |
| Poor (Z)-selectivity with non-stabilized ylides | 1. Presence of lithium salts can decrease (Z)-selectivity. | 1. Use salt-free conditions for ylide generation if possible (e.g., using NaHMDS or KHMDS). |
| Poor (E)-selectivity with stabilized ylides | 1. Reaction conditions not optimized for thermodynamic control. | 1. Ensure the reaction is allowed to reach thermodynamic equilibrium, which may require longer reaction times or slightly elevated temperatures. |
Data Presentation
Table 1: Common Bases for Wittig Ylide Formation
| Ylide Type | Base | pKa of Conjugate Acid | Typical Solvents | Notes |
| Non-stabilized (e.g., R=alkyl) | n-Butyllithium (n-BuLi) | ~50 | THF, Diethyl Ether | Very strong, pyrophoric, requires inert atmosphere. |
| Sodium Hydride (NaH) | ~36 | THF, DMF | Heterogeneous, handle with care. | |
| Potassium tert-Butoxide (t-BuOK) | ~19 | THF | Strong, non-nucleophilic base. | |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | ~26 | THF | Strong, non-nucleophilic, produces salt-free ylides. | |
| Stabilized (e.g., R=CO₂Et) | Sodium Hydroxide (NaOH) | ~15.7 | Biphasic (e.g., DCM/H₂O) | Milder, suitable for base-sensitive substrates. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, Acetonitrile | Mild base, often used with stabilized ylides. | |
| Triethylamine (NEt₃) | ~10.8 | DCM, Toluene | Organic soluble, weak base. |
Table 2: Stereoselectivity of the Wittig Reaction
| Ylide Type | Typical Product | Conditions |
| Non-stabilized | (Z)-alkene | Lithium-salt-free conditions |
| Stabilized | (E)-alkene | Thermodynamic control |
| Semi-stabilized (e.g., R=aryl) | Mixture of (E) and (Z) | Often poor selectivity |
| Non-stabilized | (E)-alkene | Schlosser Modification |
Experimental Protocols
Protocol 1: General Procedure for the Wittig Reaction with a Non-Stabilized Ylide
-
Phosphonium Salt Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene. Add the alkyl halide (1.0 eq) and heat the mixture to reflux for 24-48 hours. The phosphonium salt will precipitate. Cool the mixture, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[1]
-
Ylide Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dried phosphonium salt (1.1 eq). Add anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath. Slowly add a strong base such as n-BuLi or NaHMDS (1.1 eq). A color change (often to orange or red) indicates ylide formation. Stir the mixture at 0 °C for 1 hour.[1]
-
Wittig Reaction: Slowly add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF via syringe. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Workup and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether or ethyl acetate (3x). Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Protocol 2: Schlosser Modification for (E)-Alkene Synthesis
-
Ylide and Betaine Formation: Follow steps 2 and 3 of the general procedure above, but perform the reaction at a low temperature (e.g., -78 °C).
-
Betaine Deprotonation: After the addition of the aldehyde, add a second equivalent of a strong base (e.g., phenyllithium) at low temperature.
-
Protonation: Add a proton source (e.g., tert-butanol) to protonate the intermediate, leading to the threo-betaine.
-
Alkene Formation: Allow the reaction to warm to room temperature to facilitate the elimination to the (E)-alkene.
-
Workup and Purification: Follow the standard workup and purification procedure.
Visualizations
Caption: Troubleshooting workflow for low Wittig reaction yields.
Caption: Decision pathway for ylide and base selection based on desired alkene stereochemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. adichemistry.com [adichemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
long-term stability and proper storage of phosphonium salts
Welcome to the Technical Support Center for phosphonium salts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability, proper storage, and troubleshooting of common issues encountered during the handling and use of phosphonium salts in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the long-term stability of phosphonium salts?
A1: The long-term stability of phosphonium salts is primarily influenced by a combination of factors:
-
Moisture and Air: Many phosphonium salts are hygroscopic and can be sensitive to atmospheric oxygen.[1] Exposure to moisture can lead to hydrolysis, while oxygen can cause oxidation, especially in phosphonium ylides.[2]
-
Temperature: Elevated temperatures can induce thermal degradation.[3] The thermal stability varies significantly depending on the salt's structure and counter-ion.[4]
-
Light: Exposure to direct sunlight or UV light can potentially initiate degradation pathways in some phosphonium salts.
-
Chemical Structure: The nature of the alkyl or aryl groups attached to the phosphorus atom (e.g., chain length, steric hindrance) and the type of counter-anion play a crucial role in the overall stability.[5] For instance, salts with bulky, non-nucleophilic anions like bis(trifluoromethylsulfonyl)imide (NTf₂) often exhibit greater thermal stability compared to those with halide anions.
Q2: How should I properly store my phosphonium salts to ensure their integrity?
A2: To maintain the quality and reactivity of your phosphonium salts, adhere to the following storage guidelines:
-
General Storage: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[1]
-
Hygroscopic Salts: For hygroscopic compounds, such as many common phosphonium halides, storage in a desiccator with a suitable drying agent (e.g., silica gel, Drierite) is strongly recommended.[1]
-
Highly Sensitive Compounds: For particularly air- or moisture-sensitive phosphonium salts, storage under an inert atmosphere (e.g., in a glovebox or a sealed container backfilled with argon or nitrogen) is the best practice.
-
Container: Always ensure the container is tightly sealed immediately after use to minimize exposure to the atmosphere.
Q3: I've noticed my white phosphonium salt has turned yellow/brown. Can I still use it?
A3: A color change from white or off-white to yellow or brown is a common visual indicator of decomposition or the presence of impurities.[2] While the salt may still contain the desired compound, the impurities can significantly impact the outcome of your reaction, leading to lower yields or the formation of side products. It is highly recommended to purify the salt before use, for example, by recrystallization.
Q4: What are the common decomposition products of phosphonium salts?
A4: The decomposition products of phosphonium salts vary depending on the degradation pathway:
-
Hydrolysis/Oxidation: In the presence of water or oxygen, particularly for phosphonium ylides, the primary decomposition product is typically a phosphine oxide, such as triphenylphosphine oxide (TPPO).[2]
-
Thermal Decomposition: Thermal degradation can lead to a variety of products. For example, β-elimination can produce an alkene and a phosphine. Nucleophilic attack by the counter-ion can also occur, leading to the displacement of one of the organic groups.
-
Oxidative Degradation: In the presence of oxygen, degradation can proceed to form trialkylphosphine oxides, alkanes, and alkenes.
Troubleshooting Guides
Scenario 1: My Wittig reaction is failing or giving very low yields.
-
Possible Cause: Decomposition of the phosphonium salt or the corresponding ylide.
-
Troubleshooting Steps:
-
Check the Phosphonium Salt: Inspect the salt for any discoloration. If it appears yellow or clumpy, it may have degraded due to moisture or air exposure. Consider purifying the salt by recrystallization before use.
-
Ensure Anhydrous Conditions: The Wittig reaction is highly sensitive to moisture. Water can hydrolyze the phosphonium ylide, a strong base, rendering it inactive.[1] Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Choice of Base: The base used to generate the ylide is critical. Ensure you are using a sufficiently strong, non-nucleophilic base (e.g., n-butyllithium, sodium hydride) and that its quality has not been compromised.
-
Reaction Temperature: The stability of the ylide is temperature-dependent. Some ylides are unstable at room temperature and should be generated and used at lower temperatures.
-
Scenario 2: The synthesis of my phosphonium salt results in a low yield or an impure product.
-
Possible Cause: Incomplete reaction, side reactions, or issues with product isolation.
-
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the phosphine and the alkyl halide are pure. Impurities in the starting materials can lead to side reactions. For example, residual acid from the synthesis of an alkyl halide can react with the phosphine.
-
Solvent Choice: The choice of solvent can influence the reaction rate and the ease of product isolation. Non-polar solvents like toluene or benzene are often used, as the phosphonium salt product typically precipitates out of the solution.[6]
-
Reaction Time and Temperature: The quaternization reaction can be slow, especially with less reactive alkyl halides (e.g., chlorides).[7] Consider increasing the reaction time or temperature, but be mindful of potential thermal degradation of the product.
-
Product Isolation: Phosphonium salts can sometimes "oil out" of the reaction mixture instead of precipitating as a crystalline solid. Trituration with a suitable solvent or sonication can help induce crystallization.[8]
-
Quantitative Data
Table 1: Thermal Stability of Selected Phosphonium Salts
| Phosphonium Salt Cation | Anion | Onset Decomposition Temperature (Tonset) | Heating Rate (°C/min) | Atmosphere |
| [P6,6,6,14]+ | Salicylate | 350 °C | 10 | N/A |
| [P6,6,6,14]+ | Benzoate | 355 °C | 10 | N/A |
| Highly Fluorinated Monomer[2] | NTf₂ | 340 °C | 2 | Nitrogen |
| Highly Fluorinated Monomer[2] | NTf₂ | 355 °C | 5 | Nitrogen |
| Highly Fluorinated Monomer[2] | NTf₂ | 365-370 °C | 10 & 20 | Nitrogen |
| Highly Fluorinated Monomer[4] | Cl | 198 °C | N/A | Nitrogen |
| Highly Fluorinated Monomer[4] | NTf₂ | 389 °C | N/A | Nitrogen |
| Trihexyl(tetradecyl)phosphonium | Tetrafluoroborate | > 300 °C | N/A | N/A |
Data compiled from references[4][9]. Tonset is the temperature at which significant decomposition begins.
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol provides a general procedure for assessing the thermal stability of phosphonium salts.
1. Objective: To determine the onset decomposition temperature (Tonset) of a phosphonium salt.
2. Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
TGA crucibles (e.g., alumina)
-
Microbalance
-
Phosphonium salt sample
-
Inert gas supply (e.g., nitrogen)
3. Procedure:
- Sample Preparation: Accurately weigh 5-10 mg of the phosphonium salt into a TGA crucible.[10]
- Instrument Setup:
- Place the crucible in the TGA instrument.
- Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 30-50 mL/min) to create an inert atmosphere.[10]
- TGA Measurement:
- Equilibrate the sample at a starting temperature (e.g., 30 °C).
- Heat the sample from the starting temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[10]
- Continuously record the sample mass as a function of temperature.
- Data Analysis:
- Plot the percentage of weight loss versus temperature.
- Determine the onset decomposition temperature (Tonset), which is often calculated as the temperature at which a significant deviation from the baseline mass occurs or by the intersection of the baseline tangent with the tangent of the decomposition curve.
Protocol 2: Purity Assessment by 31P NMR Spectroscopy
This protocol describes how to use ³¹P NMR to assess the purity of a phosphonium salt and detect common phosphorus-containing impurities.
1. Objective: To qualitatively and quantitatively assess the purity of a phosphonium salt sample.
2. Materials and Equipment:
-
NMR spectrometer with a phosphorus probe
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆)
-
Phosphonium salt sample
-
Internal standard (optional, for quantitative analysis)
3. Procedure:
- Sample Preparation:
- Dissolve an accurately weighed amount of the phosphonium salt in a suitable deuterated solvent in an NMR tube.
- For quantitative analysis, add a known amount of a suitable internal standard (a compound with a single ³¹P resonance that does not overlap with the sample signals).
- NMR Data Acquisition:
- Acquire a ³¹P{¹H} (proton-decoupled) NMR spectrum. This will result in sharp singlets for each unique phosphorus environment.
- Ensure a sufficient relaxation delay between scans to allow for accurate integration, especially for quantitative measurements.
- Data Analysis:
- The phosphonium salt should appear as a single, sharp peak at a characteristic chemical shift.[5]
- Common impurities like the corresponding phosphine oxide will appear as a separate peak at a different chemical shift.
- Integrate the area of the phosphonium salt peak and any impurity peaks.
- Calculate the purity by comparing the integration of the desired product peak to the total integration of all phosphorus-containing species.
Visualizations
Caption: Major degradation pathways for phosphonium salts and ylides.
Caption: Troubleshooting workflow for low-yielding phosphonium salt reactions.
References
- 1. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 2. First ever observation of the intermediate of phosphonium salt and ylide hydrolysis: P-hydroxytetraorganophosphorane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. US5481040A - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. epfl.ch [epfl.ch]
managing the hygroscopic nature of (Methoxymethyl)triphenylphosphonium chloride
Technical Support Center: (Methoxymethyl)triphenylphosphonium chloride
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing the hygroscopic nature of this reagent to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a phosphonium salt widely used as a Wittig reagent in organic synthesis.[1][2] Its primary application is in the conversion of aldehydes and ketones into vinyl ethers, which can then be hydrolyzed to yield aldehydes with one additional carbon atom.[1] This makes it a crucial reagent in multi-step syntheses of complex molecules, including pharmaceuticals like cephalotaxine and fragments of taxol.[2][3]
Q2: The product datasheet mentions that this reagent is "hygroscopic." What does this mean?
"Hygroscopic" signifies that the material has a strong tendency to absorb moisture directly from the atmosphere.[4][5] this compound, being a salt, will readily attract and hold water molecules, which can alter its physical state and chemical reactivity.[4]
Q3: Why is it critical to manage the hygroscopic nature of this reagent?
Moisture absorption can lead to several experimental issues:
-
Inaccurate Stoichiometry: The measured weight of the reagent will not be accurate if it contains an unknown amount of water, leading to incorrect molar calculations for your reaction.
-
Reduced Reactivity: The presence of water can interfere with the formation of the ylide, the active nucleophile in the Wittig reaction. This often requires the use of excess base and can lead to lower yields.
-
Chemical Decomposition: this compound can decompose in the presence of water.[3] This degradation reduces the amount of active reagent available and introduces impurities into the reaction mixture.[4]
Q4: What are the visible signs of moisture absorption or decomposition?
A high-quality sample of this compound should be a dry, free-flowing white to off-white powder.[4] Signs of moisture absorption include:
-
Clumping or Caking: The powder may become sticky and form clumps.
-
Deliquescence: In cases of significant moisture absorption, the solid may start to dissolve and appear wet or oily.[5]
-
Discoloration: A yellow or brownish tint can indicate the presence of impurities resulting from decomposition.[6]
Q5: How does absorbed moisture specifically affect the Wittig reaction?
In a Wittig reaction, a strong base is used to deprotonate the phosphonium salt to form a highly reactive ylide. Water can react with both the strong base and the ylide, quenching them and preventing the desired reaction with the aldehyde or ketone. This results in poor consumption of the starting material and significantly lower yields of the desired alkene product.[7]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound, with a focus on issues arising from its hygroscopic properties.
Problem 1: Low or no yield in a Wittig reaction.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inactive Reagent | The phosphonium salt has absorbed atmospheric moisture, inhibiting ylide formation. | 1. Visually inspect the reagent for clumping or discoloration. 2. If moisture absorption is suspected, dry the reagent thoroughly before use. (See Protocol 2). 3. For future reactions, ensure proper storage and handling. (See Protocol 1). |
| Base Incompatibility | The base used is not strong enough or has been compromised by moisture. | 1. Use a strong, anhydrous base such as potassium t-butoxide (KOtBu) or sodium hydride (NaH).[7] 2. Ensure the base is fresh and has been stored under anhydrous conditions. |
| Unstable Ylide | The ylide generated from this specific reagent can be unstable.[7] | Consider an alternative procedure where the ylide is generated in situ in the presence of the aldehyde/ketone, rather than being pre-formed.[7] |
Problem 2: The reagent is clumpy, sticky, or has formed a solid mass.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Severe Moisture Absorption | The reagent has been exposed to a humid environment for a prolonged period. | 1. The reagent must be dried before use. The most effective method is drying in a vacuum oven. (See Protocol 2). 2. Break up any large clumps with a clean, dry spatula before placing it under vacuum to increase surface area. |
| Chemical Decomposition | Prolonged exposure to moisture may have caused partial decomposition. | Even after drying, the reagent's purity may be compromised. Consider performing a small-scale test reaction to evaluate its efficacy before committing to a large-scale synthesis. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4009-98-7 | [3] |
| Molecular Formula | C₂₀H₂₀ClOP | [3] |
| Molecular Weight | 342.80 g/mol | |
| Appearance | White to almost white powder/crystal | [4] |
| Melting Point | ~190-202 °C (with decomposition) | [3] |
| Solubility | Soluble in methanol and chloroform. | [3] |
| Water Solubility | Decomposes | [3][8] |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale | Reference(s) |
| Container | Tightly sealed, airtight container. | Prevents ingress of atmospheric moisture. | [4] |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen or Argon) if possible. | Minimizes contact with moisture and oxygen. | [5] |
| Temperature | Refrigerator (approx. 4°C) or cool, dry place (up to 30°C). | Low temperature slows potential decomposition. | [4] |
| Location | Store in a desiccator containing an active drying agent (e.g., silica gel, Drierite). | Provides an additional layer of protection against moisture. | [5] |
| Handling | Weigh and handle in a glove box or under a stream of inert gas. | Minimizes exposure to ambient humidity during transfer. | [9] |
Experimental Protocols
Protocol 1: Recommended Handling of a New Bottle of Reagent
This workflow minimizes moisture contamination from the moment the reagent is received.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 4009-98-7 [chemicalbook.com]
- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 4. This compound(4009-98-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
troubleshooting stereoselectivity issues in alkene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with stereoselectivity in alkene synthesis.
Troubleshooting Guides
Issue: Poor E/Z Selectivity in a Wittig Reaction
If your Wittig reaction is producing an undesirable mixture of E and Z isomers, consider the following troubleshooting steps:
1. Analyze the Ylide Structure: The nature of the phosphonium ylide is the primary determinant of stereoselectivity in a Wittig reaction.[1][2]
-
For Z-Alkenes: Unstabilized ylides (e.g., those with alkyl or aryl substituents) typically favor the formation of Z-alkenes.[1][3] If you are aiming for the Z-isomer but observing poor selectivity, ensure your ylide is truly unstabilized and that no unintended stabilizing groups are present.
-
For E-Alkenes: Stabilized ylides, which contain electron-withdrawing groups like esters or ketones, generally yield E-alkenes with high selectivity.[2][3] If E-selectivity is low, the stabilizing group may not be effective enough.
2. Control Reaction Conditions:
-
Salt-Free Conditions: The presence of lithium salts can significantly impact the stereochemical outcome of a Wittig reaction.[3][4] For achieving high Z-selectivity with unstabilized ylides, it is often crucial to use salt-free conditions. This can be achieved by preparing the ylide with a sodium or potassium base (e.g., NaH, KHMDS) instead of organolithium reagents like n-BuLi.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic, non-polar solvents are generally preferred for salt-free Wittig reactions.
-
Temperature: Running the reaction at low temperatures can sometimes enhance selectivity.
3. Schlosser Modification for High E-Selectivity:
For cases where a non-stabilized or semi-stabilized ylide is required to produce an E-alkene, the Schlosser modification of the Wittig reaction can be employed. This involves the addition of a second equivalent of an organolithium reagent at low temperature to deprotonate the betaine intermediate, followed by protonation to favor the more stable anti-betaine, which then collapses to the E-alkene.
Issue: Low Z-Selectivity in a Horner-Wadsworth-Emmons (HWE) Reaction
The standard Horner-Wadsworth-Emmons (HWE) reaction typically favors the formation of the thermodynamically more stable E-alkene.[5] To obtain the Z-isomer with high selectivity, specific modifications are necessary.
1. Employ Modified Phosphonates:
-
Still-Gennari Olefination: This is a widely used method to achieve high Z-selectivity.[5][6] It utilizes phosphonates with electron-withdrawing bis(2,2,2-trifluoroethyl) groups.[6] These modifications accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetic Z-product.[5]
-
Ando Reagents: Phosphonates with bulky aryl groups, such as bis(o-methylphenyl)phosphonates, can also promote high Z-selectivity.[7]
2. Optimize the Reaction Conditions:
-
Base and Additives: The combination of a strong, non-nucleophilic base and a crown ether is often critical for high Z-selectivity. The most common system is potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6.[6][8] The crown ether sequesters the potassium cation, leading to a more reactive "naked" enolate.
-
Sodium Ions: In some cases, an excess of sodium ions, achieved by using NaH as the base and adding NaI, can improve Z-selectivity with Ando-type phosphonates.[7]
-
Temperature: These reactions are typically run at very low temperatures (-78 °C) to favor the kinetic product.[8]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between a stereoselective and a stereospecific reaction?
A stereoselective reaction is one in which one stereoisomer is formed or destroyed preferentially over all other possibilities.[9] The reaction "selects" for a particular stereoisomer. A stereospecific reaction is a type of stereoselective reaction where the stereochemistry of the starting material determines the stereochemistry of the product.[10] If you start with different stereoisomers of the reactant, you will get different stereoisomers of the product.
Q2: My Wittig reaction with an unstabilized ylide is giving a mixture of E and Z isomers. What is the most likely cause?
The most probable cause is the presence of lithium salts in your reaction mixture, which can lead to equilibration of the intermediates and a loss of stereoselectivity.[3] This "stereochemical drift" can be minimized by preparing the ylide using a sodium or potassium base (e.g., NaHMDS, KHMDS) in a salt-free manner.
Q3: How can I favor the Hofmann product over the Zaitsev product in an elimination reaction to synthesize an alkene?
To favor the formation of the less substituted (Hofmann) alkene, you should use a sterically hindered, bulky base.[11] Examples include potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA). These bases will preferentially abstract the more accessible, less sterically hindered proton. A smaller base, like sodium ethoxide, will typically favor the more substituted (Zaitsev) product.[11]
Q4: Are there methods to synthesize Z-alkenes other than the modified HWE reaction?
Yes, another common method is the partial hydrogenation of an alkyne using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).[12] This reaction results in the syn-addition of hydrogen across the triple bond to give the cis or Z-alkene.
Data Presentation
Table 1: Influence of Ylide Type on Wittig Stereoselectivity
| Ylide Type | Substituent (R) | Typical Stereoselectivity |
| Unstabilized | Alkyl, Aryl | Z-selective[1][3] |
| Stabilized | -COOR, -COR, -CN | E-selective[2][3] |
| Semi-stabilized | Phenyl | Often poor selectivity[3] |
Table 2: Conditions for Z-Selective Horner-Wadsworth-Emmons Reactions
| Phosphonate Reagent | Base | Additive | Typical Temperature | Typical Z:E Ratio |
| Still-Gennari | KHMDS | 18-crown-6 | -78 °C | >95:5[6][8] |
| Ando | NaH | NaI | -78 °C to 0 °C | >90:10[7] |
| Di-o-tolylphosphonoacetate | t-BuOK | None | -78 °C | ~95:5[8] |
| Di-o-isopropylphenylphosphonoacetate | NaH | None | -78 °C to 0 °C | up to 99:1[8] |
Experimental Protocols
Protocol 1: General Procedure for a Z-Selective Still-Gennari Olefination
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 18-crown-6 (5.0 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C (dry ice/acetone bath).
-
Base Addition: Slowly add a 0.5 M solution of potassium bis(trimethylsilyl)amide (KHMDS) in toluene (1.5 equivalents) to the stirred solution. Stir the mixture for 20 minutes at -78 °C.
-
Phosphonate Addition: Add the bis(2,2,2-trifluoroethyl)phosphonoacetate reagent (1.05 equivalents) dropwise to the reaction mixture. Stir for an additional 30 minutes at -78 °C.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in a small amount of anhydrous THF dropwise.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from 1 to 4 hours.
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired Z-alkene.[5]
Protocol 2: General Procedure for a Salt-Free Wittig Reaction for Z-Alkene Synthesis
-
Preparation: In a flame-dried, three-neck flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.
-
Ylide Formation: Cool the suspension to 0 °C and add a strong potassium base such as potassium bis(trimethylsilyl)amide (KHMDS) (1.05 equivalents) portion-wise. The formation of the ylide is often indicated by a color change (typically to orange or red). Allow the mixture to stir at room temperature for 1 hour.
-
Reaction: Cool the reaction mixture to -78 °C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Warming and Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purification: The triphenylphosphine oxide byproduct can often be removed by precipitation from a nonpolar solvent (e.g., pentane or a mixture of ether and pentane). The resulting alkene can be further purified by flash column chromatography.
Visualizations
Caption: Wittig reaction pathways for Z and E-alkene synthesis.
Caption: Troubleshooting workflow for poor Z-selectivity in HWE reactions.
References
- 1. quora.com [quora.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fiveable.me [fiveable.me]
- 10. Khan Academy [khanacademy.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Alkenes - Chemistry Steps [chemistrysteps.com]
Technical Support Center: The Wittig Reaction and Temperature Control
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the critical role of temperature in the rate and outcome of Wittig reactions.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of a Wittig reaction?
A1: As with most chemical reactions, increasing the temperature generally increases the rate of the Wittig reaction. Higher temperatures provide the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions, which increases the likelihood of overcoming the activation energy barrier. However, elevated temperatures can also lead to undesirable side reactions, decomposition of reactants or products, and reduced stereoselectivity.[1][2]
Q2: Can temperature influence the stereoselectivity (E/Z ratio) of the alkene product?
A2: Absolutely. Temperature is a critical factor in controlling the stereochemical outcome of the Wittig reaction, particularly with unstabilized and semi-stabilized ylides.[3][4] For unstabilized ylides, lower temperatures (e.g., -78 °C) typically favor the formation of the Z-alkene under kinetic control.[3][5] At higher temperatures, equilibration of intermediates can occur, leading to a higher proportion of the thermodynamically more stable E-alkene. For stabilized ylides, the reaction is generally more reversible, and higher temperatures often favor the formation of the E-alkene.[3][6]
Q3: My Wittig reaction is giving a low yield. Could the reaction temperature be the issue?
A3: Yes, suboptimal reaction temperature is a common reason for low yields in Wittig reactions.[7] If the temperature is too low, the reaction may proceed too slowly to reach completion within a reasonable timeframe. Conversely, if the temperature is too high, it can lead to the decomposition of the ylide, the aldehyde/ketone, or the product. It can also promote side reactions such as enolization of the carbonyl compound or self-condensation of the ylide. For sensitive substrates, it is often beneficial to start the reaction at a low temperature (e.g., 0 °C or -78 °C) and then allow it to slowly warm to room temperature.[7]
Q4: When should I use sub-zero temperatures (e.g., -78 °C) for my Wittig reaction?
A4: Sub-zero temperatures are crucial when working with unstabilized ylides to achieve high Z-selectivity.[5] These low temperatures prevent the equilibration of the initial adducts (betaines or oxaphosphetanes), thus favoring the kinetically controlled product. Low temperatures are also recommended for the Schlosser modification of the Wittig reaction, which is used to obtain E-alkenes from unstabilized ylides.[3][8] This modification involves a deprotonation-reprotonation sequence at low temperature to isomerize the intermediate.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too low. | Gradually warm the reaction mixture to room temperature or slightly above. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9] | Increasing the temperature can provide the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., start at 0 °C or -78 °C and slowly warm to room temperature).[7] | This can minimize the decomposition of sensitive reactants and intermediates, as well as reduce side reactions. |
| Ylide decomposition. | Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and add the carbonyl compound at the same low temperature.[7] | Unstabilized ylides are often thermally unstable and can decompose if generated or reacted at elevated temperatures. |
Issue 2: Poor Stereoselectivity (Incorrect E/Z Ratio)
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too high for Z-selectivity with unstabilized ylides. | Perform the ylide formation and the reaction with the carbonyl compound at a low temperature, such as -78 °C, using a dry ice/acetone bath.[5] | Low temperatures favor the kinetic product, which is the Z-alkene for unstabilized ylides. |
| Equilibration of intermediates leading to a mixture of isomers. | For Z-selectivity, ensure lithium salt-free conditions if possible, as lithium salts can promote equilibration.[3] For E-selectivity with unstabilized ylides, consider the Schlosser modification at low temperature.[8] | The presence of certain salts can influence the reaction pathway. The Schlosser modification allows for controlled isomerization to the more stable intermediate that leads to the E-alkene. |
| Quenching the reaction at an inappropriate temperature. | For certain Horner-Wadsworth-Emmons reactions, quenching at a higher temperature can favor the Z-isomer, while slow warming to room temperature favors the E-isomer.[10] | The temperature at which the reaction is stopped can influence the final product ratio if intermediates are still present and can interconvert. |
Quantitative Data
The following tables summarize the impact of temperature on the yield and stereoselectivity of specific Wittig reactions as reported in the literature.
Table 1: Effect of Temperature on the Yield of the Wittig Reaction between Benzaldehyde and Propyltriphenylphosphonium Bromide
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 25 | 24 | 20 |
| 40 | 24 | 45 |
| 60 | 24 | 70 |
| 80 | 24 | 90 |
Data adapted from a study on the Wittig reaction in dioxane with potassium carbonate as the base.[11]
Table 2: Effect of Quenching Temperature on the Stereoselectivity of a Horner-Wadsworth-Emmons Reaction
| Initial Reaction Temperature | Quenching Condition | E:Z Ratio |
| -78 °C | Quenched at ~30 °C | Almost exclusively Z |
| -78 °C | Allowed to warm to room temperature over several hours | Predominantly E |
Reaction of the diethyl phosphonate derivative of γ-butyrolactone with propionaldehyde.[10]
Experimental Protocols
Protocol 1: General Procedure for a Z-Selective Wittig Reaction with an Unstabilized Ylide at Low Temperature
This protocol outlines the setup for achieving high Z-selectivity using an unstabilized ylide.
1. Materials and Setup:
-
Round-bottom flask, flame-dried and equipped with a magnetic stir bar and a nitrogen inlet.
-
Anhydrous solvent (e.g., THF).
-
Phosphonium salt.
-
Strong base (e.g., n-butyllithium).
-
Aldehyde.
-
Dry ice/acetone bath for maintaining -78 °C.
2. Procedure:
-
Suspend the phosphonium salt in anhydrous THF in the round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add the strong base (e.g., n-butyllithium) dropwise to the suspension. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Stir the reaction mixture at -78 °C for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature before proceeding with the workup and purification.
Temperature Control Workflow for Z-Selective Wittig Reaction
Caption: Workflow for a Z-selective Wittig reaction at low temperature.
Protocol 2: General Procedure for an E-Selective Wittig Reaction with a Stabilized Ylide
This protocol is suitable for stabilized ylides, which generally favor the formation of the E-alkene.
1. Materials and Setup:
-
Round-bottom flask with a magnetic stir bar.
-
Solvent (e.g., dichloromethane, toluene, or ethanol).
-
Stabilized ylide (can often be purchased and handled in air).
-
Aldehyde.
-
Heating mantle or oil bath for elevated temperatures (if required).
2. Procedure:
-
Dissolve the stabilized ylide and the aldehyde in the chosen solvent in the round-bottom flask.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. The reaction can be monitored by TLC.
-
For less reactive substrates, heating may be necessary for the reaction to proceed to completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
The triphenylphosphine oxide byproduct can sometimes be precipitated by adding a non-polar solvent like hexanes and removed by filtration.
-
Proceed with standard aqueous workup and purification, typically by column chromatography.
Logical Relationship for Stereoselectivity in Wittig Reactions
Caption: Influence of ylide type and temperature on stereoselectivity.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
preventing ylide decomposition during a Wittig reaction
Technical Support Center: The Wittig Reaction
Welcome to the technical support center for the Wittig reaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing ylide decomposition and troubleshooting common issues encountered during this critical olefination procedure.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiment, with a focus on problems related to ylide stability.
Q1: My ylide solution turned a deep red, brown, or black color. What does this indicate?
A: A significant color change, particularly darkening, is a strong indication that your phosphonium ylide is decomposing.[1] This is most common with highly reactive, non-stabilized ylides. The primary causes are exposure to atmospheric oxygen or moisture.[1][2][3] Unstabilized ylides are potent bases and will readily react with any acidic protons, including water.[1][4][5]
Q2: My Wittig reaction resulted in a low yield or did not proceed to completion. Could ylide decomposition be the cause?
A: Yes, ylide decomposition is a primary reason for low yields in Wittig reactions.[1] If the ylide decomposes before it can react with your carbonyl compound, the overall yield will be significantly reduced. Key areas to troubleshoot include:
-
Atmospheric Control : Ensure your reaction is conducted under a completely inert atmosphere (e.g., dry nitrogen or argon). Non-stabilized ylides are sensitive to oxygen.[2][6]
-
Anhydrous Conditions : All glassware must be rigorously dried (oven or flame-dried), and all solvents must be anhydrous. Ylides are strong bases and are readily protonated and decomposed by water.[1][3][4]
-
Base Strength : Ensure the base used is strong enough to fully deprotonate the phosphonium salt. Incomplete ylide formation will naturally lead to a lower yield. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.[1][4]
Q3: The stereoselectivity of my reaction is poor, resulting in a mixture of E/Z alkenes. How is this related to the ylide?
A: The stability of the phosphonium ylide is a critical factor in determining the stereochemical outcome of the reaction.[1][7]
-
Non-stabilized ylides (e.g., with alkyl substituents) are highly reactive and typically react under kinetic control, leading to the formation of the (Z)-alkene with high selectivity.[1][6]
-
Stabilized ylides (with electron-withdrawing groups like esters or ketones) are less reactive, and the initial addition to the carbonyl is often reversible.[1][8] This allows for equilibration to the more thermodynamically stable intermediate, which predominantly yields the (E)-alkene.[6][9]
-
Semi-stabilized ylides (e.g., with aryl or vinyl groups) often provide poor stereoselectivity, yielding mixtures of (E)- and (Z)-alkenes.[1]
If you are obtaining an unexpected mixture, consider if lithium-containing bases are being used, as lithium salts can sometimes affect the transition state and reduce (Z)-selectivity.[7]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between stabilized and non-stabilized ylides?
A: The classification is based on the substituents attached to the negatively charged carbon.
-
Stabilized Ylides possess an electron-withdrawing group (e.g., ester, ketone, nitrile) that delocalizes and stabilizes the negative charge via resonance.[1][8] This makes them less reactive, less basic, and often stable enough to be isolated as solids that can be handled in the air.[8][10]
-
Non-stabilized Ylides have electron-donating or neutral groups (e.g., alkyl, hydrogen).[6] The negative charge is highly localized, making them extremely reactive, strong bases that are sensitive to both air and moisture.[1][2] They must be generated and used immediately (in situ) under an inert atmosphere.[6][11]
Q2: What are the primary pathways for ylide decomposition?
A: The two main decomposition pathways, particularly for non-stabilized ylides, are hydrolysis and oxidation.
-
Hydrolysis : In the presence of water, the strongly basic ylide is protonated. This process ultimately leads to the formation of a hydrocarbon and triphenylphosphine oxide.[3][4][5][12]
-
Oxidation : Reaction with atmospheric oxygen can cleave the P=C bond, yielding a carbonyl compound from the ylide's alkylidene fragment and, again, triphenylphosphine oxide.[3]
Q3: Can I prepare and store a stock solution of my ylide?
A: This depends entirely on the ylide's stability.
-
Stabilized ylides , such as (carbethoxymethylene)triphenylphosphorane, are often commercially available or can be synthesized, isolated as solids, and stored for future use.[10][11][13]
-
Non-stabilized ylides are too reactive to be isolated or stored.[14] They are almost always prepared in situ and used immediately in the subsequent reaction step.[6][11]
Data Presentation
Table 1: Comparative Properties of Phosphonium Ylides
| Feature | Non-Stabilized Ylide | Semi-Stabilized Ylide | Stabilized Ylide |
| Substituent on C⁻ | H, Alkyl | Aryl (e.g., Benzyl), Vinyl | Electron-Withdrawing Group (e.g., -CO₂R, -CN) |
| Relative Stability | Low | Moderate | High |
| Reactivity | Very High | High | Moderate |
| Handling Conditions | Must be used in situ under inert atmosphere.[6] | Typically used in situ. | Can often be isolated, purified, and handled in air.[8] |
| Required Base | Strong (e.g., n-BuLi, NaH, KHMDS).[1] | Strong to Moderate (e.g., Alkoxides). | Weak (e.g., Na₂CO₃, NaOH).[1][10] |
| Typical Product | (Z)-alkene (Kinetic Control).[1][6] | Mixture of (E)- and (Z)-alkenes.[1] | (E)-alkene (Thermodynamic Control).[1][6] |
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Ylide - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. adichemistry.com [adichemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. chemistnotes.com [chemistnotes.com]
- 13. benchchem.com [benchchem.com]
- 14. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Validation & Comparative
A Comparative Guide to the Wittig and Horner-Wadsworth-Emmons Reactions
In the realm of synthetic organic chemistry, the creation of carbon-carbon double bonds is a fundamental transformation. Among the most powerful tools for this purpose are the Wittig reaction and its highly regarded variant, the Horner-Wadsworth-Emmons (HWE) reaction. For researchers, scientists, and professionals in drug development, a nuanced understanding of these two methodologies is critical for designing efficient and stereoselective synthetic routes. This guide provides an objective comparison of the Wittig and HWE reactions, supported by experimental data, detailed protocols, and a visual representation of their logical relationship.
Core Differences and Key Advantages
The primary distinction between the Wittig and HWE reactions lies in the nature of the phosphorus-stabilized carbanion and the properties of the reaction byproducts. The Wittig reaction employs a phosphonium ylide, while the HWE reaction utilizes a phosphonate carbanion. This seemingly subtle difference has profound practical implications for the reaction's scope, stereoselectivity, and ease of product purification.
The Horner-Wadsworth-Emmons reaction offers several significant advantages over the traditional Wittig reaction.[1][2] A key benefit is the simplified product purification. The HWE reaction generates a water-soluble phosphate ester byproduct, which is easily removed from the reaction mixture through an aqueous extraction.[2] In contrast, the Wittig reaction produces triphenylphosphine oxide, a non-polar and often crystalline solid that can be challenging to separate from the desired alkene product, frequently necessitating column chromatography.[2]
Furthermore, the phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than the phosphonium ylides of the Wittig reaction.[1][2][3] This enhanced nucleophilicity allows for successful reactions with a wider array of carbonyl compounds, including sterically hindered ketones that may be unreactive in Wittig reactions.[1]
Quantitative Performance Comparison
The choice between the Wittig and HWE reactions often depends on the desired stereochemical outcome and the specific substrates involved. The following tables summarize the performance of both reactions in terms of yield and stereoselectivity for various aldehydes.
Table 1: Reaction with Aromatic Aldehydes [1]
| Carbonyl Substrate | Reagent | Reaction | Yield (%) | E:Z Ratio |
| Benzaldehyde | Triethyl phosphonoacetate | HWE | 98 | 98:2 |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig | 92 | 92:8 |
| 4-Chlorobenzaldehyde | Triethyl phosphonoacetate | HWE | 95 | >99:1 |
| 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig | 95 | 94:6 |
| 4-Methoxybenzaldehyde | Triethyl phosphonoacetate | HWE | 91 | >99:1 |
| 4-Methoxybenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig | 88 | 91:9 |
Table 2: Reaction with Aliphatic Aldehydes [1]
| Carbonyl Substrate | Reagent | Reaction | Yield (%) | E:Z Ratio |
| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | HWE | 85 | >99:1 |
| Cyclohexanecarboxaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig | 82 | 88:12 |
| Heptanal | Triethyl phosphonoacetate | HWE | 90 | 95:5 |
| Heptanal | (Carbethoxymethylene)triphenylphosphorane | Wittig | 85 | 90:10 |
As the data indicates, the HWE reaction generally provides superior E-selectivity compared to the Wittig reaction when using stabilized phosphorus reagents.
Stereoselectivity: A Deeper Dive
The stereochemical outcome of these reactions is a critical consideration. The HWE reaction, particularly with stabilized phosphonates, reliably favors the formation of the thermodynamically more stable (E)-alkene.[3][4] Conversely, the stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides in the Wittig reaction also tend to produce (E)-alkenes, whereas non-stabilized ylides (e.g., those with simple alkyl substituents) generally favor the formation of (Z)-alkenes.[5] For the synthesis of (Z)-alkenes, a notable modification of the HWE reaction, the Still-Gennari reaction, employs phosphonates with electron-withdrawing groups to favor the kinetic (Z)-product.[5]
Logical and Mechanistic Overview
The following diagram illustrates the key decision points and mechanistic pathways for the Wittig and Horner-Wadsworth-Emmons reactions.
Caption: A diagram comparing the pathways of the Wittig and HWE reactions.
Experimental Protocols
The following are representative experimental protocols for the Horner-Wadsworth-Emmons and Wittig reactions.
Horner-Wadsworth-Emmons Reaction (E-selective)
Objective: To synthesize an (E)-alkene from an aldehyde using a stabilized phosphonate.
Materials:
-
Aldehyde (1.0 equiv)
-
Triethyl phosphonoacetate (1.1 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add NaH.
-
Add anhydrous THF to create a suspension. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution to 0 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Add water to dissolve any precipitated salts.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-alkene.
Wittig Reaction (with a stabilized ylide)
Objective: To synthesize an alkene from an aldehyde using a stabilized phosphonium ylide.
Materials:
-
Aldehyde (1.0 equiv)
-
(Carbethoxymethylene)triphenylphosphorane (1.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Hexanes
-
Diethyl ether
Procedure:
-
Dissolve the aldehyde in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add the (carbethoxymethylene)triphenylphosphorane portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, remove the DCM under reduced pressure.
-
To the residue, add a mixture of hexanes and diethyl ether (e.g., 3:1) to precipitate the triphenylphosphine oxide.
-
Filter the mixture through a short plug of silica gel, washing with the hexanes/diethyl ether mixture.
-
Concentrate the filtrate under reduced pressure to obtain the crude alkene.
-
If necessary, further purify the product by flash column chromatography.
Conclusion
The Horner-Wadsworth-Emmons reaction and the Wittig reaction are both powerful and indispensable tools for alkene synthesis. The HWE reaction often proves to be the more practical and efficient choice, particularly for the synthesis of (E)-alkenes, due to its operational simplicity, the ease of byproduct removal, and the high reactivity of the phosphonate carbanion.[1] However, the Wittig reaction remains a vital methodology, especially for the synthesis of (Z)-alkenes from non-stabilized ylides. A thorough understanding of the nuances of each reaction, as outlined in this guide, will enable researchers and drug development professionals to make informed decisions in the design and execution of their synthetic strategies.
References
A Comparative Guide to the ¹H and ¹³C NMR Spectra of (Methoxymethyl)triphenylphosphonium Chloride and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the context of Wittig reactions for the formation of enol ethers, (Methoxymethyl)triphenylphosphonium chloride serves as a crucial reagent. A thorough understanding of its spectral characteristics, alongside those of its alternatives, is paramount for reaction monitoring, quality control, and the unambiguous identification of reaction intermediates and products. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound and introduces key alternatives, supported by experimental data and protocols.
Interpreting the NMR Spectra of this compound
The structural features of this compound give rise to a characteristic NMR fingerprint. The presence of the triphenylphosphine moiety, the methoxymethyl group, and the phosphonium center all contribute to the observed chemical shifts and coupling patterns.
¹H NMR Spectrum
The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) typically displays distinct signals corresponding to the aromatic protons of the phenyl groups, the methylene protons adjacent to the phosphonium center, and the methyl protons of the methoxy group.
Table 1: ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ) in ppm | Multiplicity |
| Phenyl (Ar-H) | ~ 7.72 - 7.84 | Multiplet |
| Methylene (P-CH₂-O) | ~ 5.84 | Doublet |
| Methyl (O-CH₃) | ~ 3.71 | Singlet |
Data sourced from publicly available spectra. Specific chemical shifts may vary slightly depending on experimental conditions.
The aromatic region typically shows a complex multiplet due to the various protons on the three phenyl rings. The methylene protons appear as a doublet due to coupling with the phosphorus-31 nucleus. The methyl protons of the methoxy group characteristically appear as a sharp singlet further upfield.
¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. While detailed, fully assigned public data is scarce, the spectrum is expected to show signals for the aromatic carbons, the methylene carbon, and the methyl carbon. The carbon atoms directly bonded to phosphorus will exhibit splitting due to one-bond carbon-phosphorus coupling (¹J-CP).
Table 2: Expected ¹³C NMR Resonances for this compound
| Carbon | Expected Chemical Shift (δ) in ppm | Expected Multiplicity |
| Aromatic (ipso-C) | ~ 117 - 120 | Doublet |
| Aromatic (ortho-, meta-, para-C) | ~ 128 - 135 | Singlets/Doublets |
| Methylene (P-CH₂-O) | ~ 65 - 70 | Doublet |
| Methyl (O-CH₃) | ~ 58 - 62 | Singlet |
Note: These are approximate ranges based on typical values for similar phosphonium salts. The ipso-carbon (directly attached to P) will show a significant coupling constant.
Comparison with Alternative Reagents
Several alternatives to this compound are available for the synthesis of enol ethers, primarily differing in the nature of the alkoxy group. These variations can influence the reagent's reactivity, stability, and solubility, and are reflected in their NMR spectra. Common alternatives include (Ethoxymethyl)triphenylphosphonium chloride and (n-Butoxymethyl)triphenylphosphonium chloride. A review of the synthesis and reactions of various α-alkoxyalkyl triphenylphosphonium salts highlights the diversity of this class of reagents.[1][2][3][4]
Table 3: Predicted ¹H and ¹³C NMR Spectral Comparison of Alkoxymethyltriphenylphosphonium Chlorides
| Reagent | Key ¹H NMR Differences | Key ¹³C NMR Differences |
| (Ethoxymethyl)triphenylphosphonium chloride | Appearance of a triplet and a quartet for the ethyl group protons. | Appearance of two additional signals for the ethyl group carbons. |
| (n-Butoxymethyl)triphenylphosphonium chloride | More complex aliphatic signals corresponding to the n-butyl group. | Appearance of four additional signals for the n-butyl group carbons. |
The signals for the triphenylphosphine moiety would remain largely unchanged across these analogs. The primary diagnostic differences would lie in the chemical shifts and multiplicities of the signals corresponding to the respective alkoxy groups.
Experimental Protocol for NMR Spectroscopy
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of phosphonium salts, which can be adapted for the specific compounds discussed.
Sample Preparation:
-
Weigh approximately 10-20 mg of the phosphonium salt and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrumental Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C and the quaternary nature of some carbons.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: Approximately 250 ppm, centered around 100 ppm.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with literature data or through 2D NMR experiments (e.g., COSY, HSQC, HMBC) if necessary.
Logical Workflow for Reagent Selection and Analysis
The selection and use of an appropriate alkoxymethyltriphenylphosphonium salt for a given synthesis involves a logical progression of steps, from initial consideration of the desired enol ether to the final analysis of the reaction products.
Caption: A logical workflow for the selection and application of alkoxymethyltriphenylphosphonium salts.
This guide serves as a foundational resource for the interpretation of NMR spectra of this compound and its analogs. While comprehensive spectral data for all alternatives is not yet compiled in a single public repository, the principles outlined here provide a strong basis for their analysis and comparison in a research and development setting.
References
A Comparative Guide to the Infrared Spectroscopy of (Methoxymethyl)triphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectral peaks for (Methoxymethyl)triphenylphosphonium chloride. To offer a comprehensive understanding, this guide also draws comparisons with related chemical structures, supported by experimental data and detailed protocols.
Predicted FTIR Spectral Analysis of this compound
This compound is a versatile Wittig reagent. Its molecular structure combines a triphenylphosphonium cation and a methoxymethyl group, each contributing distinct vibrational modes to its infrared spectrum. The expected peaks are an amalgamation of the characteristic absorptions for monosubstituted benzene rings, the P-Ph (phosphorus-phenyl) bond, the C-O-C ether linkage, and aliphatic C-H bonds.
The triphenylphosphonium moiety is expected to exhibit strong absorptions related to the P-Ph bond and the phenyl rings. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.[1][2] The carbon-carbon stretching vibrations within the aromatic ring are expected in the 1600-1400 cm⁻¹ region.[1][2] The methoxymethyl group introduces characteristic aliphatic C-H stretching and bending vibrations, as well as the prominent C-O-C stretching of the ether linkage.
Comparative Spectral Data
To contextualize the expected spectral features of this compound, the following table compares its predicted peaks with the experimental data of structurally related compounds, such as triphenylphosphine oxide and other phosphonium salts. While a direct experimental spectrum for this compound is available on platforms like SpectraBase, this comparative approach aids in the interpretation of its key features.[3]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Comparative Wavenumber (cm⁻¹) in Related Compounds | Appearance |
| Aromatic C-H | Stretching | 3100-3000 | ~3070 (Benzene derivatives)[4] | Weak to Medium |
| Aliphatic C-H (CH₃ & CH₂) | Stretching | 2960-2850 | 2960-2850 (General phosphonium salts)[5] | Medium to Strong |
| Aromatic C=C | In-ring Stretching | 1600-1585 & 1500-1400 | 1600-1400 (Aromatic compounds)[1][2] | Medium |
| P-Ph (Phosphorus-Phenyl) | Stretching | ~1440 | 1410 (Phosphonium salts)[5] | Strong |
| Aliphatic C-H (CH₃ & CH₂) | Bending | ~1470 & ~1380 | 1465 & 1410 (Phosphonium salts)[5] | Strong |
| P=O (in Triphenylphosphine oxide) | Stretching | N/A | ~1193 (Triphenylphosphine oxide)[6] | Very Strong |
| C-O-C (Ether) | Asymmetric Stretching | ~1100 | 1260-1000 (General ethers)[4] | Strong |
| Aromatic C-H | Out-of-plane Bending | 750-690 | 750-690 (Monosubstituted benzene)[4] | Strong |
| P-C | Stretching | 755-722 | 755-722 (Phosphonium salts)[5] | Medium |
Experimental Protocol: FTIR Spectroscopy of a Solid Sample
The following protocol outlines a standard procedure for obtaining an FTIR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) disc technique.[7]
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Potassium bromide (KBr), spectroscopy grade
-
Spatula
-
Sample to be analyzed, finely ground
Procedure:
-
Sample Preparation:
-
Thoroughly clean and dry the agate mortar and pestle.
-
Weigh approximately 1-2 mg of the finely ground this compound sample.
-
Add approximately 100-200 mg of spectroscopy-grade KBr to the mortar.
-
Gently mix the sample and KBr with a spatula.
-
Grind the mixture for several minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize light scattering.
-
-
Pellet Formation:
-
Transfer the powdered mixture to the pellet-forming die.
-
Ensure the powder is evenly distributed.
-
Place the die in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).[7]
-
-
Data Analysis:
-
Process the acquired spectrum to identify the wavenumbers of the absorption peaks.
-
Compare the observed peaks with known correlation tables and reference spectra to identify functional groups and confirm the compound's identity.
-
Visualizing the FTIR Analysis Workflow
The following diagram illustrates the general workflow for chemical identification using FTIR spectroscopy.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectrabase.com [spectrabase.com]
- 4. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Triphenylphosphine Oxide | C18H15OP | CID 13097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
A Comparative Guide to the Mass Spectrometry Analysis of Wittig Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the stereoselective formation of carbon-carbon double bonds. The successful synthesis and purification of the desired alkene product necessitate robust analytical techniques for reaction monitoring, product characterization, and purity assessment. While classic methods like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are routinely employed, mass spectrometry (MS) offers a powerful and often complementary approach, providing sensitive and specific molecular weight information and structural details.
This guide provides a comprehensive comparison of mass spectrometry with other common analytical techniques for the analysis of Wittig reaction products, using the synthesis of ethyl cinnamate as a model reaction. We will delve into the experimental data, detailed protocols, and the unique insights that mass spectrometry can offer.
The Wittig Reaction: Synthesis of Ethyl Cinnamate
A widely studied example of a Wittig reaction is the synthesis of ethyl cinnamate from benzaldehyde and (carbethoxymethylene)triphenylphosphorane. This reaction is valued for its high yield and stereoselectivity, typically favoring the formation of the (E)-isomer when a stabilized ylide is used.[1][2][3]
Reaction Scheme:
Comparative Analysis of Analytical Techniques
The choice of analytical technique for monitoring and characterizing a Wittig reaction depends on the specific information required, from simple reaction completion checks to detailed structural elucidation and quantification of isomers and impurities.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight of products and byproducts, fragmentation patterns for structural confirmation, quantification (with chromatography). | High sensitivity, specificity, provides direct evidence of product formation and byproduct presence. | Isomer differentiation can be challenging without chromatography, ionization methods can influence fragmentation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, stereochemistry of the alkene (cis/trans isomer ratio), quantification of reaction components.[4][5][6] | Unambiguous structure determination, excellent for isomer quantification.[4][6] | Lower sensitivity compared to MS, requires higher sample concentrations. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components in the reaction mixture, quantification of products and byproducts.[7][8] | Excellent separation of isomers and impurities, provides both retention time and mass spectral data for high-confidence identification. | Limited to thermally stable and volatile compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of a wide range of compounds, including non-volatile and thermally labile products, quantitative analysis. | Applicable to a broader range of compounds than GC-MS, high sensitivity and specificity. | Mobile phase can affect ionization efficiency, potential for matrix effects. |
| Thin Layer Chromatography (TLC) | Rapid reaction monitoring, qualitative assessment of product formation and consumption of starting materials.[9] | Simple, fast, and inexpensive for qualitative monitoring. | Low resolution, not suitable for quantification or definitive identification. |
| Infrared (IR) Spectroscopy | Information about functional groups present in the product (e.g., C=C, C=O). | Quick and easy for confirming the presence of key functional groups. | Provides limited structural information, not ideal for complex mixture analysis. |
In-Depth Analysis: Mass Spectrometry of Ethyl Cinnamate
Mass spectrometry is instrumental in confirming the successful synthesis of ethyl cinnamate by identifying its molecular ion peak and characteristic fragmentation pattern.
Expected Mass Spectral Data for (E)-Ethyl Cinnamate:
-
Molecular Formula: C₁₁H₁₂O₂[10]
-
Molecular Weight: 176.21 g/mol [10]
-
Molecular Ion Peak (M⁺•): m/z 176
Key Fragmentation Peaks (Electron Ionization):
| m/z | Fragment Ion | Interpretation |
| 176 | [C₁₁H₁₂O₂]⁺• | Molecular Ion |
| 131 | [M - OEt]⁺ | Loss of the ethoxy radical |
| 103 | [M - CO₂Et]⁺ | Loss of the carbethoxy group |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Note: The fragmentation data is based on typical EI-MS patterns for esters and aromatic compounds.[11]
The presence of a peak at m/z 176 confirms the formation of the desired product. The fragmentation pattern, particularly the loss of the ethoxy group (m/z 131) and the presence of the phenyl fragment (m/z 77), provides strong evidence for the structure of ethyl cinnamate.
Experimental Protocols
Synthesis of (E)-Ethyl Cinnamate (Solvent-Free Wittig Reaction)
This protocol is adapted from a green chemistry approach to the Wittig reaction.[1][12]
Materials:
-
Benzaldehyde
-
(Carbethoxymethylene)triphenylphosphorane
-
Hexanes
-
5 mL conical vial
-
Magnetic stir vane and stir plate
Procedure:
-
To a 5 mL conical vial, add a pre-weighed amount of benzaldehyde.
-
Add a stoichiometric amount of (carbethoxymethylene)triphenylphosphorane to the vial.
-
Add a magnetic stir vane and stir the mixture vigorously at room temperature for 15-20 minutes.
-
After the reaction is complete (as monitored by TLC), add hexanes to the vial and stir to dissolve the ethyl cinnamate.
-
The byproduct, triphenylphosphine oxide, is largely insoluble in hexanes and can be separated by filtration or decantation.
-
The hexane solution containing the ethyl cinnamate can then be evaporated to yield the crude product, which can be further purified if necessary.
GC-MS Analysis of the Wittig Reaction Mixture
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).
-
Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Visualizing the Workflow and Logic
To better illustrate the process and the decision-making involved in the analysis, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and analysis of ethyl cinnamate.
Caption: Logic diagram for the interpretation of mass spectrometry data.
Conclusion
Mass spectrometry, particularly when coupled with chromatographic techniques like GC-MS or LC-MS, is an indispensable tool for the comprehensive analysis of Wittig reaction products. While NMR spectroscopy remains the gold standard for detailed structural and stereochemical elucidation, the high sensitivity and specificity of mass spectrometry make it ideal for confirming product identity, identifying byproducts, and performing quantitative analysis. For researchers in drug development and other scientific fields, a multi-technique approach that leverages the strengths of both mass spectrometry and NMR spectroscopy will provide the most complete and reliable characterization of Wittig reaction outcomes.
References
- 1. webassign.net [webassign.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.wisc.edu [chem.wisc.edu]
- 8. functmaterials.org.ua [functmaterials.org.ua]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Ethyl cinnamate - Wikipedia [en.wikipedia.org]
- 11. massbank.eu [massbank.eu]
- 12. www1.udel.edu [www1.udel.edu]
A Comparative Guide to Stabilized vs. Non-Stabilized Wittig Reagents in Olefin Synthesis
In the realm of organic synthesis, the Wittig reaction stands as a cornerstone for the creation of carbon-carbon double bonds from carbonyl compounds. A critical choice in this reaction is the selection of the phosphorus ylide, or Wittig reagent, which can be broadly categorized as either stabilized or non-stabilized. This decision profoundly impacts the reactivity, stereoselectivity, and overall efficiency of the olefination. This guide provides a detailed comparison of these two classes of reagents, supported by experimental data and protocols, to aid researchers in making informed decisions for their synthetic strategies.
The Fundamental Dichotomy: Reactivity and Stereoselectivity
The key distinction between stabilized and non-stabilized Wittig reagents lies in the substituents attached to the carbanionic carbon of the ylide.
-
Non-Stabilized Ylides: These reagents bear alkyl or other electron-donating groups, which results in a highly reactive, nucleophilic carbanion.[1][2] This high reactivity leads to a rapid and irreversible formation of an oxaphosphetane intermediate, ultimately yielding predominantly the (Z)-alkene (cis-isomer).[1][3][4] The stereochemical outcome is governed by kinetic control.[1][5] Due to their high reactivity, non-stabilized ylides are typically generated and used in situ under inert atmospheric conditions.[1][2]
-
Stabilized Ylides: In contrast, stabilized ylides possess electron-withdrawing groups such as esters, ketones, or nitriles. These groups delocalize the negative charge on the carbanion through resonance, rendering the ylide less reactive and more stable.[2] The initial cycloaddition with the carbonyl compound is often reversible, allowing for equilibration to the thermodynamically more stable anti-oxaphosphetane intermediate.[1] This leads to the predominant formation of the (E)-alkene (trans-isomer) under thermodynamic control.[1][2][3] Their enhanced stability often allows them to be isolated as crystalline solids that are stable to air and moisture, simplifying handling and storage.[2]
Performance Comparison: A Tabular Summary
The following table summarizes the key performance differences between stabilized and non-stabilized Wittig reagents based on typical experimental outcomes.
| Feature | Stabilized Wittig Reagents | Non-Stabilized Wittig Reagents |
| Reactivity | Lower, may require heating | Higher, often react at low temperatures |
| Stereoselectivity | Predominantly (E)-alkenes | Predominantly (Z)-alkenes |
| Typical E/Z Ratio | >95:5 | 5:95 (can be influenced by conditions) |
| Reaction Control | Thermodynamic | Kinetic |
| Stability | Often isolable, air-stable solids | Highly reactive, generated in situ |
| Handling | Easier, less stringent inert conditions | Requires strict inert atmosphere |
| Functional Group Tolerance | Broader due to lower basicity | More limited, can react with sensitive groups |
| Substrate Scope | May struggle with sterically hindered ketones[2][4] | Generally reactive with a wide range of aldehydes and ketones |
Experimental Protocols
General Procedure for Wittig Reaction with a Stabilized Ylide
This protocol describes the synthesis of ethyl (E)-cinnamate from benzaldehyde and (carbethoxymethylene)triphenylphosphorane.
Materials:
-
Benzaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
Toluene
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of benzaldehyde (1.0 eq) in toluene (5 mL per mmol of aldehyde), add (carbethoxymethylene)triphenylphosphorane (1.1 eq).
-
Stir the reaction mixture at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to afford ethyl (E)-cinnamate.
-
Characterize the product by ¹H NMR and ¹³C NMR to confirm its structure and stereochemistry.
General Procedure for Wittig Reaction with a Non-Stabilized Ylide
This protocol outlines the synthesis of (Z)-stilbene from benzaldehyde and benzyltriphenylphosphonium chloride.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware for inert atmosphere techniques (e.g., Schlenk line)
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF (10 mL per mmol of phosphonium salt).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise to the suspension. A deep red or orange color indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (Z)-stilbene.
-
Confirm the structure and stereochemistry by ¹H NMR and ¹³C NMR analysis.
Visualizing the Reaction Pathways
The stereochemical outcomes of the Wittig reaction with stabilized and non-stabilized ylides can be rationalized by their distinct reaction mechanisms.
Caption: Reaction pathways for stabilized and non-stabilized Wittig reagents.
The experimental workflow for a typical Wittig reaction can be generalized as follows:
Caption: Generalized experimental workflow for the Wittig reaction.
The factors influencing the stereoselectivity of the Wittig reaction are summarized in the following logical diagram:
Caption: Factors influencing the stereoselectivity of the Wittig reaction.
Conclusion
The choice between stabilized and non-stabilized Wittig reagents is a critical decision in the planning of an olefin synthesis. Stabilized ylides offer the advantages of enhanced stability, ease of handling, and high (E)-selectivity, making them ideal for many applications in complex molecule synthesis.[2] However, their lower reactivity can be a limitation with sterically demanding substrates.[2][4] Conversely, non-stabilized ylides provide high reactivity and are the method of choice for the synthesis of (Z)-alkenes.[1] Their instability and the need for stringent reaction conditions are important practical considerations. A thorough understanding of these differences allows the synthetic chemist to strategically select the appropriate reagent to achieve the desired stereochemical outcome and overall efficiency in their synthetic endeavors.
References
A Comparative Guide to Analytical Techniques for Confirming Alkene Purity
For researchers, scientists, and drug development professionals, establishing the purity of synthesized alkenes is a critical step to ensure the reliability, safety, and efficacy of subsequent reactions and final products. A variety of analytical techniques are available, each with distinct advantages and limitations. This guide provides an objective comparison of the most common methods—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—supported by experimental data and detailed protocols.
Comparison of Key Analytical Methods
The choice of analytical technique for alkene purity determination depends on several factors, including the volatility and polarity of the alkene and its potential impurities, the required sensitivity, and the need for structural confirmation.[1]
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[1] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Signal intensity is directly proportional to the number of nuclei, allowing for direct quantification against an internal standard.[2] |
| Primary Use Case | Analysis of volatile and thermally stable compounds, including residual solvents and volatile organic impurities.[3][4] | Potency assays, and detection and quantification of non-volatile or thermally labile organic impurities.[5] | Absolute purity determination without the need for a specific reference standard of the analyte.[2] |
| Typical Resolution | High, especially with capillary columns, excellent for separating isomers.[6] | Good to high, dependent on column chemistry and mobile phase optimization.[7] | Lower than chromatographic methods, potential for peak overlap.[2] |
| Limit of Detection (LOD) | ~0.1 µg/mL (with MS detector)[1] | ~1 µg/mL (with UV detector)[1] | Lower sensitivity compared to chromatographic methods.[2] |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL (with MS detector)[1] | ~5 µg/mL (with UV detector)[1] | Dependent on concentration and instrument sensitivity. |
| Advantages | High resolution and sensitivity, provides structural information for impurity identification (when coupled with MS).[2] | Wide applicability, robust, and suitable for non-volatile or thermally sensitive impurities.[5] | Highly accurate and precise, provides structural information, non-destructive.[2] |
| Limitations | Not suitable for non-volatile or thermally labile compounds.[4] | Lower resolution for highly volatile compounds compared to GC, requires a chromophore for UV detection.[2] | Lower throughput, requires a high-purity internal standard, potential for signal overlap.[2] |
Experimental Protocols
Detailed methodologies for each technique are crucial for obtaining reliable and reproducible results.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile impurities in synthesized alkenes.[8]
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Mass Spectrometric (MS) detector.[9]
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized alkene.
-
Dissolve the sample in a suitable volatile solvent (e.g., hexane, dichloromethane) to a final concentration of about 1 mg/mL.[10]
-
Filter the solution through a 0.22 µm syringe filter into a GC vial.
Chromatographic Conditions:
-
Column: A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used for hydrocarbon analysis.[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[11]
-
Injector Temperature: 250 °C.[11]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold: Maintain at 280 °C for 5 minutes.[9]
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI).[11]
-
Mass Range: Scan from m/z 35 to 500.
-
Solvent Delay: Set appropriately to avoid filament damage from the solvent peak.
-
Data Analysis:
-
Identify the main alkene peak and any impurity peaks based on their retention times.
-
Confirm the identity of impurities by comparing their mass spectra to a reference library (e.g., NIST).[12]
-
Calculate the purity of the alkene using the area percentage of the main peak relative to the total peak area of all components (excluding the solvent peak).[13]
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for analyzing less volatile alkenes and any non-volatile or thermally sensitive impurities.[5] For alkenes lacking a strong UV chromophore, detection at low UV wavelengths is necessary.[5]
Instrumentation: An HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[14]
Sample Preparation:
-
Accurately weigh approximately 25 mg of the synthesized alkene into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[15]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 80:20 v/v).[5] The composition may require optimization for specific separations.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: 210 nm for alkenes with weak chromophores.[5][16]
-
Injection Volume: 10 µL.
Data Analysis:
-
Identify the peak corresponding to the synthesized alkene based on its retention time.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct determination of purity against a certified internal standard without the need for a reference standard of the alkene itself.[2]
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh (to 0.01 mg) a known amount of a high-purity internal standard (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene) into an NMR tube.[2][17]
-
Accurately weigh (to 0.01 mg) a known amount of the synthesized alkene into the same NMR tube.[2]
-
Add a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve both the sample and the internal standard.[2]
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[18]
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for accurate integration).[2]
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.[18]
-
Integrate a well-resolved signal from the alkene and a signal from the internal standard.
-
Calculate the purity using the following formula[19]:
Purity (%) = (I_alkene / N_alkene) * (N_IS / I_IS) * (MW_alkene / MW_IS) * (m_IS / m_alkene) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
subscripts alkene and IS refer to the alkene and internal standard, respectively.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 5. benchchem.com [benchchem.com]
- 6. Comparing HPLC and GC: Retention Time and Effectiveness [eureka.patsnap.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 9. benchchem.com [benchchem.com]
- 10. uoguelph.ca [uoguelph.ca]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 14. news-medical.net [news-medical.net]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 18. pubsapp.acs.org [pubsapp.acs.org]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the Reactivity of Phosphonium Ylides in Alkene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction, a cornerstone of organic synthesis, provides a powerful and versatile method for the creation of carbon-carbon double bonds. Central to this transformation are phosphonium ylides, whose reactivity dictates the efficiency and stereochemical outcome of the olefination. This guide offers an objective comparison of the performance of different classes of phosphonium ylides—stabilized, semi-stabilized, and non-stabilized—supported by experimental data to inform methodological choices in research and development.
Classification and Reactivity Trends of Phosphonium Ylides
Phosphonium ylides are broadly classified based on the nature of the substituents attached to the carbanionic carbon. This classification directly correlates with their stability, reactivity, and the stereoselectivity of the resulting alkene.
Caption: Relationship between ylide classification, reactivity, and stereoselectivity.
Non-stabilized ylides , bearing alkyl or hydrogen substituents on the carbanion, are the most reactive class.[1][2] This high reactivity, however, necessitates the use of strong bases and inert reaction conditions.[3] Kinetically controlled reactions with aldehydes typically yield (Z)-alkenes with high selectivity.[4]
Stabilized ylides feature electron-withdrawing groups (e.g., ester, ketone) on the carbanionic carbon, which delocalize the negative charge and increase the ylide's stability.[5] Consequently, they are less reactive and can often be handled in air.[5] Their reactions with aldehydes are generally under thermodynamic control, leading predominantly to the formation of (E)-alkenes.[6][7]
Semi-stabilized ylides , with aryl or vinyl substituents, exhibit reactivity intermediate between that of non-stabilized and stabilized ylides.[8] These ylides often provide poor stereoselectivity, resulting in mixtures of (E)- and (Z)-alkenes.[4]
Quantitative Comparison of Ylide Reactivity
The following table summarizes experimental data for the Wittig reaction of representative non-stabilized, semi-stabilized, and stabilized ylides with benzaldehyde, providing a quantitative comparison of their performance in terms of yield and stereoselectivity.
| Ylide Type | Ylide | Aldehyde | Product | Yield (%) | E/Z Ratio | Reference |
| Non-Stabilized | Methyltriphenylphosphonium bromide | Benzaldehyde | Styrene | ~62 (in situ generation) | N/A | [4] |
| Semi-Stabilized | Benzyltriphenylphosphonium chloride | 9-Anthraldehyde | trans-9-(2-Phenylethenyl)anthracene | High | Primarily E | [9] |
| Stabilized | (Carbethoxymethylene)triphenylphosphorane | Benzaldehyde | Ethyl cinnamate | High | Primarily E | [10][11] |
| Stabilized | (Carbomethoxymethylene)triphenylphosphorane | Benzaldehyde | Methyl cinnamate | 46.5 | 95.5:4.5 | [3] |
Note: Direct comparison of yields can be influenced by differing reaction conditions reported in the literature.
Experimental Protocols
Detailed methodologies for the Wittig reaction using each class of phosphonium ylide are provided below. These protocols are intended as a guide and may require optimization based on the specific substrates and desired outcomes.
Experimental Workflow: The Wittig Reaction
Caption: A generalized workflow for the Wittig reaction.
Protocol 1: Wittig Reaction with a Non-Stabilized Ylide (in situ generation)
This protocol describes the reaction of an aldehyde with methyltriphenylphosphonium bromide, where the ylide is generated in situ.
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Aldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of methyltriphenylphosphonium bromide (2.4 g, 6.6 mmol) in anhydrous THF, add potassium tert-butoxide (1M in THF, 7.1 mmol) at room temperature.[12]
-
Stir the mixture for 90 minutes.[12]
-
Add a solution of the aldehyde (3.35 mmol) in dry THF to the ylide mixture.[12]
-
Stir the resulting mixture at room temperature for 18 hours.[12]
-
Quench the reaction by partitioning between saturated aqueous ammonium chloride and MTBE.[12]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[12]
-
Purify the crude product by flash chromatography.[12]
Protocol 2: Wittig Reaction with a Semi-Stabilized Ylide
This protocol details the reaction of 9-anthraldehyde with benzyltriphenylphosphonium chloride.
Materials:
-
Benzyltriphenylphosphonium chloride
-
9-Anthraldehyde
-
Dichloromethane (DCM)
-
50% aqueous Sodium Hydroxide (NaOH)
-
Water
-
1-Propanol
Procedure:
-
In a 25-mL Erlenmeyer flask, dissolve 0.50 g of 9-anthraldehyde and 0.87 g of benzyltriphenylphosphonium chloride in 6 mL of N,N-Dimethylformamide (DMF).[9]
-
Vigorously stir the mixture for at least 5 minutes.[9]
-
Carefully add 10 drops (approximately 0.200 mL) of 50% NaOH solution to the rapidly stirred reaction mixture.[9]
-
Continue vigorous stirring for 30 minutes. The reaction mixture will change color from dark yellowish to reddish-orange.[9]
-
Precipitate the product by adding 4 mL of a 1:1 mixture of 1-propanol and distilled water.[9]
-
Collect the crude product by vacuum filtration.[9]
-
Recrystallize the crude product from a minimal amount of 1-propanol (approximately 4 mL) to obtain the purified yellow crystalline solid.[9]
Protocol 3: Solvent-Free Wittig Reaction with a Stabilized Ylide
This protocol describes a solvent-free reaction between benzaldehyde and (carbethoxymethylene)triphenylphosphorane.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane
-
Benzaldehyde
-
Hexanes
Procedure:
-
Weigh 201 mg (0.57 mmol) of (carbethoxymethylene)triphenylphosphorane into a 3 mL conical vial.[10]
-
Add 50.8 µL (0.5 mmol) of benzaldehyde and a magnetic spin vane.[10]
-
Stir the mixture at room temperature for 15 minutes.[10]
-
Add 3 mL of hexanes and continue stirring for a few minutes to precipitate the triphenylphosphine oxide by-product.[10]
-
Separate the hexane solution containing the product from the solid by filtration.[10]
-
Repeat the extraction of the solid with another 3 mL of hexanes and combine the hexane solutions.[10]
-
Evaporate the solvent to obtain the crude product.[10]
-
The product can be further purified by recrystallization from hot methanol if necessary.[10]
References
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. biomedres.us [biomedres.us]
- 3. sciepub.com [sciepub.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Catalytic wittig reactions of semi- and nonstabilized ylides enabled by ylide tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. www1.udel.edu [www1.udel.edu]
- 10. www1.udel.edu [www1.udel.edu]
- 11. webassign.net [webassign.net]
- 12. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
A Researcher's Guide to Reaction Completion: A Comparative Analysis of TLC and Alternative Analytical Techniques
For chemists in research, development, and drug discovery, accurately determining the completion of a chemical reaction is paramount to ensure optimal yield, purity, and efficiency. While Thin-Layer Chromatography (TLC) has long been a staple for its simplicity and speed, a range of more sophisticated techniques offer distinct advantages in terms of quantitative accuracy and sensitivity. This guide provides a comprehensive comparison of TLC with High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of reaction completion.
At a Glance: Comparing Key Performance Metrics
The choice of analytical technique for monitoring a chemical reaction is often a trade-off between speed, cost, and the level of detail required. The following table summarizes the key quantitative metrics for TLC and its alternatives.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Typical Analysis Time | 5 - 20 minutes[1] | 5 - 30 minutes[1] | 2 - 60 minutes[1] | Minutes to hours[2][3] |
| Estimated Cost per Sample | ~$1 - $5 | ~$20 - $100 | ~$15 - $80 | ~$50 - $200+ |
| Sensitivity | ~100 - 1000 ng | ~0.1 - 10 ng | ~0.01 - 1 ng | ~1 - 10 µg |
| Quantitative Capability | Semi-quantitative | High | High | High |
| Required Sample State | Liquid/Solution | Liquid/Solution | Volatile Liquid/Gas | Soluble in Deuterated Solvent |
In-Depth Analysis of Techniques
Thin-Layer Chromatography (TLC): The Rapid Qualitative Workhorse
TLC remains a popular choice for its low cost, speed, and ease of use, making it an excellent tool for rapid, qualitative assessment of reaction progress.[4] The principle lies in the differential migration of components of a mixture on a stationary phase (e.g., silica gel) propelled by a mobile phase.[4] The disappearance of the starting material spot and the appearance of a product spot indicate the progression of the reaction.
Advantages:
-
Rapid and Inexpensive: TLC is one of the fastest and most cost-effective methods for reaction monitoring.[1]
-
Simple Procedure: The technique requires minimal instrumentation and can be performed with basic laboratory equipment.
-
Parallel Analysis: Multiple samples can be analyzed simultaneously on a single plate.
Limitations:
-
Qualitative Nature: TLC is primarily a qualitative or semi-quantitative technique, providing an estimation rather than precise measurement of component concentrations.[5]
-
Lower Sensitivity: Compared to other methods, TLC has lower sensitivity, making it unsuitable for detecting trace impurities or byproducts.
-
Resolution: Overlapping spots can make interpretation difficult, especially in complex reaction mixtures.
High-Performance Liquid Chromatography (HPLC): Precision and Quantitative Power
HPLC is a cornerstone of modern analytical chemistry, offering high-resolution separation and precise quantification of non-volatile and thermally sensitive compounds.[1] It is particularly valuable for monitoring reactions in pharmaceutical and drug development where accuracy is critical.
Advantages:
-
High Resolution and Sensitivity: HPLC provides excellent separation of complex mixtures and can detect analytes at very low concentrations.
-
Quantitative Accuracy: When coupled with appropriate detectors (e.g., UV-Vis, Mass Spectrometry), HPLC offers highly accurate and reproducible quantitative data.
-
Automation: Modern HPLC systems are highly automated, allowing for unattended analysis of multiple samples.
Limitations:
-
Higher Cost: HPLC instrumentation and consumables are significantly more expensive than those for TLC.
-
Longer Analysis Times: While faster than traditional column chromatography, HPLC run times are generally longer than TLC.
-
Solvent Consumption: HPLC can consume considerable volumes of expensive and potentially hazardous solvents.
Gas Chromatography (GC): The Go-To for Volatile Compounds
GC is the premier technique for the separation and analysis of volatile and thermally stable compounds.[1] It is widely used in the chemical industry for monitoring reactions involving volatile starting materials, products, or byproducts.
Advantages:
-
Exceptional Resolution: GC columns can provide extremely high separation efficiency.
-
High Sensitivity: Detectors such as Flame Ionization Detectors (FID) and Mass Spectrometers (MS) offer excellent sensitivity.
-
Speed: For simple mixtures, GC analysis can be very rapid.
Limitations:
-
Analyte Volatility: GC is only suitable for compounds that can be vaporized without decomposition.
-
Sample Derivatization: Non-volatile compounds may require chemical modification (derivatization) before they can be analyzed by GC, adding complexity to the workflow.
-
Instrumentation Cost: GC systems, particularly those coupled with mass spectrometry (GC-MS), represent a significant capital investment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled Structural Information
NMR spectroscopy stands out for its ability to provide detailed structural information about molecules in solution.[3] For reaction monitoring, NMR can be used to track the disappearance of reactant signals and the appearance of product signals, providing a direct and quantitative measure of conversion.
Advantages:
-
Rich Structural Information: NMR provides unambiguous identification of reactants, products, and intermediates.
-
Non-destructive: The sample can be recovered unchanged after analysis.
-
Quantitative: NMR is inherently quantitative, as the signal intensity is directly proportional to the number of nuclei.
Limitations:
-
Lower Sensitivity: NMR is generally less sensitive than chromatographic techniques, requiring higher sample concentrations.
-
High Cost: NMR spectrometers are expensive to purchase and maintain.
-
Complex Data Analysis: Interpretation of NMR spectra can be complex and may require specialized expertise.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are example protocols for monitoring common organic reactions using each of the discussed techniques.
Monitoring a Wittig Reaction by Thin-Layer Chromatography (TLC)
Reaction: Conversion of an aldehyde and a phosphonium ylide to an alkene.
Protocol:
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on the baseline for the starting material (aldehyde), the reaction mixture, and a co-spot.
-
Spot the Plate:
-
In the first lane, spot a dilute solution of the starting aldehyde.
-
In the second lane, spot a small aliquot of the reaction mixture.
-
In the third lane, apply a spot of the starting aldehyde followed by a spot of the reaction mixture directly on top (co-spot).
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The solvent level should be below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a chemical stain (e.g., potassium permanganate or iodine).
-
Analyze the Results: Compare the spots in the reaction mixture lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[6][7][8][9]
Monitoring an Esterification Reaction by High-Performance Liquid Chromatography (HPLC)
Reaction: Formation of an ester from a carboxylic acid and an alcohol.
Protocol:
-
Prepare the HPLC System:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detector: UV detector set to a wavelength where both the starting carboxylic acid and the product ester absorb.
-
-
Prepare Standards: Prepare standard solutions of known concentrations for the starting carboxylic acid and the expected ester product in the mobile phase.
-
Sample Preparation: At various time points, withdraw a small aliquot from the reaction mixture. Quench the reaction if necessary and dilute the aliquot with the mobile phase to a suitable concentration.
-
Inject and Analyze: Inject the prepared sample into the HPLC system.
-
Data Analysis: Identify the peaks corresponding to the starting material and the product by comparing their retention times with the standards. Integrate the peak areas to determine the relative concentrations. The reaction is complete when the peak for the starting material is no longer detected, and the peak for the product has reached a maximum and constant area.[10][11][12]
Monitoring a Suzuki Coupling Reaction by Gas Chromatography (GC)
Reaction: Cross-coupling of an aryl halide with an organoboron compound.
Protocol:
-
Prepare the GC System:
-
Column: A capillary column suitable for the separation of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
Injector and Detector Temperature: Set to a temperature that ensures complete vaporization of the analytes without decomposition.
-
Oven Temperature Program: A temperature ramp that provides good separation of the starting aryl halide and the biaryl product.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Prepare Standards: Prepare standard solutions of the aryl halide and the expected biaryl product in a suitable solvent.
-
Sample Preparation: At different time intervals, take an aliquot from the reaction mixture. Quench the reaction and extract the organic components. Dilute the extract to an appropriate concentration for GC analysis.
-
Inject and Analyze: Inject the prepared sample into the GC.
-
Data Analysis: Identify the peaks for the starting material and product based on their retention times compared to the standards. The reaction is considered complete when the peak for the aryl halide is absent, and the product peak area is maximized.[13][14][15][16]
Monitoring Reaction Kinetics by ¹H NMR Spectroscopy
Reaction: Any reaction where the starting materials and products have distinct signals in the ¹H NMR spectrum.
Protocol:
-
Prepare the NMR Sample: In an NMR tube, dissolve the starting materials in a deuterated solvent that will not react with the reactants or catalyst.
-
Acquire Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials before initiating the reaction. This will serve as the t=0 reference.
-
Initiate the Reaction: Add the catalyst or reagent that initiates the reaction to the NMR tube and quickly place it in the NMR spectrometer.
-
Acquire Spectra Over Time: Acquire a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the expected rate of the reaction.
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Identify characteristic peaks for a reactant and a product that do not overlap with other signals.
-
Integrate these peaks in each spectrum. The ratio of the product peak integral to the sum of the reactant and product peak integrals will give the extent of the reaction at each time point. The reaction is complete when the reactant signal is no longer observed.[2][3][17][18][19]
-
Visualizing the Workflow and Decision-Making Process
To further aid in understanding and selecting the appropriate technique, the following diagrams illustrate the typical workflow for TLC and a decision tree for choosing a reaction monitoring method.
Conclusion
The validation of reaction completion is a critical step in chemical synthesis. While TLC offers a rapid and cost-effective method for qualitative assessment, HPLC, GC, and NMR provide superior quantitative accuracy, sensitivity, and structural information. The selection of the most appropriate technique depends on a variety of factors, including the nature of the analytes, the required level of accuracy, and budgetary constraints. By understanding the relative strengths and weaknesses of each method, researchers can make informed decisions to optimize their synthetic workflows and ensure the successful outcome of their chemical transformations.
References
- 1. imgroupofresearchers.com [imgroupofresearchers.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. pharmtech.com [pharmtech.com]
- 4. Separations Analysis (TLC, HPLC, GC) Services [tricliniclabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www1.udel.edu [www1.udel.edu]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. How To [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. shoko-sc.co.jp [shoko-sc.co.jp]
- 14. m.youtube.com [m.youtube.com]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. rose-hulman.edu [rose-hulman.edu]
- 17. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
A Comparative Guide to (Methoxymethyl)triphenylphosphonium chloride and its Alternatives in Organic Synthesis
(Methoxymethyl)triphenylphosphonium chloride stands as a cornerstone reagent in the toolbox of organic chemists, primarily utilized for the one-carbon homologation of aldehydes and ketones via the Wittig reaction. This process, which elongates a carbon chain by a single carbon atom, is fundamental in the synthesis of complex organic molecules, including natural products and pharmaceuticals. This guide provides a comprehensive review of the applications of this compound, alongside a comparison with alternative reagents and methodologies, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
The Central Role of this compound in the Wittig Reaction
This compound is most renowned for its role as a Wittig reagent.[1] The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. In the case of this compound, the corresponding ylide, methoxymethylenetriphenylphosphorane, reacts with a carbonyl compound to yield a vinyl ether. Subsequent acidic hydrolysis of the enol ether furnishes the one-carbon homologated aldehyde.[2] This two-step sequence is a reliable and widely employed method for aldehyde synthesis.
The versatility of this reagent is highlighted by its application in the total synthesis of numerous complex molecules, such as the antimalarial drug (+)-artemisinin and the akuammiline alkaloid picrinine. Beyond its role in carbon-carbon bond formation, this compound can also function as a phase transfer catalyst, enhancing reaction rates and efficiency in multiphasic systems.[1]
Comparison with Alternative Reagents for One-Carbon Homologation
While this compound is a workhorse for one-carbon homologation, several alternatives are available, each with its own set of advantages and disadvantages. The choice of reagent can be influenced by factors such as substrate scope, desired reaction conditions, and ease of product purification.
| Reagent | Key Features | Advantages | Disadvantages |
| This compound | Standard reagent for one-carbon aldehyde homologation. | Well-established procedures, commercially available, simple structure.[3] | |
| (para-Methoxybenzyloxymethyl)triphenylphosphonium chloride | An alternative for one-carbon homologation. | More complex structure compared to the methoxy analog. | |
| (2-Tetrahydrofuranoxymethyl)triphenylphosphonium chloride | Another alternative for one-carbon homologation. | More complex structure. | |
| (Methylthiomethyl)triphenylphosphonium chloride | Used for the one-carbon homologation of aldehydes to ketones. | Enables synthesis of ketones, a different functional group. | The starting material, chloromethyl methyl sulfide, can be challenging to handle.[4] |
Evolving Methodologies: Microwave-Assisted and One-Pot Wittig Reactions
To improve reaction times and yields, alternative methodologies to the traditional Wittig reaction have been developed.
Microwave-Assisted Wittig Reaction
Microwave irradiation has been shown to dramatically accelerate the rate of the Wittig reaction.[5] In a study involving this compound, various aldehydes and ketones were converted to their corresponding vinyl ethers in good yields within just three minutes. This represents a significant improvement over conventional heating methods which often require several hours.
Table 1: Microwave-assisted Wittig reaction of various carbonyl compounds with this compound
| Entry | Carbonyl Compound | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 3 | 85 | |
| 2 | p-Chlorobenzaldehyde | 3 | 82 | |
| 3 | p-Nitrobenzaldehyde | 2.5 | 90 | |
| 4 | p-Anisaldehyde | 3 | 88 | |
| 5 | Cinnamaldehyde | 3.5 | 80 | |
| 6 | Cyclohexanone | 3 | 75 | |
| 7 | Acetophenone | 4 | 70 |
Data sourced from a study on microwave-assisted Wittig reactions.[5]
One-Pot Aqueous Wittig Reaction
A highly versatile one-pot aqueous Wittig reaction has also been reported. This method offers a more environmentally friendly approach by using water as the solvent and avoiding the pre-formation of the ylide. While specific examples using this compound in this one-pot aqueous system were not detailed in the reviewed literature, this methodology presents an attractive alternative to traditional protocols.
Experimental Protocols
Standard Wittig Reaction using this compound
This protocol describes the in-situ generation of the Wittig reagent followed by the reaction with a carbonyl compound.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde or Ketone
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
A suspension of this compound (1.2 equivalents) and potassium tert-butoxide (1.2 equivalents) in anhydrous THF is stirred at 0 °C for 30 minutes.
-
A solution of the aldehyde or ketone (1.0 equivalent) in THF is added dropwise to the suspension at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour, then warmed to room temperature and stirred overnight.
-
The reaction is quenched by the addition of water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude enol ether is then typically hydrolyzed using an acid (e.g., HCl in acetone/water) to yield the final aldehyde product.
Microwave-Assisted Wittig Reaction Protocol
This protocol outlines a rapid synthesis of vinyl ethers using microwave irradiation.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (t-BuOH)
-
Aldehyde or Ketone
Procedure:
-
A mixture of the aldehyde or ketone (1.0 equivalent), this compound (1.2 equivalents), and potassium t-butoxide (1.2 equivalents) in t-BuOH is prepared in a microwave-safe vessel.
-
The reaction mixture is irradiated in a commercial microwave oven. Reaction times are typically in the range of 2.5 to 4 minutes.
-
After completion, the reaction mixture is worked up by adding water and extracting with an organic solvent.
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the key workflows.
Caption: General workflow of the Wittig reaction for one-carbon homologation.
Caption: Step-by-step experimental workflow for a standard Wittig reaction.
Conclusion
This compound remains a vital and versatile reagent for the one-carbon homologation of aldehydes and ketones. Its reliability and the wealth of established procedures make it a first choice for many synthetic applications. However, the development of alternative reagents and methodologies, such as microwave-assisted synthesis, provides chemists with valuable options to optimize reaction conditions, reduce reaction times, and improve overall efficiency. The choice of reagent and method should be carefully considered based on the specific requirements of the synthetic target and the desired outcome. Further research into direct comparative studies of different alkoxymethyl Wittig reagents would be highly beneficial to the synthetic community for making more informed decisions.
References
Safety Operating Guide
Proper Disposal of (Methoxymethyl)triphenylphosphonium chloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of (Methoxymethyl)triphenylphosphonium chloride (CAS No. 4009-98-7), ensuring the safety of laboratory personnel and environmental protection.
This compound is a Wittig reagent commonly used in organic synthesis. Due to its hazardous properties, it requires careful management as chemical waste. Adherence to institutional and regulatory protocols is essential.
I. Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.
Hazard Identification and Classification:
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Acute Oral Toxicity | Harmful if swallowed (H302) | P301 + P312 + P330 |
| Skin Irritation | Causes skin irritation (H315) | P302 + P352, P332 + P313, P362 |
| Eye Irritation | Causes serious eye irritation (H319) | P305 + P351 + P338, P337 + P313 |
| Hazardous to the Aquatic Environment | Toxic to aquatic life with long lasting effects (H411) | P273, P391 |
Source: Safety Data Sheets from various suppliers.[1][2][3][4]
Personal Protective Equipment (PPE):
Before handling this compound for any purpose, including disposal preparation, ensure the following PPE is worn:
| PPE Category | Specification | Standard Reference |
| Eye/Face Protection | Chemical safety goggles or face shield | OSHA 29 CFR 1910.133 or European Standard EN166 |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing | --- |
| Respiratory Protection | Required when dusts are generated | --- |
Source: Safety Data Sheets from various suppliers.[1][2]
II. Logistical and Operational Disposal Plan
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. It should never be disposed of down the drain or in regular trash.[5][6][7]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Treat all this compound, including unused reagent, reaction residues, and contaminated materials (e.g., weigh boats, gloves, paper towels), as hazardous waste.
-
Do not mix this waste with other waste streams.[2] Keep it in its original container or a designated, compatible, and clearly labeled hazardous waste container.[2][5]
-
-
Container Management:
-
Ensure the waste container is in good condition, tightly closed, and stored in a dry, cool, and well-ventilated area.[3]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
If using the original container, do not deface the original label. If transferring to a new container, ensure all hazard symbols and information are present on the new label.
-
-
Storage Prior to Disposal:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
-
-
Arranging for Professional Disposal:
-
The final disposal of this compound must be conducted by an approved and licensed hazardous waste disposal company.[1][2][3]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection of the hazardous waste. They will have established procedures and certified vendors for this purpose.
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to prevent the release of harmful combustion products like oxides of phosphorus and hydrogen chloride gas.[1][8]
-
Spill Management:
In the event of a spill, follow these procedures:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid generating dust.[2]
-
Clean the affected area thoroughly with soap and water.[1]
-
All materials used for cleanup must be disposed of as hazardous waste.
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guide is intended for informational purposes. Always consult your institution's specific waste disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical. Disposal of hazardous waste must comply with all local, regional, and national regulations.[1][2]
References
Personal protective equipment for handling (Methoxymethyl)triphenylphosphonium chloride
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (Methoxymethyl)triphenylphosphonium chloride. Following these procedures is critical for ensuring laboratory safety and minimizing risk.
This compound is a Wittig reagent used in organic synthesis.[1] While essential for certain chemical reactions, it presents hazards that require careful management. This substance is harmful if swallowed, causes skin and serious eye irritation, and is toxic to aquatic life with long-lasting effects.[2]
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and amines.[3][4]
-
The recommended storage temperature is refrigerated (approximately 4°C).[4]
-
This compound is hygroscopic; protect it from moisture and moist air.[4]
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4]
-
Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[4] Nitrile or fluorinated rubber gloves are recommended for handling phosphonium salts.[5] Wear protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: Use a NIOSH-approved dust respirator, such as an N95 type, when dusts are generated.[1][6] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[4]
-
Ensure eyewash stations and safety showers are close to the workstation location.[3][5]
3. Handling and Use:
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Minimize dust generation and accumulation.[4]
-
Use with adequate ventilation to control exposure.[4]
-
Avoid contact with eyes, skin, and clothing.[4]
-
Avoid ingestion and inhalation.[4]
4. Accidental Release Measures:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE as described above.
-
Avoid generating dusty conditions.[4]
-
Sweep up the material and place it into a suitable, labeled container for disposal.[4]
-
Provide ventilation.[4]
5. First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
If Inhaled: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[3]
6. Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant.[3]
-
Waste material must be disposed of in accordance with national and local regulations.
-
Leave chemicals in their original containers and do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
Quantitative Data
| Property | Value | Reference |
| CAS Number | 4009-98-7 | [3] |
| Molecular Formula | C₂₀H₂₀ClOP | [7] |
| Melting Point | 185-195 °C (decomposes) | [1] |
| Flash Point | > 250 °C (> 482 °F) | [1] |
| Partition Coefficient (log Pow) | -1.17 | |
| Toxicity to Daphnia (EC50) | 1.5 mg/l, 48 h (Daphnia magna) |
Experimental Workflow
References
- 1. (甲氧基甲基)三苯基氯化膦 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Methoxymethyl-triphenylphosphonium chloride CAS 4009-98-7 | 818580 [merckmillipore.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound(4009-98-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
